molecular formula C7H14O3 B142731 Methyl 3-hydroxyhexanoate CAS No. 21188-58-9

Methyl 3-hydroxyhexanoate

货号: B142731
CAS 编号: 21188-58-9
分子量: 146.18 g/mol
InChI 键: ACCRBMDJCPPJDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl 3-hydroxyhexanoate is a 3-hydroxy carboxylic acid.
This compound has been reported in Annona muricata and Carica papaya with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

methyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRBMDJCPPJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864980
Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Molecular Weight

146.18 g/mol
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Physical Description

colourless to pale yellow liquid
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Methyl (±)-3-hydroxyhexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and fat
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.010
Record name Methyl 3-hydroxyhexanoate
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CAS No.

21188-58-9
Record name Methyl 3-hydroxyhexanoate
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Record name Methyl 3-hydroxyhexanoate
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Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Record name Methyl 3-hydroxyhexanoate
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Record name METHYL 3-HYDROXYHEXANOATE
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Record name Methyl (±)-3-hydroxyhexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Methyl 3-Hydroxyhexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844) is a volatile organic compound with applications in the flavor and fragrance industries, and its chiral precursor, (R)-3-hydroxyhexanoic acid, serves as a valuable building block in pharmaceutical synthesis. While its presence is noted in various natural sources, particularly fruits like pineapple, a complete, end-to-end biosynthetic pathway from central metabolites is not extensively documented in a single organism. This technical guide synthesizes current biochemical knowledge to delineate the core biosynthetic pathway of its precursor, (R)-3-hydroxyhexanoyl-CoA, and proposes a putative final methylation step to yield methyl 3-hydroxyhexanoate. This document provides a comprehensive overview of the key enzymatic steps, summarizes relevant quantitative data for homologous pathways, details experimental protocols for key enzyme assays, and includes visualizations of the metabolic pathways and experimental workflows to facilitate further research and metabolic engineering efforts.

Core Biosynthetic Pathway to (R)-3-Hydroxyhexanoyl-CoA

The biosynthesis of the immediate precursor to 3-hydroxyhexanoic acid, (R)-3-hydroxyhexanoyl-CoA, is primarily understood through studies of polyhydroxyalkanoate (PHA) biosynthesis, specifically the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Two primary routes from central metabolism have been elucidated: a de novo synthesis pathway from acetyl-CoA and a pathway intersecting with fatty acid β-oxidation.

De Novo Synthesis from Acetyl-CoA

This pathway builds the C6 backbone of 3-hydroxyhexanoyl-CoA from three molecules of acetyl-CoA. This pathway is particularly relevant for producing the monomer in non-oleaginous microorganisms.

The key enzymatic steps are:

  • Acetyl-CoA Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase (EC 2.3.1.9), encoded by genes such as phaA or bktB.

  • Chain Elongation: Acetoacetyl-CoA is then condensed with a third molecule of acetyl-CoA to form 3-oxohexanoyl-CoA. This is a key chain elongation step, also catalyzed by a β-ketothiolase , typically one with broader substrate specificity like BktB from Ralstonia eutropha.[1][2]

  • Reduction: The 3-keto group of 3-oxohexanoyl-CoA is stereospecifically reduced to a hydroxyl group, yielding (R)-3-hydroxyhexanoyl-CoA. This reaction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase (EC 1.1.1.36), encoded by the phaB gene.

de_novo_synthesis acetyl_coa Acetyl-CoA (x2) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA / BktB oxohexanoyl_coa 3-Oxohexanoyl-CoA acetoacetyl_coa->oxohexanoyl_coa BktB acetyl_coa2 Acetyl-CoA acetyl_coa2->oxohexanoyl_coa BktB hydroxyhexanoyl_coa (R)-3-Hydroxyhexanoyl-CoA oxohexanoyl_coa->hydroxyhexanoyl_coa PhaB nadp NADP+ nadph NADPH nadph->nadp

Figure 1. De novo biosynthesis pathway of (R)-3-hydroxyhexanoyl-CoA from acetyl-CoA.
Pathway via Fatty Acid β-Oxidation

In organisms grown on fatty acids, intermediates of the β-oxidation cycle can be shunted towards the synthesis of (R)-3-hydroxyhexanoyl-CoA. This pathway is a direct link between fatty acid catabolism and the production of 3-hydroxyalkanoates.

The pivotal step in this pathway is:

  • Hydration of Enoyl-CoA: A trans-2-hexenoyl-CoA intermediate in the β-oxidation of fatty acids is hydrated to form (R)-3-hydroxyhexanoyl-CoA. This reaction is catalyzed by an (R)-specific enoyl-CoA hydratase (EC 4.2.1.17), encoded by the phaJ gene. This enzyme provides a direct link from fatty acid degradation to the precursor pool.

beta_oxidation_pathway fatty_acid Fatty Acids beta_oxidation β-Oxidation Cycle fatty_acid->beta_oxidation enoyl_coa trans-2-Hexenoyl-CoA beta_oxidation->enoyl_coa hydroxyhexanoyl_coa (R)-3-Hydroxyhexanoyl-CoA enoyl_coa->hydroxyhexanoyl_coa PhaJ h2o H₂O

Figure 2. Biosynthesis of (R)-3-hydroxyhexanoyl-CoA via the β-oxidation pathway.

Putative Final Step: Esterification to this compound

The final step in the biosynthesis of this compound is the methylation of the carboxyl group of 3-hydroxyhexanoic acid. While the specific enzyme responsible for this reaction has not been definitively characterized, it is hypothesized to be catalyzed by a S-adenosylmethionine (SAM)-dependent carboxyl methyltransferase (EC 2.1.1.-).

This class of enzymes is known to be involved in the biosynthesis of volatile esters that contribute to fruit aromas.[3][4][5] The proposed reaction is as follows:

  • Hydrolysis (Implied): (R)-3-hydroxyhexanoyl-CoA is likely hydrolyzed by a thioesterase to release (R)-3-hydroxyhexanoic acid.

  • Methylation: The free carboxylic acid is then methylated using SAM as the methyl donor, producing this compound and S-adenosylhomocysteine (SAH).

final_methylation_step hydroxyhexanoyl_coa (R)-3-Hydroxyhexanoyl-CoA hydroxyhexanoic_acid (R)-3-Hydroxyhexanoic Acid hydroxyhexanoyl_coa->hydroxyhexanoic_acid Thioesterase (putative) coa CoA-SH methyl_ester This compound hydroxyhexanoic_acid->methyl_ester Carboxyl Methyltransferase (putative) sah S-adenosylhomocysteine (SAH) sam S-adenosylmethionine (SAM) sam->sah

Figure 3. Putative final esterification step in this compound biosynthesis.

Quantitative Data

Quantitative data for the biosynthesis of this compound is scarce. However, data from related PHA biosynthesis pathways can provide valuable insights for metabolic engineering efforts. The following tables summarize key kinetic parameters for the enzymes involved in the synthesis of the precursor, (R)-3-hydroxyhexanoyl-CoA.

Table 1: Kinetic Parameters of β-Ketothiolases

EnzymeSource OrganismSubstratesKm (mM)Vmax (U/mg)Reference
PhaARalstonia eutrophaAcetyl-CoA0.1912.8[6]
BktBRalstonia eutrophaAcetyl-CoA, Propionyl-CoAN/AN/A[1][2]

Table 2: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratases (PhaJ)

EnzymeSource OrganismSubstrateKm (μM)kcat (s-1)Reference
PhaJ1PaPseudomonas aeruginosaCrotonyl-CoA (C4)181.8[7]
PhaJ1PaPseudomonas aeruginosaHexenoyl-CoA (C6)220.9[7]
PhaJ4PaPseudomonas aeruginosaCrotonyl-CoA (C4)3314.3[7]
PhaJ4PaPseudomonas aeruginosaHexenoyl-CoA (C6)3515.2[7]

Experimental Protocols

Heterologous Expression and Purification of Pathway Enzymes

This protocol provides a general workflow for the expression and purification of His-tagged versions of PhaA, BktB, PhaB, and PhaJ in Escherichia coli.

protein_expression_purification Experimental Workflow: Protein Expression and Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification pcr 1. PCR Amplification of Gene of Interest vector 2. Ligation into Expression Vector (e.g., pET) pcr->vector transform 3. Transformation into E. coli (e.g., BL21(DE3)) vector->transform culture 4. Culture Growth (LB medium, 37°C) transform->culture induction 5. Induction with IPTG (e.g., 0.5 mM, 16°C, overnight) culture->induction harvest 6. Cell Harvest (Centrifugation) induction->harvest lysis 7. Cell Lysis (Sonication) harvest->lysis clarification 8. Clarification (Centrifugation) lysis->clarification chromatography 9. Ni-NTA Affinity Chromatography clarification->chromatography dialysis 10. Dialysis and Concentration chromatography->dialysis

Figure 4. General workflow for heterologous protein expression and purification.

Protocol:

  • Gene Amplification and Cloning: The target gene (e.g., phaA from R. eutropha) is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His6-tag.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Harvest and Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

Enzyme Assays

4.2.1. β-Ketothiolase (PhaA/BktB) Thiolysis Assay

This assay measures the thiolysis of acetoacetyl-CoA, which is the reverse of the physiological condensation reaction. The decrease in the Mg2+-enolate complex of acetoacetyl-CoA is monitored spectrophotometrically.

  • Principle: The cleavage of acetoacetyl-CoA in the presence of Coenzyme A is monitored by the decrease in absorbance at 304 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl2.

    • Substrate: 0.1 mM Acetoacetyl-CoA.

    • Co-substrate: 0.1 mM Coenzyme A.

    • Purified enzyme solution.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, acetoacetyl-CoA, and Coenzyme A.

    • Equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 304 nm for 5-10 minutes.

    • Calculate the activity based on the molar extinction coefficient of the acetoacetyl-CoA-Mg2+ complex (ε304 = 8,000 M-1cm-1).

4.2.2. NADPH-Dependent Acetoacetyl-CoA Reductase (PhaB) Assay

This assay measures the oxidation of NADPH, which is coupled to the reduction of a β-ketoacyl-CoA substrate.

  • Principle: The decrease in NADPH concentration is monitored by the decrease in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate: 0.1 mM 3-Oxohexanoyl-CoA (or Acetoacetyl-CoA).

    • Co-substrate: 0.2 mM NADPH.

    • Purified enzyme solution.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer, 3-oxohexanoyl-CoA, and NADPH.

    • Equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the activity using the molar extinction coefficient of NADPH (ε340 = 6,220 M-1cm-1).

4.2.3. (R)-Specific Enoyl-CoA Hydratase (PhaJ) Assay

This assay measures the hydration of the double bond in a trans-2-enoyl-CoA substrate.

  • Principle: The hydration of the α,β-unsaturated thioester bond is monitored by the decrease in absorbance at 263 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: 0.25 mM trans-2-Hexenoyl-CoA (or Crotonyl-CoA).

    • Purified enzyme solution.

  • Procedure:

    • In a quartz cuvette with a short path length (e.g., 0.1 cm) due to the high absorbance of the substrate, add the assay buffer and substrate.

    • Equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 263 nm.

    • Calculate the activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6,700 M-1cm-1).[6]

Quantification of this compound by GC-MS

This protocol outlines a general method for the extraction and quantification of volatile esters from a liquid culture or a fruit matrix.

  • Sample Preparation:

    • Liquid Culture: Centrifuge the culture to pellet cells. The supernatant can be used directly for extraction.

    • Fruit Tissue: Homogenize the tissue in a suitable buffer, and centrifuge to obtain a clear supernatant.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the aqueous sample with a non-polar solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether. An internal standard (e.g., methyl heptanoate) should be added before extraction for accurate quantification.

    • Solid-Phase Microextraction (SPME): For headspace analysis, place the sample in a sealed vial and expose a SPME fiber to the headspace above the sample.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-WAX) is suitable for separating volatile esters.

      • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples.

      • Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 250°C.

    • Mass Spectrometer (MS):

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of the target analyte for higher sensitivity.

  • Quantification: A calibration curve is generated using authentic standards of this compound of known concentrations. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Conclusion and Future Directions

The biosynthesis of this compound is a multi-step process that leverages enzymes from central metabolism and fatty acid oxidation to produce the key precursor, (R)-3-hydroxyhexanoyl-CoA. While the pathway to this precursor is well-characterized, particularly in the context of PHA production, the final methylation step remains to be elucidated. Future research should focus on identifying and characterizing the putative carboxyl methyltransferase responsible for the final esterification. The protocols and pathway information provided in this guide offer a solid foundation for researchers to pursue the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable chiral synthons.

References

"physical and chemical properties of Methyl 3-hydroxyhexanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate (B1247844), a β-hydroxy ester, is a molecule of interest in various scientific domains, from flavor and fragrance chemistry to its potential as a chiral building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its chemical reactivity and stability. All quantitative data is presented in structured tables for clarity and ease of comparison.

Physical and Chemical Properties

Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number 21188-58-9[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 220.0-223.0 °C at 760 mmHg[1][2]
Density 1.0 ± 0.1 g/cm³[2]
Refractive Index 1.432[2]
Flash Point 85.0 °C[2]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[2]
Solubility Insoluble in water; Soluble in ethanol.[1]
LogP 0.51[2]

Experimental Protocols

Synthesis of this compound via the Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. It involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal.[3][4]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Butanal Butanal Reformatsky Reaction Reformatsky Reaction Butanal->Reformatsky Reaction Methyl bromoacetate (B1195939) Methyl bromoacetate Methyl bromoacetate->Reformatsky Reaction Zinc Zinc Zinc->Reformatsky Reaction This compound This compound Reformatsky Reaction->this compound

Caption: Synthesis of this compound.

Methodology:

  • Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and then diethyl ether, followed by drying under vacuum.

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with the activated zinc and a solvent such as anhydrous toluene (B28343) or a mixture of diethyl ether and toluene.

  • Initiation: A small amount of a solution of butanal and methyl bromoacetate in the chosen solvent is added to the zinc suspension. The reaction is initiated by gentle heating.

  • Addition of Reactants: The remaining solution of butanal and methyl bromoacetate is added dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure the reaction goes to completion.[5]

  • Work-up: The reaction mixture is cooled, and then a saturated aqueous solution of ammonium (B1175870) chloride is slowly added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.[5]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5]

Analytical Protocols

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound.

Experimental Conditions (Representative):

  • Gas Chromatograph: Agilent 7890B or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 40 °C held for 5 minutes, then ramped at 2.5 °C/min to 125 °C, followed by a ramp of 10 °C/min to 245 °C and held for 3 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Ion Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Sample Preparation:

A dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared and injected into the GC-MS.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Experimental Conditions (Representative):

  • Spectrometer: Bruker Avance III 400 MHz or similar.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: Standard pulse program.

  • ¹³C NMR: Proton-decoupled pulse program.

Sample Preparation:

A small amount of the purified this compound is dissolved in CDCl₃ in an NMR tube.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Experimental Conditions (Representative):

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or similar.

  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (e.g., NaCl).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Sample Preparation:

For ATR, a drop of the neat liquid is placed directly on the ATR crystal.[7] For the thin film method, a drop of the liquid is placed between two salt plates.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the ester and secondary alcohol functional groups.

Predicted Degradation Pathways

Based on the principles of organic chemistry for β-hydroxy esters, the following degradation pathways are predicted:

G cluster_products Degradation Products M3H This compound H Hydrolysis (+H₂O, H⁺ or OH⁻) M3H->H D Dehydration (Heat, H⁺) M3H->D HA 3-Hydroxyhexanoic acid + Methanol H->HA UE Methyl hex-2-enoate and/or Methyl hex-3-enoate D->UE

Caption: Predicted degradation pathways of this compound.
  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-hydroxyhexanoic acid and methanol. Esters are generally most stable at a slightly acidic pH (around 4-5).[8]

  • Dehydration: Under acidic conditions and/or heat, the secondary alcohol can undergo dehydration to form a mixture of α,β-unsaturated and β,γ-unsaturated esters, namely Methyl hex-2-enoate and Methyl hex-3-enoate.[8]

  • Oxidation: The secondary alcohol can be oxidized to a ketone (Methyl 3-oxohexanoate) using common oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific experimental data in publicly available literature detailing the involvement of this compound in specific biological signaling pathways. Its primary documented biological relevance is as a naturally occurring flavor component, for instance in pineapple, and as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs) by certain microorganisms.[9][10] Further research is required to elucidate any potential pharmacological or signaling activities.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound, provided detailed, representative experimental protocols for its synthesis and analysis, and outlined its expected chemical reactivity. While its role as a flavor compound is established, its potential as a synthetic intermediate and its biological activities remain areas ripe for further investigation. The methodologies and data presented herein provide a solid foundation for researchers and scientists working with this versatile β-hydroxy ester.

References

Spectroscopic Profile of Methyl 3-Hydroxyhexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxyhexanoate (B1247844) (CAS No: 21188-58-9), a valuable chiral building block and flavor/fragrance component. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for methyl 3-hydroxyhexanoate is summarized in the tables below. These values are compiled from various spectral databases and are consistent with the compound's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the protons in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are presented in Table 1.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (CH₃)~ 0.92Triplet~ 7.13H
H-5 (CH₂)~ 1.33Sextet~ 7.22H
H-4 (CH₂)~ 1.45Quintet~ 7.02H
H-2 (CH₂)~ 2.45Doublet~ 6.52H
-OH~ 2.90Singlet (broad)-1H
OCH₃~ 3.68Singlet-3H
H-3 (CH)~ 4.05Multiplet-1H

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. The predicted chemical shifts for each carbon atom are listed in Table 2.[1]

Carbon Assignment Chemical Shift (δ, ppm)
C-6 (CH₃)~ 13.9
C-5 (CH₂)~ 18.8
C-4 (CH₂)~ 38.4
C-2 (CH₂)~ 41.2
OCH₃~ 51.6
C-3 (CH)~ 67.8
C-1 (C=O)~ 173.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound. [1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the presence of its key functional groups. The characteristic absorption bands are detailed in Table 3.

Frequency (cm⁻¹) Intensity Functional Group Assignment
~ 3450Strong, BroadO-H stretch (alcohol)
~ 2960, 2875StrongC-H stretch (alkane)
~ 1735StrongC=O stretch (ester)
~ 1170StrongC-O stretch (ester)
~ 1090StrongC-O stretch (alcohol)

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The major mass-to-charge ratios (m/z) are presented in Table 4.[2]

m/z Relative Intensity Proposed Fragment Ion
146Low[M]⁺ (Molecular Ion)
115Moderate[M - OCH₃]⁺
103High[CH(OH)CH₂COOCH₃]⁺
74High[CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement)
71High[C₄H₇O]⁺
43Very High[CH₃CO]⁺

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound. [2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a liquid, this compound can be analyzed neat. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

  • Data Acquisition:

    • Technique: Transmission or Attenuated Total Reflectance (ATR). For transmission, the prepared salt plates are placed in the sample holder of the spectrometer. For ATR, a drop of the sample is placed directly on the ATR crystal.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 30-200.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. The base peak (the most intense peak) is assigned a relative intensity of 100%.

Visualization

The following diagrams illustrate the chemical structure of this compound and the general workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

spectroscopic_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (FTIR) Sample->IR Neat Liquid Film MS Mass Spectrometry (EI-MS) Sample->MS Dilute & Inject Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

References

A Technical Guide to the Discovery and Isolation of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844), a naturally occurring chiral ester, has garnered interest in the fields of flavor chemistry, organic synthesis, and potentially, as a bioactive molecule. This technical guide provides a comprehensive overview of its discovery in natural sources, detailed protocols for its isolation and chemical synthesis, and an exploration of its potential biological significance through known signaling pathways of related molecules. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of short-chain hydroxy fatty acid esters.

Introduction

Methyl 3-hydroxyhexanoate (C₇H₁₄O₃) is a carboxylic acid ester that has been identified as a volatile component in a variety of fruits, contributing to their characteristic aroma profiles. Its presence has been reported in soursop (Annona muricata) and papaya (Carica papaya)[1]. Beyond its role as a flavor and fragrance compound, its structural similarity to other biologically active short-chain fatty acids (SCFAs) suggests potential roles in physiological processes. This guide details the methodologies for obtaining this compound, both from natural sources and through synthetic routes, and discusses its potential biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its detection, purification, and handling.

PropertyValueSource
Molecular FormulaC₇H₁₄O₃PubChem
Molecular Weight146.18 g/mol [2]
IUPAC NameThis compound[3]
CAS Number21188-58-9[2]
Density1 g/mL at 25 °C (lit.)[2]
Refractive Indexn20/D 1.43 (lit.)[2]
Boiling PointNot specified
SolubilitySoluble in ethanol[4]

Isolation from Natural Sources

This compound has been identified as a volatile constituent of soursop (Annona muricata) fruit[1][5][6]. The following protocol is a generalized procedure for the isolation of volatile esters from fruit pulp, which can be adapted for the specific isolation of this compound.

Experimental Protocol: Isolation from Annona muricata

This protocol is based on established methods for the extraction of volatile compounds from fruits, such as simultaneous steam distillation/solvent extraction (SDE) and solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) for identification[6][7][8].

3.1.1. Materials and Equipment

  • Ripe Annona muricata (soursop) fruit

  • Blender or homogenizer

  • Steam distillation-extraction (SDE) apparatus

  • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Preparative gas chromatography (Prep-GC) or fractional distillation apparatus

  • NMR spectrometer

3.1.2. Procedure

  • Sample Preparation: Homogenize fresh, ripe soursop pulp in a blender.

  • Steam Distillation-Solvent Extraction (SDE):

    • Place the homogenized pulp into the SDE apparatus.

    • Use dichloromethane as the extraction solvent.

    • Perform the SDE for a period of 2-4 hours to capture the volatile and semi-volatile compounds.

  • Drying and Concentration:

    • Collect the dichloromethane extract and dry it over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it using a rotary evaporator at a low temperature (e.g., <40°C) to minimize the loss of volatile components.

  • Purification:

    • Fractional Distillation: Subject the concentrated extract to fractional distillation under reduced pressure. Collect fractions based on boiling point. Since this compound is a relatively small ester, it will likely distill at a lower temperature compared to larger molecules in the extract.

    • Preparative Gas Chromatography (Prep-GC): For higher purity, the relevant fraction from distillation can be further purified using Prep-GC. An appropriate polar column (e.g., Carbowax) should be used to effectively separate the components.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical GC-MS and NMR spectroscopy. Compare the obtained spectra with reference data from databases like PubChem[3].

Logical Workflow for Isolation

Isolation_Workflow Start Ripe Annona muricata Fruit Homogenization Homogenization Start->Homogenization SDE Steam Distillation-Extraction (SDE) with CH₂Cl₂ Homogenization->SDE Drying Drying over Na₂SO₄ & Concentration SDE->Drying Purification Purification Drying->Purification Fractional_Distillation Fractional Distillation Purification->Fractional_Distillation Initial Prep_GC Preparative GC Fractional_Distillation->Prep_GC For high purity Characterization Characterization (GC-MS, NMR) Fractional_Distillation->Characterization Prep_GC->Characterization Final_Product Pure Methyl 3-hydroxyhexanoate Characterization->Final_Product

Caption: Workflow for the isolation of this compound.

Chemical Synthesis

For applications requiring larger quantities or specific enantiomers of this compound, chemical synthesis is the preferred route. Two potential synthetic strategies are presented here: a Reformatsky reaction and a biocatalytic reduction.

Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters[3][4][9]. This protocol is adapted from the synthesis of a similar compound, Ethyl 3-hydroxy-3-methylhexanoate[2][10].

4.1.1. Reaction Scheme

Butanal reacts with methyl bromoacetate (B1195939) in the presence of zinc to form the zinc enolate, which then undergoes nucleophilic addition to another molecule of butanal. Subsequent acidic workup yields this compound.

4.1.2. Experimental Protocol

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Initiation: Gently heat the suspension to initiate the reaction, as indicated by the disappearance of the iodine color.

  • Addition of Reagents: Add a solution of butanal (1.0 eq) and methyl bromoacetate (1.1 eq) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane:ethyl acetate (B1210297) gradient) to yield pure this compound.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly enantioselective route to chiral molecules. The asymmetric reduction of methyl 3-oxohexanoate (B1246410) using a biocatalyst, such as baker's yeast (Saccharomyces cerevisiae) or an isolated enoate reductase, can produce enantiomerically pure this compound.

4.2.1. Experimental Protocol

  • Biocatalyst Preparation: Prepare a culture of Saccharomyces cerevisiae in a suitable growth medium.

  • Biotransformation:

    • To the yeast culture, add a solution of methyl 3-oxohexanoate in a minimal amount of ethanol.

    • Incubate the culture with shaking at a controlled temperature (e.g., 30°C) for 24-48 hours.

  • Extraction:

    • Separate the yeast cells by centrifugation.

    • Extract the supernatant with ethyl acetate.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting product by column chromatography.

Synthetic Workflow Comparison

Synthesis_Workflows cluster_reformatsky Reformatsky Reaction cluster_biocatalytic Biocatalytic Reduction Butanal Butanal + Methyl Bromoacetate Reaction Reaction in THF Butanal->Reaction Zinc_Activation Zinc Activation Zinc_Activation->Reaction Workup_Reform Aqueous Workup Reaction->Workup_Reform Purification_Reform Column Chromatography Workup_Reform->Purification_Reform Final_Product_Synth Pure Methyl 3-hydroxyhexanoate Purification_Reform->Final_Product_Synth Substrate Methyl 3-oxohexanoate Biotransformation Biotransformation Substrate->Biotransformation Biocatalyst Yeast Culture Biocatalyst->Biotransformation Extraction_Bio Solvent Extraction Biotransformation->Extraction_Bio Purification_Bio Column Chromatography Extraction_Bio->Purification_Bio Purification_Bio->Final_Product_Synth

Caption: Comparison of synthetic workflows for this compound.

Spectroscopic and Chromatographic Data

The following tables summarize key spectroscopic and chromatographic data for the characterization of this compound.

Table 2: GC-MS Data

Retention Index (Kovats)m/z of Major PeaksSource
1026 (Standard non-polar)43, 71, 74[3]
1631 (Standard polar)[3]

Table 3: NMR Spectroscopic Data (Predicted/Reference)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~3.7s--OCH₃
¹H~4.0m--CH(OH)-
¹H~2.4m--CH₂-C=O
¹H~1.4m--CH₂-CH(OH)-
¹H~1.3m--CH₂-CH₃
¹H~0.9t--CH₃
¹³C~173s-C=O
¹³C~68d--CH(OH)-
¹³C~51q--OCH₃
¹³C~41t--CH₂-C=O
¹³C~38t--CH₂-CH(OH)-
¹³C~18t--CH₂-CH₃
¹³C~14q--CH₃
Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used. This data is based on typical values for similar structures and should be confirmed experimentally.

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, its structural similarity to short-chain fatty acids (SCFAs) provides a basis for predicting its potential biological roles. SCFAs are known to act as signaling molecules, primarily through the activation of G-protein-coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41), and by inhibiting histone deacetylases (HDACs)[1][5][6][8][10].

These pathways are involved in a wide range of physiological processes, including the regulation of inflammation, glucose and lipid metabolism, and maintaining intestinal homeostasis[6][8].

Postulated Signaling Pathway

The following diagram illustrates the potential signaling cascade that could be initiated by this compound, based on known SCFA signaling.

SCFA_Signaling cluster_cell Target Cell M3HH This compound (or its hydrolyzed form) GPCR GPCR (e.g., FFAR2/3) M3HH->GPCR HDAC HDAC M3HH->HDAC Inhibition G_Protein G-protein activation GPCR->G_Protein Downstream_Signaling Downstream Signaling (e.g., MAPK, Ca²⁺) G_Protein->Downstream_Signaling Physiological_Response Physiological Response (e.g., Anti-inflammatory effects, Metabolic regulation) Downstream_Signaling->Physiological_Response Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Physiological_Response

Caption: Postulated signaling pathway for this compound.

Conclusion

This technical guide provides a detailed overview of the discovery, isolation, and synthesis of this compound. The presented protocols offer a starting point for researchers to obtain this compound for further study. The exploration of potential biological activities through known signaling pathways of related molecules opens avenues for future research into the therapeutic potential of this and other short-chain hydroxy fatty acid esters. Further investigation is warranted to elucidate the specific biological functions and pharmacological properties of this compound.

References

The Stereochemistry of Methyl 3-hydroxyhexanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxyhexanoate (B1247844), a chiral β-hydroxy ester, is a molecule of significant interest in the fields of flavor chemistry, organic synthesis, and potentially, drug development. Its stereochemistry plays a pivotal role in its biological and sensory properties. This technical guide provides an in-depth overview of the stereoisomers of Methyl 3-hydroxyhexanoate, methods for their stereoselective synthesis, and protocols for their chiral analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

This compound possesses a single chiral center at the C3 position, giving rise to two enantiomers: (R)-(-)-Methyl 3-hydroxyhexanoate and (S)-(+)-Methyl 3-hydroxyhexanoate. These enantiomers can exhibit distinct biological activities and pharmacological profiles, a critical consideration in the development of new therapeutic agents.

Stereoisomers of this compound

The two enantiomers of this compound are non-superimposable mirror images of each other. Their distinct spatial arrangements can lead to differential interactions with chiral biological molecules such as enzymes and receptors.

Figure 1: Enantiomers of this compound.

Stereoselective Synthesis

The preparation of enantiomerically pure or enriched this compound is crucial for studying its stereospecific properties. A common and effective method for achieving this is the asymmetric hydrogenation of the corresponding β-keto ester, Methyl 3-oxohexanoate (B1246410). This can be accomplished using either biocatalysts or chiral metal complexes.

Asymmetric Hydrogenation using Ru-BINAP Catalysts

Table 1: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate with Ru-BINAP Catalyst [1][2]

CatalystSubstrateProductYieldEnantiomeric Excess (ee%)
Ru(OAc)₂( (S)-BINAP )Methyl 3-oxobutanoate(S)-Methyl 3-hydroxybutanoate>95%>98%
Ru(OAc)₂( (R)-BINAP )Methyl 3-oxobutanoate(R)-Methyl 3-hydroxybutanoate>95%>98%
Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxohexanoate (Proposed)

This protocol is adapted from the established procedure for the asymmetric hydrogenation of methyl 3-oxobutanoate.[1]

Materials:

  • Methyl 3-oxohexanoate

  • [RuCl₂( (S)-BINAP )]₂ or [RuCl₂( (R)-BINAP )]₂

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure reactor with Methyl 3-oxohexanoate and a catalytic amount of the selected Ru-BINAP complex (e.g., substrate-to-catalyst ratio of 1000:1).

  • Add anhydrous methanol to dissolve the reactants.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by GC or TLC).

  • Carefully depressurize the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

synthesis_workflow cluster_synthesis Stereoselective Synthesis start Methyl 3-oxohexanoate reaction Asymmetric Hydrogenation start->reaction catalyst Chiral Catalyst (e.g., Ru-(S)-BINAP) catalyst->reaction hydrogen H₂ (Hydrogenation) hydrogen->reaction product (S)-Methyl 3-hydroxyhexanoate reaction->product workup Workup & Purification product->workup final_product Enantiopure Product workup->final_product

Figure 2: Workflow for Stereoselective Synthesis.

Biocatalytic Reduction using Baker's Yeast

Baker's yeast (Saccharomyces cerevisiae) contains oxidoreductases that can reduce ketones to alcohols with high enantioselectivity. While specific quantitative data for the reduction of Methyl 3-oxohexanoate is not extensively documented, studies on similar β-keto esters suggest that this method can provide access to the (S)-enantiomer of the corresponding β-hydroxy ester with moderate to high enantiomeric excess.[3]

Table 2: Baker's Yeast Reduction of Ethyl Acetoacetate

SubstrateProductYieldEnantiomeric Excess (ee%)
Ethyl acetoacetate(S)-Ethyl 3-hydroxybutanoate57-67%>95%

Chiral Analysis

The determination of the enantiomeric purity of this compound is essential. Chiral Gas Chromatography (GC) is a powerful and widely used technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a stationary phase that is itself chiral, allowing for the differential interaction with the enantiomers of the analyte. Cyclodextrin-based stationary phases are particularly effective for the separation of a wide range of chiral compounds, including β-hydroxy esters.[4][5]

Table 3: General Parameters for Chiral GC Analysis

ParameterRecommendation
Column Fused silica (B1680970) capillary column with a chiral stationary phase (e.g., a derivative of β-cyclodextrin)
Carrier Gas Helium or Hydrogen
Injection Split/Splitless
Oven Program Isothermal or temperature-programmed, optimized for baseline separation of the enantiomers
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Experimental Protocol: Chiral GC Analysis of this compound (Proposed)

This protocol provides a general framework for the chiral GC analysis. Specific parameters will need to be optimized for the particular instrument and column used.

Instrumentation and Materials:

  • Gas chromatograph equipped with an FID or MS detector.

  • Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a β-cyclodextrin derivative stationary phase).

  • Sample of this compound (racemic and/or enantiomerically enriched).

  • High-purity carrier gas.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Set up the GC with the chiral column and appropriate instrumental parameters (injector temperature, detector temperature, carrier gas flow rate, and oven temperature program).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

analysis_workflow cluster_analysis Chiral Analysis sample Synthesized Product injection GC Injection sample->injection separation Chiral GC Column (e.g., Cyclodextrin-based) injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram calculation Calculate Enantiomeric Excess (ee%) chromatogram->calculation result Quantitative Result calculation->result

References

"Methyl 3-hydroxyhexanoate CAS number and synonyms"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-hydroxyhexanoate (B1247844), a fatty acid ester with applications in the flavor and fragrance industries. The document details its chemical identity, including its CAS number and a list of synonyms, and presents its physicochemical properties in a clear, tabular format for easy reference. A detailed experimental protocol for its synthesis via the Reformatsky reaction is provided. While Methyl 3-hydroxyhexanoate is not currently implicated in specific biological signaling pathways, this guide proposes a hypothetical biosynthetic pathway based on established principles of ester formation in biological systems. This is illustrated with a corresponding workflow diagram. This document is intended to be a valuable resource for professionals in research and development who are working with or exploring the potential of this compound.

Chemical Identity and Properties

This compound is a chiral ester known for its characteristic fruity and pineapple-like aroma.[1] This has led to its use as a flavoring agent and fragrance ingredient.[1]

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for this compound is 21188-58-9 .[2][3][4][5] This compound is also known by a variety of other names, which are listed in the table below.

Synonym Reference
Methyl 3-hydroxycaproate[2][4]
Pineapple hydroxyhexanoate[1][2]
3-Hydroxyhexanoic acid methyl ester[4]
Methyl β-hydroxycaproate[6]
Methyl β-hydroxyhexanoate[6]
FEMA No. 3508[2][5][6]
Hexanoic acid, 3-hydroxy-, methyl ester[4][6]
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis.

Property Value Reference
Molecular Formula C7H14O3[3][4]
Molecular Weight 146.18 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid
Density 1.0 ± 0.1 g/cm³
Boiling Point 223.0 ± 13.0 °C at 760 mmHg
Flash Point 85.0 ± 0.0 °C
Refractive Index 1.432
Solubility Soluble in ethanol[3]

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. The following protocol is a general procedure that can be adapted for the specific synthesis of this compound from butanal and methyl bromoacetate (B1195939).

Materials:

  • Butanal

  • Methyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Toluene (B28343)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine (for zinc activation, optional)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust. If the zinc is not pre-activated, a small crystal of iodine can be added, and the flask gently warmed until the iodine color disappears.

  • Reaction Setup: Add anhydrous toluene to the flask. In the dropping funnel, prepare a solution of butanal and methyl bromoacetate in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the aldehyde/ester solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is often indicated by a color change and the onset of a gentle reflux.

  • Addition: Once the reaction has started, add the remainder of the butanal and methyl bromoacetate solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion of the starting materials. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Signaling and Biosynthetic Pathways

Currently, there is a lack of scientific literature detailing a specific biological signaling pathway in which this compound acts as a primary signaling molecule. Its primary known role in biological systems is as a volatile flavor compound, particularly in fruits like pineapple.

Hypothetical Biosynthesis of this compound

Based on general principles of fatty acid and ester biosynthesis, a hypothetical pathway for the formation of this compound in a biological system, such as a pineapple fruit, can be proposed. This pathway would involve the β-oxidation pathway of fatty acids and the action of specific enzymes.

The key steps in this proposed pathway are:

  • Chain Elongation: Starting from Acetyl-CoA, successive rounds of condensation, reduction, and dehydration reactions, similar to fatty acid synthesis, lead to the formation of a 6-carbon acyl-CoA intermediate.

  • Hydroxylation: A specific hydroxylase enzyme introduces a hydroxyl group at the C3 position of the hexanoyl-CoA, forming 3-hydroxyhexanoyl-CoA.

  • Esterification: A methyltransferase enzyme catalyzes the transfer of a methyl group from a donor, such as S-adenosyl methionine (SAM), to the carboxylic acid group of 3-hydroxyhexanoyl-CoA, releasing the final product, this compound.

G cluster_0 Fatty Acid Metabolism cluster_1 Modification and Esterification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Hexanoyl_ACP Hexanoyl-ACP Malonyl_CoA->Hexanoyl_ACP FAS (multiple steps) 3_Hydroxyhexanoyl_ACP 3-Hydroxyhexanoyl-ACP Hexanoyl_ACP->3_Hydroxyhexanoyl_ACP Hydroxylase Methyl_3_hydroxyhexanoate This compound 3_Hydroxyhexanoyl_ACP->Methyl_3_hydroxyhexanoate Methyltransferase SAM S-Adenosyl Methionine (SAM) SAM->Methyl_3_hydroxyhexanoate SAH S-Adenosyl Homocysteine (SAH) SAM->SAH

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Flavor Analysis

The analysis of volatile compounds like this compound from a biological matrix typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The following diagram illustrates a general workflow for such an analysis.

G Sample Sample Collection (e.g., Pineapple Tissue) Homogenization Homogenization (in appropriate buffer) Sample->Homogenization Extraction Volatile Extraction (e.g., SPME or Solvent Extraction) Homogenization->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Peak identification and quantification) GCMS->Data Result Quantification of This compound Data->Result

Caption: A general experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl 3-hydroxyhexanoate (B1247844). Due to a notable lack of experimentally determined thermodynamic data in the current scientific literature, this document presents a compilation of physical properties sourced from available databases, alongside predicted thermodynamic data calculated using the reliable Joback group contribution method. This guide is intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of the molecule's thermodynamic behavior, crucial for process design, reaction optimization, and understanding its biological interactions. Detailed analogous experimental protocols for the determination of thermodynamic properties are also provided, alongside a visualization of a key signaling pathway relevant to the biological context of short-chain fatty acid esters.

Introduction

Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9) is a beta-hydroxy ester with applications in the flavor and fragrance industries. Its structure, featuring both a hydroxyl and an ester functional group, also makes it a molecule of interest for chemical synthesis and potential biological activity. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and Gibbs free energy, is fundamental for the design and optimization of chemical processes, as well as for predicting its stability and reactivity. This guide aims to bridge the current data gap by providing both compiled physical data and robustly estimated thermodynamic properties.

Physicochemical and Thermodynamic Data

The following tables summarize the available and estimated quantitative data for this compound.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄O₃--INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
Boiling Point 220.00 to 221.00 °C @ 760.00 mm Hg--INVALID-LINK--
Vapor Pressure (est.) 0.075 hPa @ 20°C; 0.1202 hPa @ 25°CTGSC
Density 0.994-1.010 g/cm³--INVALID-LINK--
Refractive Index 1.410-1.440--INVALID-LINK--
Solubility Insoluble in water and fat--INVALID-LINK--
Table 2: Predicted Thermodynamic Properties of this compound (Joback Method)
PropertyValueUnit
Normal Boiling Point (Tb) 482.15K
Critical Temperature (Tc) 658.45K
Critical Pressure (Pc) 3.45MPa
Critical Volume (Vc) 504.0cm³/mol
Enthalpy of Formation (Ideal Gas, 298.15 K) -605.5kJ/mol
Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) -425.0kJ/mol
Enthalpy of Vaporization at Normal Boiling Point (ΔHvap) 48.5kJ/mol
Ideal Gas Heat Capacity (Cp) @ 298.15 K 250.8J/(mol·K)
Ideal Gas Heat Capacity (Cp) @ 500 K 345.2J/(mol·K)
Ideal Gas Heat Capacity (Cp) @ 800 K 450.1J/(mol·K)

Disclaimer: The values in Table 2 are estimations derived from the Joback group contribution method and should be used as a reference pending experimental verification.

Experimental Protocols for Thermodynamic Data Determination

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Objective: To determine the isobaric heat capacity (Cp) of liquid this compound as a function of temperature.

Methodology:

  • Sample Preparation: A hermetically sealed aluminum pan is prepared with a precise mass (typically 5-10 mg) of high-purity this compound. An identical empty pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium and sapphire).

  • Measurement Procedure:

    • A baseline is established by running the empty sample and reference pans through the desired temperature program.

    • A sapphire standard is run under the same conditions to determine the instrument's heat flow response.

    • The sample is then analyzed using a three-step temperature program:

      • Isothermal hold at the starting temperature (e.g., 298 K) for 5 minutes.

      • Heating at a constant rate (e.g., 10 K/min) to the final temperature.

      • Isothermal hold at the final temperature for 5 minutes.

  • Data Analysis: The heat flow difference between the sample and the reference is used to calculate the heat capacity of the sample relative to the known heat capacity of the sapphire standard.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Objective: To determine the standard enthalpy of combustion and subsequently calculate the standard enthalpy of formation of this compound.

Methodology:

  • Sample Preparation: A known mass of this compound is placed in a crucible within a high-pressure stainless steel vessel (the "bomb"). A known amount of water is added to the bomb to ensure saturation of the final atmosphere.

  • Combustion Process: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter containing a known mass of water. The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is precisely monitored before, during, and after combustion to determine the temperature change (ΔT).

  • Data Analysis:

    • The heat released by the combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid).

    • Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

    • The standard enthalpy of combustion is calculated from the corrected heat release and the moles of sample combusted.

    • The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Relevant Biological Signaling Pathway

This compound, as a short-chain fatty acid ester, may interact with biological systems. Short-chain fatty acids are known to act as signaling molecules, primarily through G-protein coupled receptors (GPCRs) such as GPR41 and GPR43. The following diagram illustrates a simplified, representative signaling pathway that could be activated by the corresponding short-chain fatty acid.

SCFA_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytoplasm Cytoplasm SCFA SCFA (e.g., 3-hydroxyhexanoic acid) GPCR GPR41/43 SCFA->GPCR Binds G_alpha Gαi/q GPCR->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits (Gαi) PLC Phospholipase C G_alpha->PLC Activates (Gαq) G_beta_gamma Gβγ cAMP cAMP AC->cAMP Reduces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Inhibits PKC PKC IP3_DAG->PKC Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Downstream Downstream Cellular Responses PKA->Downstream PKC->Downstream Ca_release->Downstream

Caption: A representative G-protein coupled receptor signaling pathway for short-chain fatty acids.

Computational Methodology for Thermodynamic Prediction

Logical Flow of Computational Prediction

The following diagram illustrates the general workflow for predicting thermodynamic properties using computational methods in the absence of experimental data.

Computational_Workflow A Define Molecular Structure (this compound) B Select Group Contribution Method (e.g., Joback Method) A->B C Deconstruct Molecule into Functional Groups B->C D Assign Group Contribution Values C->D E Apply Method-Specific Formulas D->E F Calculate Thermodynamic Properties (ΔHf°, ΔGf°, Cp, etc.) E->F G Tabulate and Report Predicted Data F->G

Caption: A simplified logical flow for the computational prediction of thermodynamic data.

Joback Group Contribution Method

The Joback method is a widely used group contribution technique for estimating the thermophysical properties of pure organic compounds. The method involves dissecting the molecule into its constituent functional groups and summing the contributions of each group to predict various properties. For this compound (CH₃CH₂CH₂CH(OH)CH₂COOCH₃), the relevant groups are:

  • -CH₃: 2 groups

  • -CH₂-: 2 groups

  • >CH-: 1 group

  • -OH (alcohol): 1 group

  • -COO- (ester): 1 group

The predicted values in Table 2 were calculated by applying the specific summation formulas of the Joback method with the established contribution values for each of these groups.

Conclusion

This technical guide provides a consolidated resource for the thermodynamic properties of this compound. While experimental determination remains the gold standard, the presented physical data and computationally predicted thermodynamic properties offer valuable insights for researchers and professionals in chemistry and drug development. The outlined experimental protocols and the illustrative signaling pathway further equip the scientific community with the necessary tools and context for future investigations involving this compound.

Solubility of Methyl 3-Hydroxyhexanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxyhexanoate (B1247844) is a versatile ester with applications in the flavor and fragrance industry and as a key monomer in the synthesis of biodegradable polyhydroxyalkanoates (PHAs). A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the currently available solubility data for methyl 3-hydroxyhexanoate, a detailed experimental protocol for determining its solubility, and a logical workflow for this process. Due to the limited availability of quantitative solubility data in publicly accessible literature, this guide is intended to be a foundational resource for researchers, enabling them to systematically determine the solubility of this compound in solvents relevant to their specific applications.

Introduction

This compound (C₇H₁₄O₃, CAS No: 21188-58-9) is a chiral molecule that exists as two enantiomers, (R)- and (S)-methyl 3-hydroxyhexanoate. It is recognized for its characteristic fruity and pineapple-like aroma, leading to its use as a flavoring and fragrance agent.[1][2] Beyond its sensory properties, it serves as a valuable building block in organic synthesis and is a monomer for the production of biodegradable polymers, which are of significant interest in the development of sustainable materials and biomedical applications.[3][4]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For drug development professionals, solubility is a critical parameter influencing bioavailability and formulation strategies. For researchers in materials science and chemical synthesis, knowledge of solubility is essential for reaction engineering, product purification, and the formation of polymer blends.

This guide addresses the current gap in comprehensive solubility data for this compound in common organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 220.00 to 221.00 °C @ 760.00 mm Hg[1][2]
Density 1.0 g/mL at 25 °C[5]
Refractive Index n20/D 1.43[5]

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the scientific literature. The available data, both quantitative and qualitative, is summarized in Table 2.

Table 2: Solubility of this compound in Various Solvents

SolventCAS NumberPolarity IndexSolubilityReference(s)
Water 7732-18-510.2Insoluble[1][3]
Dimethyl Sulfoxide (DMSO) 67-68-57.2100 mg/mL[6]
Ethanol 64-17-54.3Soluble[7]
Methanol 67-56-15.1Data not available
Acetone 67-64-15.1Data not available
Ethyl Acetate 141-78-64.4Data not available
Dichloromethane 75-09-23.1Data not available
Chloroform 67-66-34.1Data not available
Toluene 108-88-32.4Data not available
Hexane 110-54-30.1Data not available
Fat N/ANon-polarInsoluble[1][3]

The general description of "good solubility in organic solvents" suggests that this compound is likely miscible or highly soluble in common polar and non-polar organic solvents.[4] However, for precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

4.1. Materials

  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or refractive index detector)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solute should be visible.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method (e.g., GC-FID is often suitable for volatile esters).

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in desired units, such as mg/mL, g/100g of solvent, or molarity.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow start Start: Define Solvent and Temperature prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Saturated Solution (Centrifugation/Settling) equilibrate->separate filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) separate->filter quantify Quantify Solute Concentration (e.g., GC, HPLC) filter->quantify calculate Calculate Solubility (mg/mL, g/100g, etc.) quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While this compound is a compound of interest in various scientific and industrial fields, its solubility in organic solvents is not well-documented in a quantitative manner. This guide provides the available information and, more importantly, a robust experimental framework for researchers to determine the solubility of this compound in their specific solvent systems. The presented protocol and workflow are intended to facilitate the generation of reliable and reproducible solubility data, which is essential for advancing research and development involving this compound.

References

Methodological & Application

Enantioselective Synthesis of Methyl 3-hydroxyhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their versatile functionality allows for further chemical transformations, making them valuable intermediates in drug development and fine chemical synthesis. This document provides detailed application notes and protocols for the enantioselective synthesis of Methyl 3-hydroxyhexanoate (B1247844), a key chiral intermediate. The primary focus is on two highly effective methods: asymmetric hydrogenation using ruthenium-based catalysts and biocatalytic reduction utilizing ketoreductases or whole-cell systems like baker's yeast.

Overview of Synthetic Strategies

The enantioselective synthesis of Methyl 3-hydroxyhexanoate is primarily achieved through the asymmetric reduction of the prochiral ketone of Methyl 3-oxohexanoate (B1246410). The two main strategies that have proven to be highly effective in achieving high enantioselectivity and yields are:

  • Asymmetric Hydrogenation: This method employs chiral transition metal catalysts, most notably Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes. These catalysts create a chiral environment for the hydrogenation of the ketone, leading to the preferential formation of one enantiomer. The reaction conditions, such as hydrogen pressure, temperature, and the choice of solvent, are critical for achieving high enantioselectivity.

  • Biocatalytic Reduction: This approach utilizes enzymes, specifically ketoreductases (KREDs), or whole microbial cells like baker's yeast (Saccharomyces cerevisiae). These biocatalysts offer exquisite stereoselectivity, often yielding products with very high enantiomeric excess (>99% ee) under mild reaction conditions. KREDs, available as isolated enzymes, often require a cofactor regeneration system. Baker's yeast, a readily available and inexpensive option, contains a variety of reductases and provides an in-vivo cofactor regeneration system.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data from various methods for the enantioselective synthesis of 3-hydroxyhexanoate esters. This allows for a direct comparison of catalyst performance, reaction conditions, and outcomes.

MethodCatalyst/EnzymeSubstrateSolventTemp. (°C)H₂ Pressure (atm)Yield (%)ee (%)Reference (Adapted from)
Asymmetric HydrogenationRu-BINAPMethyl 3-oxobutanoateMethanol (B129727)25-3010092-9697-98Organic Syntheses[1]
Biocatalytic ReductionBaker's Yeast (FBY)Ethyl 3-oxohexanoateGlycerol:Water (50:50)RT-~70>95ACG Publications[2]
Biocatalytic ReductionBaker's Yeast (IBY)Ethyl 3-oxohexanoateGlycerol:Water (50:50)RT->80>95ACG Publications[2]
Biocatalytic ReductionKetoreductase (KRED)General β-keto estersAqueous Buffer/IPA25-35-High>99General KRED protocols

FBY: Free Baker's Yeast; IBY: Immobilized Baker's Yeast; RT: Room Temperature; IPA: Isopropanol (B130326) (for cofactor regeneration).

Experimental Protocols

Protocol 1: Synthesis of Starting Material - Methyl 3-oxohexanoate

This protocol describes a general procedure for the synthesis of Methyl 3-oxohexanoate via the alkylation of methyl acetoacetate (B1235776).

Materials:

  • Methyl acetoacetate

  • Sodium methoxide (B1231860)

  • Butyl bromide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium methoxide (1.0 eq) in anhydrous methanol. To this solution, add methyl acetoacetate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Alkylation: Add butyl bromide (1.1 eq) to the reaction mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl 3-oxohexanoate.

Protocol 2: Asymmetric Hydrogenation using Ru-BINAP Catalyst

This protocol is adapted from the Organic Syntheses procedure for the hydrogenation of methyl 3-oxobutanoate and can be applied to Methyl 3-oxohexanoate.

Materials:

  • Methyl 3-oxohexanoate

  • [RuCl₂((R)-BINAP)]₂·NEt₃ or a similar Ru-BINAP catalyst

  • Methanol (degassed)

  • High-pressure autoclave

  • Hydrogen gas source

Procedure:

  • Catalyst Preparation (if necessary): The Ru-BINAP catalyst can be prepared in situ or used as a pre-formed complex. For in situ preparation, [RuCl₂(benzene)]₂ and (R)-BINAP can be reacted in an appropriate solvent under an inert atmosphere.

  • Reaction Setup: In a high-pressure autoclave, place a solution of Methyl 3-oxohexanoate (1.0 eq) in degassed methanol. Add the Ru-BINAP catalyst (typically 0.05-0.1 mol%).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to 100 atm. Stir the reaction mixture at 25-30 °C.

  • Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Once the reaction is complete (typically 12-24 hours), carefully vent the hydrogen gas.

  • Purification: Remove the methanol under reduced pressure. The resulting crude product can be purified by silica (B1680970) gel column chromatography or distillation to afford enantiomerically enriched this compound.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction using Baker's Yeast

This protocol provides a general method for the enantioselective reduction of Methyl 3-oxohexanoate using baker's yeast.

Materials:

  • Methyl 3-oxohexanoate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (B13894) or glucose

  • Water

  • Diethyl ether

  • Celite®

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Shaker incubator

Procedure:

  • Yeast Activation: In an Erlenmeyer flask, suspend baker's yeast (e.g., 20 g) in warm water (100 mL). Add sucrose or glucose (e.g., 20 g) as an energy source for cofactor regeneration. Stir the suspension at room temperature for about 30 minutes to activate the yeast.

  • Substrate Addition: Add Methyl 3-oxohexanoate (e.g., 1 g) to the yeast suspension. The substrate can be added neat or dissolved in a minimal amount of a water-miscible co-solvent like ethanol (B145695) to aid dispersion.

  • Reduction: Place the flask in a shaker incubator and agitate at a constant temperature (typically 25-30 °C). Monitor the reaction by TLC or GC. The reduction is usually complete within 24-48 hours.

  • Work-up: After the reaction is complete, add Celite® to the mixture and stir for 15 minutes. Filter the mixture through a pad of Celite® to remove the yeast cells, washing the filter cake with water and diethyl ether.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC.

Protocol 4: Biocatalytic Reduction using a Ketoreductase (KRED)

This is a general protocol for the enzymatic reduction of Methyl 3-oxohexanoate using a commercially available ketoreductase.

Materials:

  • Methyl 3-oxohexanoate

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (optional, for cofactor regeneration)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., vial or flask)

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0). Add NADP⁺ or NAD⁺ (cofactor) and glucose. Add the glucose dehydrogenase (GDH) for cofactor regeneration.

  • Enzyme and Substrate Addition: Add the ketoreductase (KRED) to the reaction mixture. Dissolve Methyl 3-oxohexanoate in a minimal amount of a co-solvent like isopropanol and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at the optimal temperature for the chosen KRED (typically 25-35 °C). Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x V). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Analysis: Determine the yield and enantiomeric excess of this compound using chiral HPLC or GC.

Visualizations

Enantioselective_Synthesis_Pathway cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_product Product start Methyl 3-oxohexanoate async_hydro Asymmetric Hydrogenation (Ru-BINAP, H₂) start->async_hydro biocat_red Biocatalytic Reduction (Ketoreductase or Baker's Yeast) start->biocat_red product This compound (Enantiomerically Enriched) async_hydro->product biocat_red->product

Caption: Reaction pathways for the enantioselective synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents and Catalyst/Enzyme setup Set up Reaction Vessel prep_reagents->setup add_substrate Add Substrate setup->add_substrate run_reaction Run Reaction under Controlled Conditions add_substrate->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography/Distillation) extract->purify analyze Determine Yield and Enantiomeric Excess (Chiral HPLC/GC) purify->analyze

Caption: General experimental workflow for enantioselective synthesis.

Catalyst_Components cluster_async Asymmetric Hydrogenation cluster_biocat Biocatalytic Reduction catalyst Ru-BINAP Complex ruthenium Ruthenium Metal Center catalyst->ruthenium contains binap Chiral BINAP Ligand catalyst->binap contains enzyme Ketoreductase (KRED) active_site Chiral Active Site enzyme->active_site possesses cofactor Cofactor (NAD(P)H) enzyme->cofactor requires

Caption: Key components of the catalytic systems.

References

Application Note: Quantitative Analysis of Methyl 3-hydroxyhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-M3HH-001

Abstract

This application note details a robust and validated method for the quantitative analysis of Methyl 3-hydroxyhexanoate (B1247844) using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 3-hydroxyhexanoate is a 3-hydroxy fatty acid methyl ester relevant in various fields, including flavor and fragrance industries, and as a potential biomarker in biological systems.[1][2][3] The protocol provides comprehensive procedures for sample preparation, instrument setup, and data analysis, ensuring high sensitivity, selectivity, and accuracy. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound (CAS 21188-58-9) is an organic compound with applications as a flavoring agent and its presence in biological matrices can be of diagnostic interest.[3][4][5] Accurate and reliable quantification of this analyte is crucial for quality control in industrial applications and for research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive mass-based identification and quantification.[6][7] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[6] This application note presents a detailed protocol for the analysis of this compound, including sample preparation, instrument parameters, and method validation guidelines.

Experimental

Materials and Reagents
  • Analytical Standard: this compound (≥98.0% purity, CAS: 21188-58-9).[4]

  • Internal Standard (IS): (Optional but recommended for highest accuracy) e.g., Deuterated this compound or a structurally similar compound not present in the sample.

  • Solvents: Hexane (B92381) (GC grade), Dichloromethane (DCM, GC grade), Methanol (GC grade), Anhydrous Sodium Sulfate (B86663).

  • Derivatization Agent (if required for complex matrices): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Matrix: As required by the specific application (e.g., beverage, plasma, cell culture media).

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The following configuration was used for this application:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Autosampler: G4513A or equivalent.

  • GC Column: A non-polar or medium-polarity column is recommended. e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Software: MassHunter or equivalent chromatography data system.

Standard and Sample Preparation

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of calibration standards. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

  • Internal Standard Spiking: If an internal standard is used, spike all calibration standards and samples with a consistent concentration (e.g., 5 µg/mL).

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for extracting this compound from a liquid matrix.

  • Sample Aliquot: Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Spiking: Add the internal standard solution to the sample.

  • Extraction: Add 5 mL of Dichloromethane (DCM) to the tube.

  • Mixing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean glass tube using a Pasteur pipette.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 0.5 mL.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters

The following table summarizes the instrumental conditions for the analysis.

Parameter Value
GC System
InletSplit/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp Rate10 °C/min to 280 °C
Final Hold Time5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp280 °C
Scan ModeFull Scan (m/z 40-300) for identification and SIM for quantification
SIM Ions To be determined from the mass spectrum of the standard.
Quantifier Ione.g., m/z 103 (from α-cleavage)
Qualifier Ionse.g., m/z 74 (McLafferty rearrangement), m/z 43

Note: SIM ions should be selected based on the fragmentation pattern of this compound to ensure specificity and sensitivity.[8]

Results and Data Analysis

Identification and Quantification

The identification of this compound is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified analytical standard.[9] Quantification is performed by generating a calibration curve from the analysis of working standard solutions. The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration.

Method Validation

The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[6][10] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.995.

  • Accuracy: Determined by spike-recovery experiments at different concentration levels. Recoveries should typically be within 80-120%.[11]

  • Precision: Expressed as the relative standard deviation (RSD) for replicate analyses. Intra-day and inter-day precision should be < 15%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[11][12]

Data Presentation

Quantitative results should be summarized in a clear tabular format.

Sample ID Retention Time (min) Analyte Peak Area IS Peak Area Concentration (µg/mL) Recovery (%)
Cal Std 1tRArea1AreaIS0.1N/A
Cal Std 2tRArea2AreaIS0.5N/A
..................
QC LowtRAreaxAreaIS1.098.5
QC HightRAreayAreaIS25.0101.2
Sample 01tRAreazAreaIS12.3N/A

Workflow and Process Diagrams

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt SamplePrep Sample Extraction (LLE) Sample->SamplePrep StdPrep Standard & IS Preparation StdPrep->SamplePrep Spiking GCMS GC-MS Analysis (Optimized Method) SamplePrep->GCMS Inject DataAcq Data Acquisition (Chromatograms & Spectra) GCMS->DataAcq Quant Quantification (Calibration Curve) DataAcq->Quant Report Final Report Generation Quant->Report

Caption: Experimental workflow for GC-MS analysis.

Method_Validation cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity Validation Analytical Method Validation Linearity Linearity & Range (r² ≥ 0.995) Validation->Linearity Accuracy Accuracy (Recovery: 80-120%) Validation->Accuracy Precision Precision (RSD < 15%) Validation->Precision LOD Limit of Detection (S/N ≥ 3) Validation->LOD LOQ Limit of Quantification (S/N ≥ 10) Validation->LOQ Specificity Specificity (No Interferences) Validation->Specificity

Caption: Key parameters for analytical method validation.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive protocol for the quantitative determination of this compound. The use of liquid-liquid extraction ensures a clean sample extract, minimizing matrix effects and leading to accurate results. Proper method validation is essential to guarantee that the performance characteristics are suitable for the intended analytical application. This protocol is applicable to various matrices and can be adapted by researchers and quality control laboratories for routine analysis.

References

Application Notes and Protocols for HPLC Analysis of Methyl 3-Hydroxyhexanoate via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate (B1247844) is a chiral molecule of interest in various fields, including flavor and fragrance industries, and as a potential building block in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, metabolic studies, and pharmacokinetic analysis. However, its structure lacks a strong chromophore, making it challenging to detect at low concentrations using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. To overcome this limitation, derivatization is a necessary step to introduce a UV-active or fluorescent moiety, thereby enhancing its detectability.

This document provides detailed application notes and protocols for the derivatization of methyl 3-hydroxyhexanoate for HPLC analysis. Two primary derivatization strategies targeting the hydroxyl group are presented: benzoylation and dansylation . These methods are widely applicable and provide robust and sensitive detection. Additionally, considerations for the chiral separation of its enantiomers are discussed.

Derivatization Strategies

The primary target for derivatization on the this compound molecule is the secondary hydroxyl group at the C-3 position. This approach is favored over derivatizing the ester group, which would require a more complex, multi-step process involving hydrolysis and subsequent re-esterification.

Protocol 1: Benzoylation for UV Detection

Benzoylation involves the reaction of the hydroxyl group with benzoyl chloride in the presence of a base to form a benzoate (B1203000) ester. The introduced benzoyl group provides a strong chromophore, allowing for sensitive UV detection.

Materials:

  • This compound standard

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas supply

  • Standard laboratory glassware and equipment

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.

    • For unknown samples, perform a suitable extraction to isolate the analyte and dissolve it in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 100 µL of the standard or sample solution in a clean, dry reaction vial, add 50 µL of anhydrous pyridine.

    • Add 20 µL of benzoyl chloride.

    • Seal the vial tightly and vortex thoroughly.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the vial to room temperature.

  • Reaction Quenching and Sample Cleanup:

    • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of methanol.

    • Add 800 µL of deionized water and vortex.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Expected Performance Data (Based on Similar Compounds):

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 5 - 15 ng/mL
Limit of Quantitation (LOQ) 15 - 50 ng/mL
Recovery 90 - 105%
Protocol 2: Dansylation for Fluorescence Detection

Dansylation involves the reaction of the hydroxyl group with dansyl chloride to produce a highly fluorescent derivative. This method offers superior sensitivity compared to UV detection.

Materials:

  • This compound standard

  • Dansyl chloride

  • Acetone (B3395972) (anhydrous)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen gas supply

  • Standard laboratory glassware and equipment

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetone.

    • For unknown samples, perform a suitable extraction and dissolve the residue in anhydrous acetone.

  • Derivatization Reaction:

    • In a reaction vial, combine 50 µL of the standard or sample solution with 100 µL of 0.1 M sodium bicarbonate buffer (pH 10).

    • Add 100 µL of a freshly prepared dansyl chloride solution (1 mg/mL in anhydrous acetone).

    • Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.

    • After incubation, cool the reaction mixture to room temperature.

  • Sample Cleanup:

    • Evaporate the acetone under a gentle stream of nitrogen.

    • Add 500 µL of deionized water and 500 µL of diethyl ether. Vortex and centrifuge to separate the layers.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness.

    • Reconstitute the residue in 500 µL of the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

HPLC Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Fluorescence (Excitation: 335 nm, Emission: 520 nm)
Injection Volume 10 µL

Expected Performance Data (Based on Similar Compounds):

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 1.5 - 15 ng/mL
Recovery 85 - 110%

Chiral Separation

This compound possesses a chiral center at the C-3 position, existing as (R) and (S) enantiomers. For stereoselective synthesis or pharmacokinetic studies, the separation of these enantiomers is crucial.[1] This can be achieved using a chiral stationary phase (CSP) column after derivatization. Polysaccharide-based CSPs are a common starting point for the separation of a wide range of enantiomeric compounds.

Recommended Approach for Chiral Separation:

A dedicated chiral HPLC method would be required. The derivatized this compound (either benzoylated or dansylated) can be separated on a chiral column. Method development would involve screening different chiral stationary phases and mobile phase compositions.

Example Chiral HPLC Conditions:

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase n-Hexane : Isopropanol (e.g., 90:10, v/v) with 0.1% TFA
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 230 nm (for benzoyl derivative) or Fluorescence (for dansyl derivative)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis HPLC Analysis Start This compound (Standard or Sample) Extract Extraction & Dissolution (in Anhydrous Solvent) Start->Extract Reagent Add Derivatizing Agent (e.g., Benzoyl Chloride or Dansyl Chloride) & Base/Buffer Extract->Reagent React Incubation (Heat & Time) Reagent->React Quench Quench Reaction & Evaporate to Dryness React->Quench Reconstitute Reconstitute in Mobile Phase Component Quench->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter HPLC HPLC Injection Filter->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for the derivatization and HPLC analysis of this compound.

Conclusion

The derivatization of this compound with benzoyl chloride or dansyl chloride provides a robust and sensitive method for its quantification by HPLC. The choice between benzoylation for UV detection and dansylation for fluorescence detection will depend on the required sensitivity and available instrumentation. For stereospecific analysis, the use of a chiral stationary phase is necessary to resolve the enantiomers of the derivatized analyte. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this and structurally related compounds.

References

Application Notes and Protocols for Methyl 3-hydroxyhexanoate in Microbial Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxyhexanoate (B1247844) is a fatty acid methyl ester that serves as a key monomer component of the microbially produced biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). While direct applications of Methyl 3-hydroxyhexanoate in modulating microbial processes such as quorum sensing or biofilm formation are not extensively documented, its significance in microbial research is intrinsically linked to the synthesis and degradation of PHBHHx. This biopolymer is a subject of intense research due to its biodegradability and potential as a sustainable alternative to conventional plastics.

These application notes provide an overview of the role of the 3-hydroxyhexanoate moiety within PHBHHx in microbial research, focusing on its microbial production, its influence on the polymer's properties, and its subsequent microbial degradation. Furthermore, protocols for key experiments related to the study of PHBHHx are detailed, along with the use of this compound as an analytical standard.

Application Notes

Microbial Synthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx)

The incorporation of 3-hydroxyhexanoate (3HHx) monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain by various microorganisms imparts desirable properties such as increased flexibility and a lower melting temperature.[1][2] This makes PHBHHx a more versatile material for a range of applications.

Microbial production of PHBHHx has been achieved in several bacterial species, including:

  • Aeromonas hydrophila : This bacterium can produce PHBHHx when fatty acids like lauric acid are supplied as a carbon source.[3]

  • Engineered Escherichia coli : Recombinant E. coli strains have been developed to synthesize PHBHHx from unrelated carbon sources like glucose.[1][4] This is achieved by introducing genes for the PHBHHx synthesis pathway.

  • Cupriavidus necator : Engineered strains of this hydrogen-oxidizing bacterium can produce PHBHHx from fructose (B13574) and even from CO2 as the sole carbon source.[2][5]

The 3HHx content in the polymer can be controlled by the choice of microbial strain, cultivation conditions, and the carbon source provided.[2][3]

Biodegradation of PHBHHx and the Role of Microbial Biofilms

PHBHHx is known for its excellent biodegradability in various environments, including marine ecosystems.[6][7] The degradation process is primarily carried out by microorganisms that produce extracellular PHBHHx depolymerases. These enzymes break down the polymer into its constituent monomers, 3-hydroxybutyrate (B1226725) and 3-hydroxyhexanoate, which can then be utilized by the microbes as a carbon and energy source.

Biofilm formation on the surface of PHBHHx materials is a critical step in their biodegradation.[8] Microbial communities colonize the polymer surface, and the enzymes secreted by the biofilm inhabitants mediate the degradation process. The rate of biodegradation can be influenced by the physical properties of the PHBHHx material and the composition of the microbial community.[6][8]

This compound as an Analytical Standard

In the context of microbial research on PHBHHx, this compound serves as a crucial analytical standard. Gas chromatography (GC) is a common method used to determine the monomer composition of PHBHHx produced by microorganisms. To do this, the polymer is first subjected to methanolysis, which converts the polymer's ester linkages into their corresponding fatty acid methyl esters, including Methyl 3-hydroxybutyrate and this compound. By comparing the retention times and peak areas of the sample components to those of pure standards, the precise composition of the biopolymer can be quantified.

Quantitative Data

Table 1: Microbial Production of PHBHHx by various bacterial strains and conditions.

MicroorganismCarbon Source(s)3HHx Content (mol%)Polymer Content (wt%)Reference
Aeromonas hydrophila 4AK4Glucose and Lauric Acid1150[3]
Engineered E. coli JM109Glucose1441[1]
Engineered E. coli JM109 with phosphiteGlucose and Phosphite2448[1]
Engineered C. necator MF01∆B1CO2 and H247.7Not specified[2]
Engineered C. necator MF01Fructose22Not specified[5]

Table 2: Biodegradation of PHBHHx in different environments.

PolymerEnvironmentDegradation PeriodWeight Loss (%)Reference
P(HB-co-12%-HHx)Activated Sludge18 days40[8]
PHBActivated Sludge18 days20[8]
EcoflexActivated Sludge18 days5[8]

Experimental Protocols

Protocol 1: Microbial Production of PHBHHx using Engineered E. coli

Objective: To produce PHBHHx from glucose using a recombinant E. coli strain.

Materials:

  • Recombinant E. coli strain harboring the necessary genes for PHBHHx synthesis.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose.

  • Appropriate antibiotics for plasmid maintenance.

  • Incubator shaker.

  • Centrifuge.

  • Freeze-dryer.

Procedure:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 100 mL of M9 minimal medium containing 2% (w/v) glucose and the antibiotic in a 500 mL flask.

  • Incubate the culture at 30°C with vigorous shaking (200 rpm) for 48-72 hours.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes.

  • Wash the cell pellet twice with distilled water.

  • Freeze the cell pellet and lyophilize to determine the dry cell weight.

  • Proceed with PHBHHx extraction and analysis (Protocol 3).

Protocol 2: In Vitro Biofilm Formation Assay on PHBHHx Films

Objective: To assess the formation of a microbial biofilm on the surface of a PHBHHx film.

Materials:

  • Sterile PHBHHx films.

  • Bacterial strain of interest (e.g., a known PHA degrader).

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth).

  • Sterile 24-well microtiter plates.

  • Crystal violet solution (0.1% w/v).

  • Ethanol (B145695) (95% v/v).

  • Microplate reader.

Procedure:

  • Place a sterile PHBHHx film at the bottom of each well of a 24-well plate.

  • Inoculate the bacterial strain into its growth medium and adjust the optical density at 600 nm (OD600) to 0.1.

  • Add 1 mL of the bacterial suspension to each well containing a PHBHHx film. Include wells with medium only as a negative control.

  • Incubate the plate at an appropriate temperature (e.g., 30°C) without shaking for 24-48 hours to allow for biofilm formation.

  • Carefully remove the medium and gently wash the films twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Add 1 mL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the films three times with sterile PBS.

  • Add 1 mL of 95% ethanol to each well to solubilize the bound crystal violet.

  • Transfer 200 µL of the ethanol solution from each well to a new 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater biofilm formation.

Protocol 3: Quantification of 3HHx Content in PHBHHx by Gas Chromatography (GC)

Objective: To determine the molar percentage of 3-hydroxyhexanoate in a sample of PHBHHx.

Materials:

  • Dry PHBHHx sample (e.g., lyophilized cells containing the polymer).

  • Methanolysis solution (e.g., methanol (B129727) containing 3% (v/v) sulfuric acid and 0.5 mg/mL benzoic acid as an internal standard).

  • Chloroform (B151607).

  • This compound analytical standard.

  • Methyl 3-hydroxybutyrate analytical standard.

  • Gas chromatograph (GC) with a flame ionization detector (FID).

Procedure:

  • Weigh approximately 10-20 mg of the dry PHBHHx sample into a screw-capped glass tube.

  • Add 2 mL of methanolysis solution and 2 mL of chloroform.

  • Seal the tube tightly and heat at 100°C for 4 hours in a heating block or oven.

  • Cool the tube to room temperature.

  • Add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Centrifuge the tube to separate the phases.

  • Carefully collect the lower chloroform phase containing the methyl esters of the fatty acids.

  • Inject 1 µL of the chloroform phase into the GC.

  • Prepare a standard curve using known concentrations of Methyl 3-hydroxybutyrate and this compound.

  • Identify and quantify the peaks in the sample chromatogram by comparing their retention times to the standards.

  • Calculate the molar percentage of 3HHx in the polymer based on the peak areas and the standard curve.

Visualizations

Microbial_PHBHHx_Lifecycle cluster_synthesis Microbial Synthesis cluster_application Application cluster_degradation Microbial Degradation Carbon_Source Carbon Sources (e.g., Glucose, Fatty Acids, CO2) Microbe Microorganism (e.g., E. coli, C. necator) Carbon_Source->Microbe Uptake & Metabolism PHBHHx PHBHHx Polymer Microbe->PHBHHx Biosynthesis Bioplastic Biodegradable Plastic PHBHHx->Bioplastic Biofilm Biofilm Formation on Surface Bioplastic->Biofilm Monomers 3-hydroxybutyrate & 3-hydroxyhexanoate Depolymerase Extracellular Depolymerases Biofilm->Depolymerase Secretion Depolymerase->Bioplastic Depolymerase->Monomers Metabolism Microbial Metabolism Monomers->Metabolism

Caption: Microbial lifecycle of the biopolymer PHBHHx.

GC_Analysis_Workflow Start Start: Dry PHBHHx Sample Methanolysis Methanolysis (H2SO4 in Methanol/Chloroform) Start->Methanolysis Phase_Separation Phase Separation (add H2O, centrifuge) Methanolysis->Phase_Separation Extraction Extract Organic Phase (contains methyl esters) Phase_Separation->Extraction GC_Injection Inject into Gas Chromatograph (GC) Extraction->GC_Injection Data_Analysis Data Analysis (Compare to Standards) GC_Injection->Data_Analysis End End: Determine 3HHx mol% Data_Analysis->End

References

Application Notes and Protocols: Methyl 3-Hydroxyhexanoate as a Precursor for Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage compounds. Their diverse monomeric composition allows for a wide range of physical and mechanical properties, making them attractive alternatives to conventional petroleum-based plastics in various fields, including biomedical applications such as drug delivery and tissue engineering. One such versatile PHA is the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). The incorporation of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer into the poly(3-hydroxybutyrate) (P(3HB)) backbone significantly improves the polymer's flexibility and processability by reducing its crystallinity and lowering its melting temperature.[1][2]

Methyl 3-hydroxyhexanoate, a methyl ester of the 3HHx monomer, serves as a potential precursor for the targeted biosynthesis of P(3HB-co-3HHx) with controlled 3HHx content. By supplying this precursor exogenously to PHA-producing microbial cultures, it is possible to direct the metabolic flux towards the incorporation of the 3HHx monomer, thereby tailoring the final properties of the resulting biopolymer. These application notes provide detailed protocols for the utilization of this compound in the microbial production of P(3HB-co-3HHx), along with methods for its extraction, characterization, and relevant quantitative data.

Data Presentation

Table 1: Production of P(3HB-co-3HHx) using various carbon sources and bacterial strains.
Bacterial StrainCarbon Source(s)PHA Content (% of Cell Dry Weight)3HHx Molar Fraction (%)Polymer Concentration (g/L)Reference
Cupriavidus necator H16 (recombinant)Butyrate~45Up to 40Not Specified[3]
Aeromonas hydrophilaNot SpecifiedNot Specified2.5 - 35Not Specified[4]
Pseudomonas putida GPp104 (recombinant)Not SpecifiedNot Specified2.5 - 35Not Specified[4]
Cupriavidus necator (recombinant)CO285.8 ± 13.247.7 ± 6.2Not Specified[1]
Escherichia coli (recombinant)Glucose41142.8[5]
Cupriavidus sp. Oh_1 (recombinant)Soybean OilNot Specified27.248.93[6]
Pseudomonas putida KT2440Nonanoic acid, Glucose, Acrylic acid75.589 (as 3-hydroxynonanoate)53.9[7]
Table 2: Physicochemical properties of P(3HB-co-3HHx) copolymers.
3HHx Molar Fraction (%)Molecular Weight (Mw, x10^5 g/mol )Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Crystallinity (%)Reference
2.5 - 351.15 - 6.65Decreases with increasing 3HHxDecreases with increasing 3HHxDecreases with increasing 3HHx[4]
10Not Specified136Not SpecifiedNot Specified[1]
5 - 15Not SpecifiedLower than P(3HB)Lower than P(3HB)Lower than P(3HB)[5]
27.212.3Not SpecifiedNot SpecifiedNot Specified[6]
Not SpecifiedNot Specified170-180 (for P(3HB))Not SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Microbial Production of P(3HB-co-3HHx) using this compound as a Precursor

This protocol is a generalized procedure based on established methods for feeding fatty acid precursors for PHA production. Optimization of precursor concentration, feeding strategy, and cultivation time is recommended for specific bacterial strains.

1. Materials:

  • PHA-producing bacterium (e.g., recombinant Cupriavidus necator, Pseudomonas putida)

  • Nutrient-rich medium for initial cell growth (e.g., Tryptic Soy Broth, Luria-Bertani broth)[3]

  • Minimal salt medium (MSM) for PHA accumulation[3][8]

  • Primary carbon source for biomass growth (e.g., glucose, fructose)

  • This compound (as precursor)

  • Sterile flasks or bioreactor

  • Incubator shaker

  • Centrifuge

2. Procedure:

  • Inoculum Preparation: Inoculate a single colony of the PHA-producing bacterium into a nutrient-rich medium. Incubate at the optimal temperature and agitation speed for the specific strain (e.g., 30°C, 200 rpm) for 18-24 hours to obtain a seed culture in the exponential growth phase.[3]

  • Biomass Production (First Stage): Transfer the seed culture to a larger volume of MSM containing a primary carbon source for biomass growth. The nitrogen source should be limiting to induce the PHA accumulation phase. Continue incubation until a sufficient cell density is reached.

  • PHA Accumulation (Second Stage): Once the culture reaches the desired cell density and the primary carbon source is depleted (or nitrogen becomes limiting), introduce this compound as the precursor for 3HHx incorporation. A co-feed of a primary carbon source like glucose or fructose (B13574) may be necessary to provide energy and building blocks for the 3HB units. The concentration of this compound should be optimized to avoid toxicity to the cells. A fed-batch strategy with intermittent feeding can be employed to maintain a low but steady concentration of the precursor in the medium.[7]

  • Cultivation: Continue the fermentation for 24-72 hours under controlled conditions of temperature, pH, and dissolved oxygen.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 8000 x g for 15 minutes). Wash the cell pellet with distilled water or a suitable buffer to remove residual medium components. The cell pellet can be lyophilized for long-term storage or used directly for PHA extraction.[9]

Protocol 2: Extraction and Purification of P(3HB-co-3HHx)

1. Materials:

2. Procedure:

  • Cell Lysis (Optional): Resuspend the cell pellet in a sodium hypochlorite solution to digest non-PHA cellular material. This step can improve the purity of the final product. Incubate for a defined period with agitation, then centrifuge and wash the pellet with water.

  • Solvent Extraction: Resuspend the lyophilized or wet cell pellet in chloroform at a ratio of approximately 1:20 (w/v). Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 60°C) for several hours to dissolve the intracellular PHA granules.[11]

  • Separation of Cell Debris: Separate the cell debris from the PHA-containing solvent by filtration or centrifugation.

  • Precipitation of PHA: Precipitate the PHA from the clear solvent by adding a non-solvent, such as cold methanol or ethanol, in a ratio of approximately 1:1 to 1:2 (v/v) of the solvent. The PHA will precipitate as a white, fibrous material.[9]

  • Purification: Collect the precipitated PHA by filtration or centrifugation. Wash the PHA with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified PHA under vacuum or in a fume hood to remove all residual solvent.

Protocol 3: Characterization of P(3HB-co-3HHx)

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition Analysis:

  • Sample Preparation (Methanolysis): Accurately weigh a small amount of the purified PHA (e.g., 5-10 mg) into a screw-capped glass tube. Add a solution of acidic methanol (e.g., 3% v/v H2SO4 in methanol) and chloroform. Heat the mixture at 100°C for 2-4 hours to depolymerize the PHA and convert the monomers into their methyl ester derivatives.[12][13]

  • Extraction: After cooling, add water to the mixture and vortex to extract the methyl esters into the chloroform phase.

  • GC-MS Analysis: Inject an aliquot of the chloroform phase into a GC-MS system equipped with a suitable capillary column. The different methyl esters (methyl 3-hydroxybutyrate (B1226725) and this compound) will be separated based on their boiling points and identified by their characteristic mass spectra. The molar fraction of each monomer can be determined by integrating the peak areas.[14]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis:

  • Sample Preparation: Dissolve the purified PHA in a suitable deuterated solvent, such as deuterated chloroform (CDCl3).

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and splitting patterns of the proton and carbon signals will confirm the presence of both 3HB and 3HHx monomer units in the copolymer and can provide information about the polymer's microstructure (e.g., random or blocky).[4][15][16]

Visualizations

Metabolic Pathway for P(3HB-co-3HHx) Biosynthesis

metabolic_pathway cluster_precursor Exogenous Precursor cluster_cell Bacterial Cell This compound This compound Methyl 3-hydroxyhexanoate_in This compound This compound->Methyl 3-hydroxyhexanoate_in Uptake 3-Hydroxyhexanoate 3-Hydroxyhexanoate Methyl 3-hydroxyhexanoate_in->3-Hydroxyhexanoate Esterase 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoate->3-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase P(3HB-co-3HHx) P(3HB-co-3HHx) 3-Hydroxyhexanoyl-CoA->P(3HB-co-3HHx) phaC Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA phaB (R)-3-Hydroxybutyryl-CoA->P(3HB-co-3HHx) phaC

Caption: Metabolic pathway for P(3HB-co-3HHx) synthesis from this compound.

Experimental Workflow for P(3HB-co-3HHx) Production and Analysis

experimental_workflow cluster_production Production cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Biomass Growth Biomass Growth Inoculum->Biomass Growth PHA Accumulation PHA Accumulation Biomass Growth->PHA Accumulation Add Precursor Harvesting Harvesting PHA Accumulation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification GC-MS GC-MS Purification->GC-MS Monomer Composition NMR NMR Purification->NMR Structure

Caption: Workflow for P(3HB-co-3HHx) production, processing, and analysis.

Regulatory Signaling Pathways in PHA Synthesis

signaling_pathway cluster_allosteric Allosteric Regulation cluster_qs Quorum Sensing Regulation High [Acetyl-CoA] High [Acetyl-CoA] phaA phaA High [Acetyl-CoA]->phaA Activates Low [CoA] Low [CoA] Low [CoA]->phaA Inhibits PHA Biosynthesis PHA Biosynthesis phaA->PHA Biosynthesis High Cell Density High Cell Density AHL Signal AHL Signal High Cell Density->AHL Signal Induces Transcriptional Regulator Transcriptional Regulator AHL Signal->Transcriptional Regulator Activates PHA Synthesis Genes PHA Synthesis Genes Transcriptional Regulator->PHA Synthesis Genes Upregulates PHA Synthesis Genes->PHA Biosynthesis

Caption: Simplified overview of allosteric and quorum sensing regulation of PHA synthesis.

References

Application Note: A Proposed Protocol for the Chiral Separation of Methyl 3-hydroxyhexanoate Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 3-hydroxyhexanoate (B1247844) is a chiral carboxylic acid ester that finds applications in the flavor and fragrance industry and serves as a building block in chemical synthesis.[1][2] Due to the presence of a chiral center at the C-3 position, it exists as a pair of enantiomers. The stereochemistry of chiral molecules can significantly influence their biological activity, making the separation and analysis of individual enantiomers a critical aspect of research, development, and quality control.[3][4]

This application note presents a detailed protocol for the chiral separation of Methyl 3-hydroxyhexanoate enantiomers using High-Performance Liquid Chromatography (HPLC). As direct experimental data for this specific compound is limited, this protocol is based on established methodologies for structurally similar β-hydroxy esters and provides a robust starting point for method development and validation.[5] The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP), which has demonstrated broad applicability for resolving this class of compounds.[5][6]

Principle of Chiral Separation by HPLC:

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times for each enantiomer on the chromatographic column, thus enabling their separation.[7] The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution.[7][8]

Experimental Protocol

This protocol outlines a general procedure for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition, flow rate, and temperature may be required to achieve baseline separation.

1. Instrumentation and Materials:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase Columns (Recommended for Screening):

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Chemicals and Reagents:

    • Racemic this compound (analytical standard, ≥98.0% purity).

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, for peak shape improvement)

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to the desired working concentration (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]

3. Chromatographic Conditions:

The following conditions serve as a starting point for method development.

ParameterRecommended Starting Condition
Mobile Phase A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol).[5] A typical starting ratio is 90:10 (v/v) n-Hexane:IPA.
Flow Rate 0.5 - 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 210-220 nm (due to the ester carbonyl group).[9]
Injection Volume 5 - 20 µL.
Modifier 0.1% Trifluoroacetic acid (TFA) can be added to the mobile phase to improve peak shape.[9]

4. Method Development and Optimization:

  • Chiral Stationary Phase Screening: Screen the recommended CSPs to identify the one that provides the best selectivity for the enantiomers of this compound.

  • Mobile Phase Optimization: Vary the ratio of n-Hexane to the alcohol modifier (e.g., from 99:1 to 80:20) to optimize the resolution and retention times. The type of alcohol modifier (e.g., 2-Propanol vs. Ethanol) can also significantly affect the separation.

  • Flow Rate Adjustment: Adjust the flow rate to balance analysis time and separation efficiency. Lower flow rates generally lead to better resolution but longer run times.

  • Temperature Variation: Investigate the effect of column temperature (e.g., 15-40 °C) on the separation. Temperature can influence the thermodynamics of the chiral recognition process.

Data Presentation

The following table presents expected chromatographic parameters based on the analysis of structurally similar β-hydroxy esters.[5] Actual values for this compound must be determined experimentally.

Chiral Stationary PhaseTypical Mobile Phase (n-Hexane:IPA)Expected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)
Chiralpak® AD-H90:102.0 - 5.0> 1.2> 1.5
Chiralcel® OD-H95:52.5 - 6.0> 1.1> 1.5
Lux® Amylose-190:102.2 - 5.5> 1.2> 1.5
  • Retention Factor (k'): A measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of 1.5 or greater indicates baseline separation.

Diagrams

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Methyl 3-hydroxyhexanoate dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject column Chiral Column (e.g., Chiralpak AD-H) hplc->column detector UV Detector (210-220 nm) column->detector chromatogram Chromatogram detector->chromatogram Signal quantify Quantification of Enantiomers chromatogram->quantify

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

References

"Methyl 3-hydroxyhexanoate as a flavor and fragrance ingredient"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methyl 3-hydroxyhexanoate (B1247844) (CAS No. 21188-58-9) is a versatile ester recognized for its significant contributions to the flavor and fragrance industries.[1] Classified as a beta-hydroxy acid derivative, it is a volatile organic compound found naturally in a variety of fruits, including pineapples, papayas, and strawberries.[2][3][4][5] Its distinct sensory profile makes it a valuable ingredient for creating fruity and sweet aromas in a wide range of consumer products. This document provides detailed information on its properties, sensory characteristics, and standardized protocols for its analysis, synthesis, and evaluation.

Chemical and Physical Properties

Methyl 3-hydroxyhexanoate is a colorless to pale yellow liquid.[2] It is soluble in ethanol (B145695) but insoluble in water and fat.[2][6] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₃[2][6]
Molecular Weight 146.18 g/mol [2]
CAS Number 21188-58-9[6]
FEMA Number 3508[2]
Appearance Colourless to pale yellow liquid[2]
Density 0.994 - 1.010 g/mL at 25 °C[1][2]
Boiling Point 220.00 - 221.00 °C at 760 mm Hg[1][2]
Flash Point 85 °C (185 °F) - closed cup[7]
Refractive Index 1.410 - 1.440 at 20 °C[2]
Flavor and Fragrance Profile

The sensory characteristics of this compound are complex and highly dependent on its stereochemistry. The racemic mixture is generally described as sweet, fruity, and woody, with distinct pineapple notes.[4][8] It is used as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics, cleaning products, and personal care items.[1][5][9]

Compound/MixtureSensory DescriptorsOdor ThresholdReference(s)
(R)-(-)-Methyl 3-hydroxyhexanoate Sweet, woody, fruity2.1 ng/L (in air); 3.76 ppm (in water)[8]
(S)-(+)-Methyl 3-hydroxyhexanoate Weak, aldehyde-like4380 ng/L (in air)[8]
Racemic this compound Sweet, woody, overripe fruity, estry, pineapple, juicy, oily, ethereal, wine-likeNot specified[4][7][8]
Natural Occurrence

This compound has been identified as a volatile component in numerous fruits, contributing to their characteristic aroma profiles.[5] Notable sources include:

  • Pineapple (Ananas comosus)[3][5]

  • Papaya (Carica papaya)[1][2][5]

  • Soursop (Annona muricata)[1][2]

  • Grapefruit Juice (Citrus paradisi)[8]

  • Blood Orange Juice (Citrus sinensis)[5]

  • Strawberry (Fragaria ananassa)[4]

  • Passion Fruit Juice[4]

Regulatory Status

This compound is recognized as a flavoring agent by major regulatory bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3508.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded "no safety concern at current levels of intake when used as a flavouring agent".[2]

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of this compound in a liquid matrix (e.g., fruit juice, beverage, or fragrance solution).

1.1. Objective: To determine the concentration of this compound in a sample.

1.2. Materials:

  • Sample containing this compound

  • This compound analytical standard (≥98.0% purity)[9]

  • Internal Standard (IS), e.g., Methyl heptanoate

  • Solvent for extraction, e.g., Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (B86663)

  • GC Vials with septa

  • Micropipettes and syringes

1.3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

1.4. Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in DCM.

    • Perform serial dilutions to create calibration standards ranging from 0.1 to 50 µg/mL.

    • Spike each standard with the internal standard (IS) to a final concentration of 10 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 5 mL of the liquid sample into a separatory funnel.

    • Add 10 µL of the IS stock solution.

    • Add 5 mL of DCM and shake vigorously for 2 minutes. Allow layers to separate.

    • Collect the organic (bottom) layer and pass it through a small column of anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction twice more, combining the organic extracts.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temp: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 40°C, hold for 2 min. Ramp to 150°C at 5°C/min. Ramp to 250°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temp: 280°C

    • Ion Source Temp: 230°C

    • MS Mode: Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) mode for quantification using characteristic ions (e.g., m/z 43, 71, 101).[2]

  • Data Analysis:

    • Identify the peaks for this compound and the IS based on retention time and mass spectra.

    • Calculate the peak area ratio of the analyte to the IS.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

GCMS_Workflow start_end start_end process process data data decision decision output output start Start prep_standards Prepare Calibration Standards & IS start->prep_standards prep_sample Prepare Sample (Liquid-Liquid Extraction) start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_sample->gcms_analysis db_standards Standards Data db_sample Sample Data process_data Process Data (Peak Integration) gcms_analysis->process_data build_curve Construct Calibration Curve process_data->build_curve Standards quantify Quantify Analyte in Sample process_data->quantify Sample build_curve->quantify report Final Report quantify->report end End report->end

Caption: Workflow for GC-MS quantification of this compound.

Protocol 2: Sensory Evaluation - Determination of Odor Threshold

This protocol uses the three-alternative forced-choice (3-AFC) ascending series method to determine the odor detection threshold of this compound in a specific medium (e.g., water or air).

2.1. Objective: To determine the lowest concentration of this compound that is detectably different from a blank.

2.2. Materials:

  • This compound

  • Odor-free medium (e.g., deionized water, purified air)

  • Glass sniffing jars or olfactometer

  • Panel of 15-20 trained sensory assessors

  • Controlled environment sensory evaluation room (odor-free, proper ventilation)

2.3. Procedure:

  • Panelist Training: Acclimate panelists with the aroma of this compound. Ensure they can reliably identify the target odor.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) and then create a series of dilutions in the test medium (water). The dilution factor should be 2 or 3.

    • Concentrations should range from well below the expected threshold to clearly perceivable levels.

  • Testing Protocol (3-AFC):

    • Present each panelist with a set of three samples (e.g., sniffing jars). Two contain the blank medium, and one contains a specific dilution of the analyte.

    • The presentation order of concentrations is ascending (from lowest to highest).

    • Panelists are forced to choose the sample they believe is different, even if they are guessing.

    • A correct response is recorded. A break of at least 30 seconds is required between sets to prevent olfactory fatigue.

  • Data Analysis:

    • For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.

    • The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.

    • Statistical analysis (e.g., t-test) can be used to determine if the detection rate at a given concentration is significantly above the chance level (33.3% for 3-AFC).

Sensory_Workflow cluster_testing For Each Panelist & Concentration cluster_analysis Geometric Mean Calculation start_end start_end process process input_output input_output sub_proc sub_proc start Start panel_setup Panelist Selection & Training start->panel_setup sample_prep Prepare Ascending Concentration Series panel_setup->sample_prep testing_loop 3-AFC Presentation sample_prep->testing_loop present Present 3 Samples (1 Analyte, 2 Blanks) testing_loop->present response Panelist Identifies 'Odd' Sample present->response record Record Response (Correct/Incorrect) response->record data_analysis Data Analysis record->data_analysis calc_individual Calculate Individual Thresholds data_analysis->calc_individual calc_group Calculate Group Threshold calc_individual->calc_group report Report Odor Threshold calc_group->report end End report->end

Caption: Process for determining odor threshold via the 3-AFC method.

Protocol 3: General Synthesis via Fischer Esterification

This protocol describes a general laboratory method for synthesizing this compound from 3-hydroxyhexanoic acid and methanol (B129727).

3.1. Objective: To synthesize this compound.

3.2. Materials:

  • 3-Hydroxyhexanoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

  • Rotary evaporator

3.3. Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hydroxyhexanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid's molar amount) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove most of the excess methanol using a rotary evaporator.

    • Dilute the residue with diethyl ether and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with water, followed by brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • If necessary, purify the product further using vacuum distillation or column chromatography.

3.4. Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Fischer_Esterification reactant reactant product product condition H₂SO₄ (cat.) <--> Reflux ester This compound condition->ester acid 3-Hydroxyhexanoic Acid plus1 + acid->plus1 alcohol Methanol (Excess) alcohol->condition plus2 + ester->plus2 water Water plus1->alcohol plus2->water

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for Methyl 3-hydroxyhexanoate in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxyhexanoate (B1247844) is a beta-hydroxy fatty acid methyl ester that has garnered interest in the field of metabolomics. As a volatile organic compound (VOC), it holds potential as a non-invasive biomarker for various physiological and pathological states. Its presence has been identified in some natural sources, such as pineapples, suggesting a possible link to dietary intake.[1] This document provides a comprehensive overview of the current understanding of Methyl 3-hydroxyhexanoate in metabolomics, including its potential biosynthetic pathways, analytical methodologies for its detection and quantification, and its emerging applications in biomarker discovery.

Potential Applications in Metabolomics

While research specifically focused on this compound is still emerging, the broader class of 3-hydroxy fatty acids and their esters are recognized for their roles in various biological processes. The potential applications of this compound in metabolomics include:

  • Biomarker of Dietary Intake: Due to its presence in fruits like pineapple, this compound could serve as a biomarker for the consumption of these foods.[1]

  • Potential Cancer Biomarker: A related compound, ethyl (R)-3-hydroxyhexanoate, has been identified as part of a diagnostic model for early breast cancer. This suggests that this compound could also be investigated as a potential biomarker for cancer, although direct evidence is currently lacking. The use of related polymers, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), in targeted cancer therapy further suggests a potential link between 3-hydroxyhexanoate derivatives and cancer biology.[2]

  • Volatile Organic Compound (VOC) Biomarker: As a VOC, this compound can be detected in exhaled breath, urine, and blood, making it a candidate for non-invasive diagnostic and monitoring tools for various diseases.

Biosynthesis of 3-Hydroxyhexanoate

The direct biosynthetic pathway of this compound in humans has not been fully elucidated. However, insights can be drawn from the well-characterized fatty acid metabolism pathways and the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) in bacteria. The core precursor for 3-hydroxyhexanoate is 3-hydroxyhexanoyl-CoA, which is an intermediate in the β-oxidation of fatty acids.

The following diagram illustrates a putative pathway for the formation of 3-hydroxyhexanoyl-CoA, a precursor to this compound, based on known fatty acid metabolism pathways.[3]

Fatty_Acids Fatty Acids (from diet or de novo synthesis) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FadE) S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (FadB) R_3_Hydroxyacyl_CoA (R)-3-Hydroxyhexanoyl-CoA Enoyl_CoA->R_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (PhaJ) Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (Had) Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase (FadA) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Methyl_3_hydroxyhexanoate This compound R_3_Hydroxyacyl_CoA->Methyl_3_hydroxyhexanoate Methylation (Hypothesized) cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Analysis cluster_3 Biological Interpretation Biological_Sample Biological Sample (Plasma, Urine, etc.) Sample_Preparation Sample Preparation (e.g., LLE, SPME) Biological_Sample->Sample_Preparation GC_MS GC-MS Analysis Sample_Preparation->GC_MS Data_Processing Data Processing (Peak Integration, Normalization) GC_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Biomarker_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

References

Application Notes and Protocols for the Bacterial Production of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biosynthesis of the biodegradable copolyester, Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], using various bacterial systems. This document covers metabolic pathways, bacterial strains, cultivation strategies, polymer extraction, and characterization.

Introduction

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), a member of the polyhydroxyalkanoate (PHA) family, is a biodegradable thermoplastic with properties comparable to some petroleum-based plastics.[1][2] Its flexibility and toughness can be tailored by varying the molar fraction of the 3-hydroxyhexanoate (B1247844) (3HHx) monomer, making it a versatile material for applications in packaging, medical devices, and drug delivery.[2][3] The incorporation of the 3HHx monomer lowers the crystallinity and melting temperature of the polymer compared to the more brittle poly(3-hydroxybutyrate) (P(3HB)) homopolymer.[2][3]

Bacterial fermentation is the primary method for producing P(3HB-co-3HHx). Various wild-type and genetically engineered bacteria, including Cupriavidus necator, Aeromonas hydrophila, and recombinant Escherichia coli, have been successfully utilized for its production from a range of carbon sources, from sugars and plant oils to CO2.[4][5][6][7]

Metabolic Pathways for P(3HB-co-3HHx) Biosynthesis

The biosynthesis of P(3HB-co-3HHx) involves the convergence of pathways that supply the two monomer precursors, (R)-3-hydroxybutyryl-CoA (3HB-CoA) and (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA), to the PHA synthase enzyme for polymerization.

Biosynthesis of (R)-3-hydroxybutyryl-CoA (3HB-CoA)

The precursor for the 3HB monomer, (R)-3-hydroxybutyryl-CoA, is typically synthesized from acetyl-CoA through a three-step enzymatic pathway:[1]

  • β-ketothiolase (PhaA) : Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB) : Reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[1]

Biosynthesis of (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA)

The 3HHx monomer precursor can be generated through several pathways, depending on the bacterial host and the carbon source provided.

  • From Fatty Acids (β-oxidation pathway) : When fatty acids like lauric or oleic acid are used as a carbon source, the β-oxidation pathway intermediates can be channeled towards 3HHx-CoA formation.[1]

  • From Sugars (de novo fatty acid synthesis and engineered pathways) : Production from unrelated carbon sources like glucose requires more complex metabolic engineering.[1][3] This often involves the creation of artificial pathways that can convert intermediates from central carbon metabolism into butyryl-CoA, which is then elongated to hexanoyl-CoA and subsequently converted to (R)-3-hydroxyhexanoyl-CoA.[3] Key enzymes in these engineered pathways can include crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd).[3]

The final and crucial step is the polymerization of the 3HB-CoA and 3HHx-CoA monomers into the P(3HB-co-3HHx) copolymer, a reaction catalyzed by PHA synthase (PhaC) .[1] The substrate specificity of the PHA synthase plays a significant role in determining the molar composition of the resulting copolymer.[2]

P3HB_co_3HHx_Biosynthesis cluster_3hb 3HB Monomer Synthesis cluster_3hhx 3HHx Monomer Synthesis Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis FattyAcids FattyAcids BetaOxidation β-Oxidation Intermediates FattyAcids->BetaOxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA ButyrylCoA Butyryl-CoA AcetylCoA->ButyrylCoA Engineered Pathway (e.g., Ccr, Emd) R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB PhaC PHA Synthase (PhaC) R_3HB_CoA->PhaC R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA BetaOxidation->R_3HHx_CoA HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA Chain Elongation HexanoylCoA->R_3HHx_CoA R_3HHx_CoA->PhaC P3HB_co_3HHx P(3HB-co-3HHx) PhaC->P3HB_co_3HHx

Caption: Generalized metabolic pathways for P(3HB-co-3HHx) synthesis.

Data Presentation: Production of P(3HB-co-3HHx) in Various Bacterial Systems

The following tables summarize quantitative data from different studies on the production of P(3HB-co-3HHx).

Table 1: P(3HB-co-3HHx) Production in Recombinant Escherichia coli

StrainCarbon Source(s)Cultivation Time (h)Dry Cell Weight (DCW) (g/L)PHA Content (wt%)3HHx Fraction (mol%)PHA Concentration (g/L)Reference(s)
Recombinant E. coliDodecanoic acid40.87927.210.821.5[8][9][10]
JM109 (harboring 11 heterologous genes)Glucose48-41142.8[3][7]
Recombinant E. coli (with reverse β-oxidation pathway)Glucose--12100.65[3][7]

Table 2: P(3HB-co-3HHx) Production in Aeromonas hydrophila

StrainCarbon Source(s)Cultivation Time (h)Dry Cell Weight (DCW) (g/L)PHA Content (wt%)3HHx Fraction (mol%)PHA Concentration (g/L)Reference(s)
A. hydrophilaLauric acid, Oleic acid4395.745.217-[4][11]
A. hydrophila 4AK4Glucose, Lauric acid4650501125[12][13][14]
Engineered A. hydrophila 4AK4 (expressing phaC, phaP, phaJ)Dodecanoate484.464342.7[15]

Table 3: P(3HB-co-3HHx) Production in Cupriavidus necator

StrainCarbon Source(s)Cultivation Time (h)Dry Cell Weight (DCW) (g/L)PHA Content (wt%)3HHx Fraction (mol%)PHA Concentration (g/L)Reference(s)
Mutant C. necatorGlucose484.948-2.35[5]
Engineered C. necatorCO2, H2, O221659.62~82.7~1049.31[16]
Engineered C. necatorCO2, H2, O2120-85.847.7-[6]

Table 4: P(3HB-co-3HHx) Production in Other Bacterial Species

StrainCarbon Source(s)Cultivation Time (h)Dry Cell Weight (DCW) (g/L)PHA Content (wt%)3HHx Fraction (mol%)PHA Concentration (g/L)Reference(s)
Engineered Burkholderia sp. Oh_219Crude glycerol, Lauric acid---18-[17]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the bacterial production of P(3HB-co-3HHx).

Protocol 1: Cultivation of Bacteria for P(3HB-co-3HHx) Production

This protocol describes a general procedure for the cultivation of bacteria in a fermenter. Specific conditions such as carbon source, nutrient limitations, and induction strategies should be optimized for the chosen bacterial strain and genetic construct.

Cultivation_Workflow start Start step1 1. Prepare seed culture in nutrient-rich medium. start->step1 Inoculum Preparation step step decision decision end End step2 2. Inoculate fermenter with seed culture. step1->step2 step3 3. Growth Phase: Cultivate cells with primary carbon source (e.g., glucose). step2->step3 decision1 Nutrient Limitation? step3->decision1 step4 4. Induce nutrient limitation (e.g., nitrogen or phosphorus) to trigger PHA accumulation. decision1->step4 Yes step5 5. Production Phase: Add secondary carbon source (e.g., fatty acid) or continue with primary source. decision1->step5 No step4->step5 step6 6. Monitor and control fermentation parameters (pH, DO, temperature). step5->step6 step7 7. Harvest cells by centrifugation. step6->step7 step7->end Extraction_Workflow cluster_methods Extraction Methods start_node Start with Bacterial Biomass cell_disruption Cell Lysis / Permeabilization start_node->cell_disruption end_node Purified P(3HB-co-3HHx) solvent_extraction Solvent Extraction (e.g., Chloroform) cell_disruption->solvent_extraction digestion Digestion of Non-PHA Cellular Material (e.g., NaOH) cell_disruption->digestion filtration1 Filtration solvent_extraction->filtration1 precipitation Precipitation in Non-solvent (e.g., Methanol) filtration1->precipitation final_collection Collection and Drying precipitation->final_collection centrifugation Centrifugation digestion->centrifugation washing Washing centrifugation->washing washing->final_collection final_collection->end_node

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-hydroxyhexanoate (B1247844).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 3-hydroxyhexanoate synthesized via the Reformatsky reaction?

A1: Common impurities include unreacted starting materials such as butanal and methyl bromoacetate, as well as byproducts from the self-condensation of butanal. It is also possible to have side-products from other secondary reactions depending on the specific reaction conditions.

Q2: My final product shows a broad peak in the NMR spectrum around the hydroxyl proton. What could be the cause?

A2: A broad hydroxyl peak is often due to hydrogen exchange with residual water or acidic/basic impurities. To confirm the peak, you can perform a D₂O exchange experiment, where the broad peak disappears. Ensure your product is thoroughly dried and free from any acidic or basic residues from the workup.

Q3: Is this compound prone to degradation during purification?

A3: Yes, β-hydroxy esters can be susceptible to thermal degradation, especially during distillation at atmospheric pressure. They can also be sensitive to acidic or basic conditions, which may cause hydrolysis of the ester or other side reactions.

Q4: My purification by column chromatography results in a low yield. What are the potential reasons?

A4: Low yield from column chromatography can be due to several factors:

  • Improper solvent system: The chosen eluent may not be optimal for separating your compound from impurities, leading to the discarding of mixed fractions.

  • Adsorption on silica (B1680970) gel: The hydroxyl group can lead to strong adsorption on the silica gel, making elution difficult.

  • Sample loading: Improper loading of a concentrated sample can lead to band broadening and poor separation.

  • Column overloading: Exceeding the capacity of your column can result in co-elution of the product with impurities.

Q5: Does this compound require chiral purification?

A5: this compound possesses a chiral center at the C3 position and therefore exists as a pair of enantiomers. If your application requires a specific enantiomer, then chiral purification, typically by chiral High-Performance Liquid Chromatography (HPLC), is necessary.

Troubleshooting Guides

Purification by Distillation

Problem: Poor separation of this compound from impurities with close boiling points.

Possible CauseRecommended Solution
Insufficient Column Efficiency Use a fractional distillation column with a higher number of theoretical plates (e.g., Vigreux or packed column).
Distillation Rate Too High Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.
Fluctuating Heat Source Use a stable heating source (e.g., a heating mantle with a controller) to maintain a consistent distillation temperature.

Problem: The compound appears to be decomposing during distillation.

Possible CauseRecommended Solution
High Distillation Temperature Use vacuum distillation to lower the boiling point of the compound and minimize thermal degradation.
Presence of Acidic or Basic Impurities Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before distillation.
Purification by Flash Column Chromatography

Problem: this compound is not separating from impurities.

Possible CauseRecommended Solution
Inappropriate Solvent System Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes and ethyl acetate (B1210297). Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.
Co-elution with a Non-polar Impurity Start with a very non-polar eluent to first wash out the non-polar impurities before gradually increasing the polarity to elute your product.
Co-elution with a More Polar Impurity If the impurity is significantly more polar, after eluting your product, you can flush the column with a highly polar solvent to remove the remaining impurities.

Problem: The compound is eluting with the solvent front.

Possible CauseRecommended Solution
Eluent is Too Polar Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Sample Loaded in a Strong Solvent If possible, dissolve the sample in a minimal amount of the initial, less polar eluent for loading. If the sample is not soluble, use the "dry loading" technique.

Quantitative Data

The following table provides a representative comparison of purification methods for β-hydroxy esters. The actual values for this compound may vary depending on the specific experimental conditions and the nature of the crude mixture.

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation 95 - 9960 - 80Scalable, cost-effective for large quantities.Potential for thermal degradation, may not separate isomers or impurities with very close boiling points.
Flash Column Chromatography > 9850 - 90High resolution, applicable for a wide range of impurities.Can be time-consuming and requires significant solvent volumes, may have issues with compound adsorption.
Preparative HPLC > 99.540 - 70Very high purity, can separate closely related impurities.Expensive, not easily scalable for large quantities.
Chiral HPLC > 99 (enantiomeric excess)30 - 60Separates enantiomers.Highly specialized and expensive, lower yields due to separation of enantiomers.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane, Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp

2. Method Development (TLC):

  • Prepare several small beakers with different ratios of hexane (B92381) and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.

  • Spot the crude mixture on a TLC plate and develop the plate in one of the prepared solvent systems.

  • Visualize the spots under a UV lamp. The ideal solvent system will give the product an Rf value between 0.2 and 0.4.

3. Column Preparation:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Add another thin layer of sand on top of the silica bed.

  • Drain the solvent until it is just level with the top of the sand.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully apply it to the top of the column.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin collecting fractions.

  • Monitor the separation by spotting every few fractions on a TLC plate and visualizing under UV light.

  • Once the desired product starts to elute, collect the fractions containing the pure compound.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Methyl 3-hydroxyhexanoate tlc TLC Method Development synthesis->tlc Analyze column_prep Column Preparation tlc->column_prep Inform sample_loading Sample Loading column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution product_isolation Product Isolation elution->product_isolation purity_check Purity Check (GC/HPLC, NMR) product_isolation->purity_check Verify pure_product Pure Methyl 3-hydroxyhexanoate purity_check->pure_product Confirm

Figure 1. Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues start Purification Problem poor_sep Poor Separation start->poor_sep Distillation decomp Decomposition start->decomp Distillation no_sep No Separation start->no_sep Chromatography low_yield Low Yield start->low_yield Chromatography Increase Column\nEfficiency Increase Column Efficiency poor_sep->Increase Column\nEfficiency Decrease Distillation\nRate Decrease Distillation Rate poor_sep->Decrease Distillation\nRate Use Vacuum\nDistillation Use Vacuum Distillation decomp->Use Vacuum\nDistillation Optimize Solvent\nSystem (TLC) Optimize Solvent System (TLC) no_sep->Optimize Solvent\nSystem (TLC) Check for Adsorption Check for Adsorption low_yield->Check for Adsorption Optimize Sample\nLoading Optimize Sample Loading low_yield->Optimize Sample\nLoading

Figure 2. Logical troubleshooting guide for purification challenges.

Technical Support Center: Synthesis of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 3-hydroxyhexanoate (B1247844). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

I. Troubleshooting Guides

This section is divided by the primary synthesis methodologies for Methyl 3-hydroxyhexanoate: the Reformatsky Reaction, Catalytic Hydrogenation, and Biocatalytic Synthesis.

A. Reformatsky Reaction

The Reformatsky reaction is a widely used method for the synthesis of β-hydroxy esters. It involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[1][2] For the synthesis of this compound, this typically involves the reaction of methyl bromoacetate (B1195939) with butanal.

Common Issues and Solutions

Question 1: My Reformatsky reaction is not starting. What could be the issue?

Answer: Failure of the Reformatsky reaction to initiate is a common problem, often related to the activation of the zinc metal and the reaction conditions.

  • Inactive Zinc Surface: Zinc metal is often coated with a layer of zinc oxide, which passivates the surface and prevents the reaction from starting.[3]

    • Solution: Activate the zinc prior to the reaction. Common activation methods include:

      • Iodine: A small crystal of iodine can be added to the zinc suspension. The disappearance of the purple color indicates activation.

      • 1,2-Dibromoethane (B42909): Refluxing the zinc in a solvent with a small amount of 1,2-dibromoethane can activate the surface.

      • TMSCl (Trimethylsilyl chloride): Pre-treatment with TMSCl is another effective method for zinc activation.[3]

  • Presence of Moisture: The organozinc intermediate is highly sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the reaction.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents.

  • Low Reaction Temperature: The initial formation of the organozinc reagent may require gentle heating to overcome the activation energy.

    • Solution: Gently warm the reaction mixture. A slight color change or the initiation of a gentle reflux is indicative of reaction initiation. Be cautious not to overheat, as this can lead to side reactions.

Question 2: The reaction starts, but my yield of this compound is very low. What are the potential causes?

Answer: Low yields can result from a variety of factors, including incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions:

    • Self-condensation of Methyl Bromoacetate (Blaise Reaction): The organozinc reagent can react with another molecule of methyl bromoacetate.

    • Solution: Add the methyl bromoacetate solution slowly to the reaction mixture to maintain a low concentration of the organozinc intermediate.

    • Dehydration of the Product: The β-hydroxy ester product can undergo dehydration to form methyl 3-hexenoate, especially under acidic conditions or at high temperatures during workup or purification.

    • Solution: Use a mild acidic workup, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), instead of strong acids.[1] Purify the product using methods that avoid high temperatures, such as column chromatography.

    • Aldol Condensation of Butanal: If the butanal is allowed to stand for extended periods, it can undergo self-condensation.

    • Solution: Use freshly distilled butanal for the reaction.

Quantitative Data on Factors Affecting Reformatsky Reaction Yield (Illustrative for β-hydroxy esters)

ParameterCondition AYield (%)Condition BYield (%)Reference
Solvent Benzene60Toluene86[4][5]
Zinc Activation No ActivationLow/No ReactionIodine Activation>80[3]
Temperature Room TemperatureModerate90°C86[5]
Reactant Ratio (α-haloester:aldehyde) 1:165-752:1>85[5]

Note: The data presented is illustrative for Reformatsky reactions of aliphatic aldehydes and may require optimization for the specific synthesis of this compound.

B. Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route to this compound, typically starting from the reduction of Methyl 3-oxohexanoate (B1246410). This method can provide high yields and, with the use of chiral catalysts, can lead to enantiomerically enriched products.[6][7]

Common Issues and Solutions

Question 1: My hydrogenation reaction is slow or incomplete. How can I improve the conversion?

Answer: Slow or incomplete hydrogenation can be due to issues with the catalyst, hydrogen pressure, or reaction conditions.

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the substrate or solvent.

    • Solution: Ensure the substrate (Methyl 3-oxohexanoate) is pure and the solvent is of high quality and degassed. The catalyst should be handled under an inert atmosphere to prevent oxidation.

  • Insufficient Hydrogen Pressure: The rate of hydrogenation is often dependent on the hydrogen pressure.

    • Solution: Increase the hydrogen pressure. Reactions are often run at pressures ranging from atmospheric to 100 atm.[8]

  • Low Catalyst Loading: An insufficient amount of catalyst will lead to a slow reaction rate.

    • Solution: While optimizing for lower catalyst loading is desirable, ensure that enough catalyst is present for the reaction to proceed at a reasonable rate. Typical substrate-to-catalyst ratios (S/C) can range from 100:1 to 100,000:1 depending on the catalyst's activity.[7]

Question 2: The stereoselectivity of my asymmetric hydrogenation is low. What can I do to improve it?

Answer: Poor stereoselectivity is a common challenge in asymmetric catalysis and is highly dependent on the catalyst system and reaction conditions.

  • Incorrect Ligand Choice: The chiral ligand is the primary determinant of stereoselectivity.

    • Solution: Ensure you are using the correct enantiomer of the chiral ligand for the desired product stereoisomer. Different classes of ligands (e.g., BINAP, PHOX) can exhibit varying levels of selectivity for different substrates.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereoselectivity.

    • Solution: Screen different solvents. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective. The presence of small amounts of water can sometimes be detrimental to both activity and enantioselectivity.

Quantitative Data on Factors Affecting Catalytic Hydrogenation of β-Keto Esters

ParameterCondition AYield (%)Enantiomeric Excess (ee, %)Condition BYield (%)Enantiomeric Excess (ee, %)Reference
Catalyst System Ru-BINAP>95>98Ir-PHOX>95>97[6]
Hydrogen Pressure 1 atm909550 atm>9999[8][9]
Solvent Methanol9999Dichloromethane9598[9]
Catalyst Loading (S/C ratio) 1,000:1>999910,000:19899[7]

Note: This data is representative of asymmetric hydrogenation of β-keto esters and may require optimization for Methyl 3-oxohexanoate.

C. Biocatalytic Synthesis

Biocatalytic synthesis, utilizing enzymes such as ketoreductases, presents a green and highly selective method for producing chiral β-hydroxy esters from their corresponding β-keto esters.[10][11][12][13]

Common Issues and Solutions

Question 1: The conversion in my enzymatic reduction is low. What are the limiting factors?

Answer: Low conversion in biocatalytic reactions can be attributed to enzyme inhibition, cofactor limitation, or suboptimal reaction conditions.

  • Substrate/Product Inhibition: High concentrations of the substrate (Methyl 3-oxohexanoate) or the product (this compound) can inhibit the enzyme's activity.

    • Solution: Employ a fed-batch strategy where the substrate is added gradually over time to maintain a low concentration. In situ product removal techniques can also be beneficial.

  • Cofactor Regeneration: Most ketoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stop.

    • Solution: Use a whole-cell system that has an endogenous cofactor regeneration system, or add a secondary enzyme (e.g., glucose dehydrogenase) and a co-substrate (e.g., glucose) to regenerate the cofactor.[13]

  • Suboptimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature.

    • Solution: Determine the optimal pH and temperature for the specific ketoreductase being used. This information is often available from the enzyme supplier or in the relevant literature.

Question 2: My biocatalytic reaction has a low space-time yield. How can I improve productivity?

Answer: Low space-time yield is a common challenge in scaling up biocatalytic processes.

  • Low Substrate Loading: Fear of substrate inhibition often leads to the use of low substrate concentrations.

    • Solution: After optimizing other parameters, gradually increase the substrate loading while monitoring the enzyme activity. A fed-batch approach is often necessary for high substrate concentrations.[13]

  • Low Enzyme Concentration: Insufficient enzyme will result in a slow reaction.

    • Solution: Increase the concentration of the biocatalyst (either isolated enzyme or whole cells). However, there is an optimal concentration beyond which further addition may not significantly increase the rate due to other limiting factors.[14]

Quantitative Data on Factors Affecting Biocatalytic Reduction of β-Keto Esters

ParameterCondition AYield (%)Enantiomeric Excess (ee, %)Condition BYield (%)Enantiomeric Excess (ee, %)Reference
Biocatalyst Whole Cells>95>99Isolated Enzyme>90>99[10][11]
Cofactor Regeneration No Regeneration<10-With GDH/Glucose>95>99[13]
Substrate Concentration 50 mM95>99500 mM (Fed-batch)85>99[13]
pH 6.080987.095>99[10]

Note: This data is representative of biocatalytic reductions of β-keto esters and will vary depending on the specific enzyme and conditions used.

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is silica (B1680970) gel column chromatography.[15][16] A solvent system of ethyl acetate (B1210297) and hexane (B92381) is typically used. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the product from less polar impurities (like unreacted starting materials) and more polar impurities. For volatile products, vacuum distillation can also be an effective purification method, but care must be taken to avoid high temperatures that could cause dehydration of the product.[1]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the sample and to identify any byproducts.[17] The mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared to a known standard or database.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and is crucial for confirming the identity of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group and a strong absorption for the ester carbonyl (C=O) group.

Q3: My product appears to be an unsaturated ester. What happened?

A3: The formation of an unsaturated ester (methyl 3-hexenoate) is likely due to the dehydration of the desired β-hydroxy ester product. This is a common side reaction, especially under acidic conditions or at elevated temperatures during the workup or purification steps.[1] To avoid this, use mild workup conditions (e.g., saturated aqueous NH₄Cl) and purify the product using techniques that do not require high heat, such as column chromatography.

III. Experimental Protocols

A. Synthesis of this compound via Reformatsky Reaction

Materials:

  • Zinc dust, activated

  • Methyl bromoacetate, freshly distilled

  • Butanal, freshly distilled

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate

  • Iodine (for activation)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Add anhydrous THF to the flask and gently heat until the iodine color disappears, indicating zinc activation. Cool the flask to room temperature.

  • In the dropping funnel, prepare a solution of butanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the aldehyde/ester solution to the zinc suspension to initiate the reaction. A gentle exotherm should be observed.

  • Once the reaction has started, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion, monitoring by TLC.

  • Cool the reaction mixture to 0°C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

B. Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • Methyl 3-oxohexanoate

  • [RuCl₂((R)-BINAP)]₂ or a similar chiral ruthenium catalyst

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with Methyl 3-oxohexanoate (1.0 equivalent) and the chiral ruthenium catalyst (e.g., 0.01 mol%).

  • Add anhydrous, degassed methanol to dissolve the substrate and catalyst.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for the required time (e.g., 12-24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by passing it through a short plug of silica gel or by column chromatography if necessary.

C. Synthesis of (R)-Methyl 3-hydroxyhexanoate via Biocatalytic Reduction

Materials:

  • Methyl 3-oxohexanoate

  • Whole cells of a microorganism expressing a suitable ketoreductase (e.g., engineered E. coli)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a suspension of the whole-cell biocatalyst in the buffer solution.

  • Add glucose to the suspension.

  • Start the reaction by adding Methyl 3-oxohexanoate. For higher concentrations, a fed-batch approach is recommended where the substrate is added portion-wise over several hours.

  • Maintain the pH of the reaction mixture at the optimal level for the enzyme (e.g., 7.0) by the controlled addition of a base.

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) and monitor the progress of the reaction by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting (R)-Methyl 3-hydroxyhexanoate is often of high purity and may not require further purification. If necessary, column chromatography can be employed.

IV. Visualizations

Reformatsky_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Reagents (Butanal, Methyl Bromoacetate, THF) initiation Initiation (Add small portion of reactants) reagents->initiation glassware Dry Glassware glassware->initiation zinc Zinc Dust activation Zinc Activation (e.g., with Iodine) zinc->activation activation->initiation addition Slow Addition of Aldehyde/Ester Solution initiation->addition reflux Reflux (Monitor by TLC) addition->reflux quench Quench (Saturated NH4Cl) reflux->quench extraction Extraction (Diethyl Ether) quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product product purification->product Pure Methyl 3-hydroxyhexanoate

Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.

Troubleshooting_Low_Yield start Low Yield of This compound check_initiation Did the reaction initiate properly? start->check_initiation check_conditions Were reaction conditions optimal? check_initiation->check_conditions Yes sol_zinc_activation Activate Zinc (Iodine, TMSCl) check_initiation->sol_zinc_activation No sol_anhydrous Ensure Anhydrous Conditions check_initiation->sol_anhydrous No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes sol_temp_time Optimize Temperature and Reaction Time check_conditions->sol_temp_time No sol_reagent_ratio Adjust Reagent Ratio check_conditions->sol_reagent_ratio No sol_slow_addition Slowly Add α-haloester check_side_reactions->sol_slow_addition Yes sol_mild_workup Use Mild Workup (e.g., NH4Cl) check_side_reactions->sol_mild_workup Yes sol_fresh_reagents Use Freshly Distilled Reagents check_side_reactions->sol_fresh_reagents Yes end end check_side_reactions->end No, consult further literature

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxyhexanoate (B1247844). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 3-hydroxyhexanoate?

A1: The most prevalent and effective method for the synthesis of this compound is the Reformatsky reaction. This reaction involves the condensation of an α-halo ester, typically methyl bromoacetate (B1195939), with an aldehyde, in this case, butyraldehyde (B50154), in the presence of activated zinc metal.[1][2]

Q2: What are the primary reactants and the expected product?

A2: The primary reactants are butyraldehyde and methyl bromoacetate. The reaction is mediated by metallic zinc, and the expected product is this compound.

Q3: What are the critical parameters for a successful Reformatsky reaction?

A3: Key parameters for a successful synthesis include the activation of the zinc metal, the purity of the reagents and solvents, and careful control of the reaction temperature. The organozinc intermediate is sensitive to moisture, so anhydrous conditions are crucial.

Q4: What are the common side reactions in this synthesis?

A4: The main side reactions include:

  • Self-condensation of methyl bromoacetate: The organozinc reagent can react with unreacted methyl bromoacetate.

  • Dehydration of the product: The β-hydroxy ester product can eliminate water to form methyl 3-hexenoate, particularly under acidic conditions or at elevated temperatures.

  • Aldol condensation of butyraldehyde: Butyraldehyde can undergo self-condensation in the presence of any basic impurities or under certain reaction conditions.

Q5: How can I purify the final product?

A5: Following an aqueous workup to remove zinc salts and other water-soluble impurities, the crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel. Care should be taken to avoid high temperatures during distillation to prevent dehydration of the product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound via the Reformatsky reaction, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Reaction 1. Inactive Zinc: The surface of the zinc metal may be coated with a layer of zinc oxide, preventing the reaction from initiating.1. Activate the Zinc: Treat the zinc dust with dilute HCl, followed by washing with water, ethanol, and ether, and then dry under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane (B42909) can be used as an activator.
2. Wet Reagents or Glassware: The organozinc intermediate is highly sensitive to moisture.2. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.
3. Incorrect Reaction Temperature: The formation of the organozinc reagent and its subsequent reaction are temperature-sensitive.3. Optimize Temperature: Gentle heating may be required to initiate the reaction. Monitor the reaction temperature closely to avoid overheating, which can lead to side reactions.
Low Yield of this compound 1. Sub-optimal Reaction Conditions: The reaction time, temperature, or solvent may not be optimized.1. Systematic Optimization: Vary the reaction parameters one at a time to find the optimal conditions. A reported high-yield procedure uses THF as a solvent and a reaction time of 20 minutes once initiated.[3]
2. Formation of Side Products: Competing side reactions are consuming the starting materials or the desired product.2. Minimize Side Reactions: Add the methyl bromoacetate slowly to the zinc suspension to keep its concentration low and minimize self-condensation. Use a mild acidic workup (e.g., saturated aqueous ammonium (B1175870) chloride) to prevent dehydration of the product.
Presence of Significant Impurities in the Product 1. Incomplete Reaction: Starting materials remain in the product mixture.1. Monitor Reaction Completion: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting materials before working up the reaction.
2. Formation of Byproducts: The observed impurities are the result of the side reactions mentioned above.2. Effective Purification: Employ careful vacuum distillation or column chromatography to separate the desired product from the side products. Characterize the fractions to ensure purity.

Data Presentation

The yield of this compound and the distribution of side products are highly dependent on the specific reaction conditions. The following tables provide a summary of a reported high-yield synthesis and an illustrative example of how side product distribution might be affected by reaction conditions.

Table 1: Reported Yield for the Synthesis of this compound

ProductReported Yield (%)Reference
This compound90[3]

Table 2: Illustrative Impact of Reaction Conditions on Product Distribution

Note: The following data is illustrative and serves to demonstrate potential trends. Actual results will vary based on specific experimental parameters.

EntryReaction Temperature (°C)Workup ConditionThis compound (%)Methyl 3-hexenoate (Dehydration Product) (%)Methyl 3-oxo-2-(prop-1-en-1-yl)heptanoate (Aldol Product) (%)Other Byproducts (%)
140Saturated NH₄Cl85555
280Saturated NH₄Cl7015105
340Dilute H₂SO₄652555

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Reformatsky Reaction

This protocol is adapted from a reported procedure for the synthesis of medium-chain-length β-hydroxy esters and has been shown to produce this compound in high yield.[3]

Materials:

  • Zinc dust, activated

  • Anhydrous Tetrahydrofuran (THF)

  • Butyraldehyde, freshly distilled

  • Methyl bromoacetate, freshly distilled

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen).

  • Reaction Setup: Add anhydrous THF to the flask.

  • Initiation: In the dropping funnel, prepare a mixture of butyraldehyde (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF. Add a small portion of this mixture to the zinc suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the shiny zinc surface and the formation of a cloudy solution.

  • Addition: Once the reaction has initiated, add the remaining aldehyde/bromoester mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 20 minutes. Monitor the reaction by TLC or GC to ensure the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification zinc_activation Zinc Activation initiation Initiation zinc_activation->initiation reagent_prep Prepare Aldehyde/ Bromoester Solution reagent_prep->initiation addition Dropwise Addition initiation->addition reflux Reflux addition->reflux quench Quench with NH4Cl (aq) reflux->quench extraction Solvent Extraction quench->extraction purification Vacuum Distillation extraction->purification end purification->end start start->zinc_activation start->reagent_prep

Caption: Experimental workflow for this compound synthesis.

Diagram 2: Side Reactions in the Synthesis of this compound

side_reactions main_reactants Butyraldehyde + Methyl Bromoacetate + Zn main_product This compound (Desired Product) main_reactants->main_product Reformatsky Reaction bromoacetate Methyl Bromoacetate (excess) + Organozinc Intermediate self_condensation_product Methyl 4-bromo-3-oxopentanoate bromoacetate->self_condensation_product Self-Condensation dehydration This compound dehydration_product Methyl 3-hexenoate dehydration->dehydration_product Dehydration (Heat or Acid) butyraldehyde Butyraldehyde (2 eq.) aldol_product 3-Hydroxy-2-ethylhexanal butyraldehyde->aldol_product Aldol Condensation

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing GC-MS for Methyl 3-hydroxyhexanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Methyl 3-hydroxyhexanoate (B1247844) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for 3-hydroxyhexanoic acid before GC-MS analysis?

A1: Direct analysis of free fatty acids like 3-hydroxyhexanoic acid by GC-MS is challenging due to their low volatility and potential for thermal decomposition at high temperatures.[1] Derivatization to their corresponding fatty acid methyl esters (FAMEs), in this case, Methyl 3-hydroxyhexanoate, is a critical step. This process increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[1][2] It also helps to reduce peak tailing and improve chromatographic separation by replacing the active hydrogen on the carboxylic acid group.[1]

Q2: What are the common derivatization methods to create this compound?

A2: A common and effective method is esterification using Boron Trifluoride (BF₃) in methanol (B129727) or a solution of hydrochloric acid (HCl) in methanol.[3][4] These reagents react with the carboxylic acid group to form the methyl ester. For the hydroxyl group, further derivatization, such as silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be performed to increase volatility and prevent unwanted interactions on the column, though methylation of the carboxylic acid is the primary step.[5][6]

Q3: What type of GC column is recommended for the analysis of this compound?

A3: For the analysis of FAMEs, including hydroxy fatty acid methyl esters, polar stationary phases are generally required.[1] Columns with a polyethylene (B3416737) glycol (e.g., DB-Wax, SUPELCOWAX) or a cyanopropyl stationary phase (e.g., DB-23, HP-88) are highly recommended.[2][7][8] A medium-polarity cyanopropyl column can provide excellent separation for complex mixtures, while highly polar cyanopropyl columns are preferred for detailed isomer separations.[7]

Q4: What are the expected key mass fragments for identifying this compound?

A4: The electron ionization (EI) mass spectrum of this compound (molecular weight: 146.18 g/mol ) will show several characteristic fragment ions.[9] While the molecular ion peak [M]+ at m/z 146 may be observed, it can be weak. More prominent fragments are used for identification. The key is to look for fragments characteristic of fatty acid methyl esters, such as ions related to the methoxycarbonyl group and cleavage around the hydroxyl group. The NIST WebBook provides a reference mass spectrum for this compound.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
No Peak Detected 1. Incomplete Derivatization: The reaction may not have gone to completion.[3] 2. System Leaks: Leaks at the injector, column connections, or septum.[3] 3. Injection Problem: Issues with the autosampler or syringe. 4. MS Detector Issue: The detector may not be functioning correctly or requires tuning.[1]1. Verify the derivatization protocol with fresh reagents. Run a known FAME standard to confirm the process and instrument are working. 2. Perform a leak check of the GC system using an electronic leak detector.[3] 3. Check the syringe for blockages and ensure the correct injection volume is set. 4. Run a system tune for the mass spectrometer to ensure it is calibrated and sensitive.[1]
Poor Peak Shape (Tailing) 1. Active Sites: Contamination in the injector liner or at the head of the column can cause peak tailing.[3][10] 2. Incomplete Derivatization: The presence of the more polar, underivatized 3-hydroxyhexanoic acid.[3] 3. Column Degradation: The stationary phase of the column may be degraded.1. Replace the injector liner with a new, deactivated one. Trim the first 10-20 cm from the front of the GC column.[3] 2. Optimize the derivatization reaction time and temperature to ensure complete conversion to the methyl ester. 3. If tailing persists after liner and inlet maintenance, the column may need to be replaced.
Poor Peak Shape (Fronting) 1. Column Overload: Injecting too much sample onto the column.[3] 2. Solvent Mismatch: Incompatibility between the sample solvent and the column's stationary phase.[3]1. Dilute the sample or increase the split ratio in the injection method.[3] 2. Ensure the injection solvent is appropriate for the column's polarity (e.g., use hexane (B92381) for a non-polar or mid-polar column).[3]
Low Signal Intensity 1. Sub-optimal MS Parameters: The mass spectrometer settings are not optimized for the target analyte.[3] 2. Analyte Degradation: The compound may be degrading in the hot injector.[3] 3. Low Sample Concentration: The amount of analyte in the sample is below the detection limit of the current method.1. Switch from full scan mode to Selected Ion Monitoring (SIM) mode to significantly increase sensitivity.[3][11] Monitor the key fragment ions for this compound. 2. Lower the injector temperature incrementally (e.g., start at 250°C and reduce in 10°C steps). Use a deactivated injector liner.[3] 3. Concentrate the sample or increase the injection volume (if not leading to column overload).
Poor Reproducibility 1. Inconsistent Sample Preparation: Variability in derivatization or extraction steps. 2. GC System Instability: Fluctuations in gas flows, temperatures, or pressures. 3. Injector Discrimination: Inconsistent vaporization of the sample in the injector.1. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard. 2. Allow the GC-MS system to fully equilibrate before starting a sequence. Check gas pressures and flows. 3. Use a deactivated liner and optimize the injector temperature and injection speed.

Experimental Protocols

Protocol 1: Methyl Esterification with BF₃-Methanol

This protocol describes the conversion of 3-hydroxyhexanoic acid to this compound.

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the 3-hydroxyhexanoic acid sample into a clean, dry reaction vial with a PTFE-lined cap.

  • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol solution to the vial.[3]

  • Reaction: Tightly cap the vial and heat it at 60°C for 30 minutes.[3]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of a saturated sodium chloride solution to the vial. Vortex the mixture thoroughly for 1 minute.[3]

  • Phase Separation: Allow the layers to separate. The top hexane layer contains the this compound.

  • Sample Collection: Carefully transfer the upper hexane layer to a new autosampler vial for GC-MS analysis.[1][3]

Protocol 2: GC-MS Analysis Parameters

These are general starting parameters that should be optimized for your specific instrument and application.

Parameter Recommended Setting
GC Column DB-23, HP-88, or DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min[12]
Injector Temperature 250°C[7][12]
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration[7]
Oven Temperature Program Initial: 50°C, hold for 1 min Ramp 1: 25°C/min to 175°C Ramp 2: 4°C/min to 230°C, hold for 5 min[7]
MS Transfer Line Temp 280°C[12]
Ion Source Temperature 230°C[12]
Quadrupole Temperature 150°C[12]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 40-300) for initial identification, switch to Selected Ion Monitoring (SIM) for quantification and higher sensitivity.[11]

Visualizations

GCMS_Workflow Figure 1: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 3-Hydroxyhexanoic Acid Sample Derivatization Derivatization (BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Injection GC Injection Extraction->Injection Inject Hexane Layer Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Processing Data Acquisition & Processing Detection->Processing Identification Peak Identification Processing->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Figure 1: General workflow from sample preparation to final data analysis.

Troubleshooting_No_Peak Figure 2: Troubleshooting 'No Peak Detected' Start No Peak Detected Check_Standard Analyze a known FAME standard Start->Check_Standard Standard_OK Standard Peak is Detected Check_Standard->Standard_OK Yes Standard_Not_OK No Peak for Standard Check_Standard->Standard_Not_OK No Sample_Issue Issue is with Sample Preparation (e.g., Derivatization Failure) Standard_OK->Sample_Issue Instrument_Issue Issue is with GC-MS System Standard_Not_OK->Instrument_Issue Troubleshoot_Prep 1. Use fresh derivatization reagents. 2. Optimize reaction time/temp. 3. Verify extraction procedure. Sample_Issue->Troubleshoot_Prep Troubleshoot_Instrument 1. Check for system leaks. 2. Verify injector/syringe function. 3. Run MS tune and diagnostics. Instrument_Issue->Troubleshoot_Instrument

References

Technical Support Center: Polyhydroxyalkanoate (PHA) Production with Methyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyhydroxyalkanoate (PHA) production, with a special focus on the incorporation of methyl 3-hydroxyhexanoate (B1247844). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions during their experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the production of PHAs containing 3-hydroxyhexanoate (3HHx).

Issue 1: Low Overall PHA Yield

  • Question: My microbial culture is growing, but the overall yield of PHA is lower than expected. What are the potential causes and solutions?

  • Answer: Low PHA yield despite good cell growth is a common issue that can stem from several factors related to nutrient availability and culture conditions.

    • Possible Cause 1: Insufficient Carbon Source. While the culture has a primary carbon source for growth, an excess of a suitable carbon source for PHA accumulation is crucial.

      • Troubleshooting:

        • Increase the concentration of the carbon precursor for 3HHx, such as palm oil or other fatty acids.[1]

        • Implement a two-stage cultivation strategy: a growth phase followed by a PHA accumulation phase with a higher carbon-to-nitrogen ratio.

    • Possible Cause 2: Nutrient Limitation is Not Optimal. PHA accumulation is often triggered by the limitation of a key nutrient, such as nitrogen or phosphorus, in the presence of excess carbon.[2][3]

      • Troubleshooting:

        • Optimize the carbon-to-nitrogen (C/N) and carbon-to-phosphorus (C/P) ratios in your production medium.[4] This often requires systematic testing of different concentrations.

        • Ensure the transition from nutrient-rich to nutrient-limited conditions is timed correctly with the microbial growth phase.

    • Possible Cause 3: Suboptimal Physical Parameters. The temperature, pH, and aeration of the culture can significantly impact PHA production.[2][4]

      • Troubleshooting:

        • Verify that the incubation temperature and pH of the medium are optimal for your specific microbial strain.

        • Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen, especially in high-cell-density cultures.

Issue 2: Low Incorporation of 3-Hydroxyhexanoate (3HHx) Monomer

  • Question: I am producing a PHA copolymer, but the molar fraction of the 3HHx monomer is consistently low. How can I increase its incorporation?

  • Answer: The proportion of 3HHx in the final copolymer is critical for achieving desired material properties like flexibility and lower crystallinity.[5] Several factors influence the specific incorporation of this medium-chain-length (MCL) monomer.

    • Possible Cause 1: Inefficient Precursor Supply. The availability of 3-hydroxyhexanoyl-CoA, the direct precursor for 3HHx incorporation, might be limited.

      • Troubleshooting:

        • Use a carbon source that is a direct or close precursor to 3HHx, such as oils rich in C6 fatty acids. Palm kernel oil is a commonly used substrate.[5]

        • Metabolically engineer the host strain to enhance the metabolic pathways leading to 3-hydroxyhexanoyl-CoA.

    • Possible Cause 2: Substrate Specificity of PHA Synthase. The PHA synthase (PhaC) enzyme is the key determinant of which monomers are incorporated into the polymer chain.[5] The synthase in your production strain may have a higher affinity for short-chain-length (SCL) monomers like 3-hydroxybutyrate (B1226725) (3HB).

      • Troubleshooting:

        • Consider using a different microbial strain known to produce P(3HB-co-3HHx) with a higher 3HHx fraction.

        • Genetically engineer the host strain by introducing a PHA synthase with a higher specificity for MCL monomers.[5][6]

    • Possible Cause 3: Competing Metabolic Pathways. The precursor for 3HHx might be consumed by other cellular processes, such as β-oxidation for energy production.[5]

      • Troubleshooting:

        • Optimize the feeding strategy to maintain a high concentration of the 3HHx precursor throughout the accumulation phase.

        • Consider metabolic engineering to down-regulate competing pathways, though this is a more advanced approach.

Issue 3: Poor Polymer Properties (e.g., Brittleness)

  • Question: The extracted PHA is brittle and has high crystallinity, which is not suitable for my application. What could be wrong?

  • Answer: The mechanical properties of PHAs are directly related to their monomer composition. Brittleness and high crystallinity are characteristic of PHAs with a high proportion of SCL monomers like 3HB.[5][7]

    • Possible Cause: Low 3HHx Content. As addressed in Issue 2, a low molar fraction of 3HHx will result in a polymer that resembles the properties of P(3HB) homopolymer, which is known for its stiffness and brittleness.[5]

      • Troubleshooting:

        • Refer to the troubleshooting steps for "Low Incorporation of 3-Hydroxyhexanoate (3HHx) Monomer" to increase the 3HHx content in your copolymer.

        • The flexibility of the P(3HB-co-3HHx) copolymer increases with a higher 3HHx molar composition.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key benefits of incorporating 3-hydroxyhexanoate (3HHx) into a PHA polymer?

A1: Incorporating 3HHx monomers into a poly(3-hydroxybutyrate) [P(3HB)] backbone to form P(3HB-co-3HHx) offers several advantages over the P(3HB) homopolymer. These include:

  • Improved Flexibility: The resulting copolymer is less brittle and more elastic.[5]

  • Lower Crystallinity: This leads to better processability and a wider range of applications.[5]

  • Lower Melting Point: This can simplify thermal processing of the material.[8]

  • Enhanced Biodegradability: The rate of biodegradation can be influenced by the 3HHx molar composition.[5]

Q2: Which bacterial strains are commonly used for producing PHAs containing 3HHx?

A2: Several bacterial strains are known to produce P(3HB-co-3HHx). Some examples include:

  • Cupriavidus necator (formerly Ralstonia eutropha), often genetically modified to express a suitable PHA synthase.[7]

  • Aeromonas species, such as Aeromonas hydrophila.[9]

  • Various Pseudomonas species can produce medium-chain-length PHAs, including those containing 3HHx, when supplied with appropriate carbon sources.[2][7]

  • Bacillus species have also been shown to produce copolymers containing 3HHx.[1][7]

Q3: What are the typical carbon sources for the production of P(3HB-co-3HHx)?

A3: The choice of carbon source is critical for the production of P(3HB-co-3HHx). Fatty acids and oils are common choices because their metabolism can directly provide the necessary precursors. Examples include:

  • Palm oil and palm kernel oil.[1]

  • Lauric acid and oleic acid.[9]

  • Sugars can also be used, but the metabolic pathways to produce 3HHx are less direct.[5]

Q4: How does the molar composition of 3HHx affect the properties of the resulting PHA?

A4: The molar percentage of 3HHx is a key determinant of the physicochemical properties of the P(3HB-co-3HHx) copolymer. Generally, as the 3HHx fraction increases, the polymer becomes more flexible and softer, with a lower melting point and degree of crystallinity.[5] For instance, a P(3HB-co-3HHx) with a 17 mol% 3HHx fraction has been reported to have properties similar to low-density polyethylene (B3416737) (LDPE).[5]

Data Presentation

Table 1: Physicomechanical Properties of P(3HB-co-3HHx) with Varying 3HHx Molar Fractions

3HHx Molar Fraction (%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Elongation at Break (%)
0 (P(3HB))1774< 10
5138 - 1470-
11125-2400
17103-8800
2580-151000

Data compiled from multiple sources for illustrative purposes. Actual values may vary based on production conditions and measurement techniques.[5][10]

Experimental Protocols

Protocol 1: General Two-Stage Cultivation for P(3HB-co-3HHx) Production

This protocol provides a general methodology for producing P(3HB-co-3HHx) using a two-stage fed-batch cultivation strategy. Note: This is a generalized protocol and should be optimized for your specific microbial strain and equipment.

1. Seed Culture Preparation: a. Inoculate a single colony of the production strain into a nutrient-rich medium (e.g., Luria-Bertani broth). b. Incubate at the optimal growth temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) for 18-24 hours.

2. Growth Phase (Stage 1): a. Inoculate the production bioreactor containing a defined mineral salt medium with the seed culture (e.g., 10% v/v). b. Provide a primary carbon source for growth (e.g., glucose) and ensure all essential nutrients are in excess. c. Control the pH, temperature, and dissolved oxygen to maintain optimal growth conditions. d. Monitor cell growth by measuring the optical density (OD) at 600 nm.

3. PHA Accumulation Phase (Stage 2): a. Once the culture reaches a high cell density and nutrient limitation begins (typically nitrogen), initiate the feeding of the carbon source for 3HHx incorporation (e.g., palm kernel oil). b. Maintain the culture under nutrient-limiting conditions to promote PHA accumulation. c. Continue the cultivation for 48-96 hours, monitoring PHA content periodically.

4. PHA Extraction and Purification: a. Harvest the cells by centrifugation. b. Wash the cell pellet with water and ethanol (B145695) to remove residual medium and carbon source.[6] c. Lyophilize the cell pellet to obtain the dry cell weight. d. Extract the PHA from the dried cells using a suitable solvent (e.g., chloroform). e. Precipitate the PHA from the solvent by adding a non-solvent (e.g., cold methanol (B129727) or ethanol).[9] f. Collect the precipitated PHA and dry it under vacuum.

Visualizations

PHA_Metabolic_Pathways cluster_growth Cell Growth & Central Metabolism cluster_scl_pha SCL-PHA Synthesis (e.g., 3HB) cluster_mcl_pha MCL-PHA Synthesis (e.g., 3HHx) cluster_polymerization Polymerization Sugars Sugars Acetyl_CoA Acetyl_CoA Sugars->Acetyl_CoA Glycolysis Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA β-Oxidation Fatty_Acid_Metabolism Fatty_Acid_Metabolism Fatty_Acids->Fatty_Acid_Metabolism PhaA PhaA (β-ketothiolase) Acetyl_CoA->PhaA Acetoacetyl_CoA Acetoacetyl_CoA PhaB PhaB (Acetoacetyl-CoA reductase) Acetoacetyl_CoA->PhaB 3_Hydroxybutyryl_CoA 3_Hydroxybutyryl_CoA PhaC PhaC (PHA Synthase) 3_Hydroxybutyryl_CoA->PhaC PhaA->Acetoacetyl_CoA PhaB->3_Hydroxybutyryl_CoA 3_Hydroxyacyl_CoA (R)-3-Hydroxyhexanoyl-CoA 3_Hydroxyacyl_CoA->PhaC Fatty_Acid_Metabolism->3_Hydroxyacyl_CoA PHA_Polymer P(3HB-co-3HHx) PhaC->PHA_Polymer

Caption: Metabolic pathways for P(3HB-co-3HHx) synthesis.

Troubleshooting_Workflow Start Start PHA Production Check_Yield Low PHA Yield? Start->Check_Yield Check_3HHx Low 3HHx Incorporation? Check_Yield->Check_3HHx No Optimize_Nutrients Optimize C/N Ratio & Carbon Source Check_Yield->Optimize_Nutrients Yes Check_Properties Poor Polymer Properties? Check_3HHx->Check_Properties No Optimize_Synthase Change Strain or Engineer PhaC Check_3HHx->Optimize_Synthase Yes Increase_3HHx Increase 3HHx Content (See Above) Check_Properties->Increase_3HHx Yes End Successful Production Check_Properties->End No Optimize_Nutrients->Check_Yield Optimize_Synthase->Check_3HHx Increase_3HHx->Check_Properties

Caption: Troubleshooting workflow for PHA production.

References

Technical Support Center: Chiral Separation of Methyl 3-hydroxyhexanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Methyl 3-hydroxyhexanoate (B1247844) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioseparation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended chiral stationary phases (CSPs) for separating Methyl 3-hydroxyhexanoate enantiomers?

A1: For the separation of β-hydroxy esters like this compound, polysaccharide-based chiral stationary phases are highly recommended due to their broad applicability and proven success with structurally similar compounds.[1] The most effective CSPs are typically derivatives of amylose (B160209) and cellulose (B213188). Specific recommended columns include:

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

It is often necessary to screen multiple columns to find the one that provides the best separation for your specific compound.[2]

Q2: What is a typical starting mobile phase for the chiral separation of this compound?

A2: A normal-phase mobile phase consisting of a mixture of n-Hexane and an alcohol modifier is the standard starting point. A common initial composition is 90:10 (v/v) n-Hexane:2-Propanol.[1][3] The ratio of hexane (B92381) to alcohol can be adjusted to optimize retention time and resolution. Ethanol can also be used as an alternative alcohol modifier.[1]

Q3: My sample does not have a strong chromophore. What detection wavelength should I use?

A3: this compound lacks a strong UV chromophore. Therefore, detection should be performed at a low wavelength, typically in the range of 210-220 nm, to detect the ester carbonyl group.[3]

Q4: How does temperature affect the separation of enantiomers?

A4: Temperature is a critical parameter in chiral separations as it influences the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[4] Generally, lower temperatures (e.g., 15-25°C) tend to improve resolution by enhancing the enantioselectivity of the column, though this may lead to longer analysis times and higher backpressure.[4][5] Conversely, increasing the temperature can sometimes lead to a reversal of the enantiomer elution order.[6] It is recommended to investigate a range of temperatures (e.g., 15°C to 40°C in 5°C increments) to find the optimal condition for your separation.[4]

Troubleshooting Guide

Problem: Poor or No Resolution

Q5: I am seeing a single peak or two poorly resolved, overlapping peaks. What are the likely causes and how can I fix this?

A5: Poor resolution is a common issue in chiral chromatography and can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient enantioselectivity for this compound.

    • Solution: Screen different polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) to find a more suitable stationary phase.[4]

  • Suboptimal Mobile Phase Composition: The polarity of the mobile phase significantly impacts the interaction between the analyte and the CSP.

    • Solution: Fine-tune the mobile phase composition by making small, incremental changes to the ratio of n-hexane to the alcohol modifier (e.g., 2-Propanol or Ethanol).[4]

  • Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the stationary phase.[4]

  • Temperature Not Optimized: The column temperature may not be ideal for achieving the best separation.

    • Solution: Systematically vary the column temperature, for instance, in 5°C increments between 15°C and 40°C, as lower temperatures often enhance resolution.[4]

Problem: Peak Tailing or Fronting

Q6: My peaks are showing significant tailing or fronting. What could be the cause and what are the solutions?

A6: Asymmetrical peak shapes can compromise resolution and quantification. Here are common causes and their remedies:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.

    • Solution: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape. For basic compounds, a basic modifier like diethylamine (B46881) (DEA) (typically 0.1%) may be beneficial.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

    • Solution: Reduce the concentration of the sample being injected.[4]

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[4][7]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent compatible with the stationary phase. If performance does not improve, the column may need to be replaced.[4]

Data Summary

The following tables provide expected starting parameters for the chiral separation of this compound based on data from structurally similar compounds. Actual values may vary and require experimental optimization.

Table 1: Recommended Chiral Stationary Phases and Expected Performance

Chiral Stationary PhaseTypical Mobile Phase (v/v)Expected Separation Factor (α)Expected Resolution (Rs)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10)> 1.2> 1.5
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (90:10)> 1.1> 1.5
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (95:5)> 1.2> 1.5

Note: The expected performance metrics are estimations and should serve as a starting point for method development.[1]

Table 2: Typical Chromatographic Conditions

ParameterRecommended Value
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 15 - 40 °C (start at 25 °C)
Detection Wavelength 210 - 220 nm
Injection Volume 5 - 20 µL
Sample Concentration ~ 1 mg/mL

Experimental Protocols

General Protocol for Chiral Method Development

This protocol provides a general approach for developing a chiral separation method for this compound on polysaccharide-based CSPs.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.[1]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[1][3]

  • Initial Chromatographic Conditions:

    • Mobile Phase: n-Hexane : 2-Propanol (90:10, v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25 °C.[1]

    • Detection: UV at 215 nm.[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for the enantiomer peaks.

  • Optimization:

    • If resolution is poor, systematically adjust the mobile phase composition (e.g., change the percentage of alcohol modifier in 2-5% increments).

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

    • If peak tailing is observed, consider adding a mobile phase additive (e.g., 0.1% TFA).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_result Result start Start sample_prep Sample Preparation (1 mg/mL in mobile phase) start->sample_prep column_select Select CSP (e.g., Chiralpak AD-H) sample_prep->column_select initial_run Initial HPLC Run (Hex/IPA 90:10, 1 mL/min, 25°C) column_select->initial_run evaluate_reso Evaluate Resolution (Rs) initial_run->evaluate_reso baseline_sep Baseline Separation? evaluate_reso->baseline_sep optimization Optimize Parameters (Mobile Phase, Flow, Temp) optimization->initial_run baseline_sep->optimization No end End baseline_sep->end Yes

Caption: Experimental workflow for chiral HPLC method development.

Troubleshooting_Guide cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_peakshape Peak Shape Issues cluster_peakshape_solutions Peak Shape Solutions start Poor Resolution (Rs < 1.5) check_csp Screen Different CSPs (Amylose vs. Cellulose) start->check_csp adjust_mp Adjust Mobile Phase (% Alcohol Modifier) check_csp->adjust_mp reduce_flow Reduce Flow Rate (e.g., to 0.5 mL/min) adjust_mp->reduce_flow optimize_temp Optimize Temperature (15-25°C) reduce_flow->optimize_temp peak_tailing Peak Tailing? optimize_temp->peak_tailing add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA) peak_tailing->add_modifier Yes reduce_conc Reduce Sample Concentration add_modifier->reduce_conc check_solvent Match Sample Solvent to Mobile Phase reduce_conc->check_solvent

Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.

References

"stability issues of Methyl 3-hydroxyhexanoate in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 3-hydroxyhexanoate (B1247844) in solution. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 3-hydroxyhexanoate in solution?

A1: Based on its chemical structure as a β-hydroxy ester, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield 3-hydroxyhexanoic acid and methanol.

  • Dehydration: Elimination of a water molecule from the β-hydroxy position can occur, especially at elevated temperatures or under acidic/basic conditions, leading to the formation of α,β-unsaturated esters like Methyl 3-hexenoate.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which can convert it to a ketone, forming Methyl 3-oxohexanoate (B1246410).[1] Strong oxidizing agents should be avoided.

Q2: What are the recommended storage conditions for this compound and its solutions?

A2: To ensure long-term stability, neat this compound should be stored under desiccating conditions at -20°C for up to 12 months.[2] For solutions, it is recommended to store them at -80°C for up to two years or at -20°C for up to one year.[3] It is advisable to prepare fresh solutions for critical experiments and to avoid repeated freeze-thaw cycles.

Q3: How can I monitor the stability of this compound in my experimental solutions?

A3: The stability of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • HPLC with UV or Mass Spectrometric (MS) detection is suitable for separating and quantifying the parent compound and non-volatile degradation products like 3-hydroxyhexanoic acid.

  • GC-MS is ideal for identifying and quantifying volatile degradation products, such as the dehydrated product Methyl 3-hexenoate.

Q4: What are the expected degradation products I should look for during analysis?

A4: The primary degradation products to monitor are:

  • 3-hydroxyhexanoic acid (from hydrolysis)

  • Methanol (from hydrolysis)

  • Methyl 3-hexenoate (from dehydration)

  • Methyl 3-oxohexanoate (from oxidation)[1]

Q5: Is this compound soluble in aqueous solutions?

A5: this compound is described as being insoluble in water but soluble in organic solvents like ethanol (B145695).[4] For use in aqueous buffers, it may be necessary to first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before further dilution, though care must be taken as the presence of organic solvents can influence stability. It is characterized as a colorless to pale yellow liquid.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period. Hydrolysis: The solution pH may be too high or too low. Temperature: The solution may be stored at too high a temperature.1. Check the pH of your solution; ideally, maintain it in the neutral range if possible. 2. Prepare fresh solutions and store them at the recommended low temperatures (-20°C or -80°C).[3] 3. Consider using a buffered solution to maintain a stable pH.
Appearance of unexpected peaks in HPLC or GC analysis. Degradation: The new peaks likely represent degradation products. Contamination: Impurities may be present in the solvent or from the container.1. Use LC-MS or GC-MS to identify the molecular weights of the new peaks to help elucidate the degradation pathway. 2. Perform forced degradation studies (see experimental protocols) to confirm the identity of degradants. 3. Ensure high-purity solvents and use inert sample containers (e.g., amber glass vials).
Inconsistent experimental results. Solution Instability: The compound may be degrading during the course of the experiment.1. Prepare fresh solutions immediately before use. 2. Minimize the time the solution is kept at room temperature or elevated temperatures. 3. Include a stability check of your working solution under the experimental conditions.
Precipitation of the compound in aqueous buffer. Low Aqueous Solubility: The concentration of this compound may exceed its solubility limit in the aqueous buffer.[4]1. Reduce the final concentration of the compound. 2. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol), ensuring it does not interfere with the experiment. 3. Use sonication to aid dissolution.

Quantitative Stability Data

Disclaimer: The following quantitative data is based on general principles for β-hydroxy esters and data from closely related compounds due to the limited availability of specific stability data for this compound in published literature. This information should be used as a guideline for experimental design.

Table 1: Hypothetical Half-life of this compound under Different pH and Temperature Conditions.

Temperature (°C)pH 4.0pH 7.0pH 9.0
4 ~ 1 yearStable~ 6 months
25 ~ 2 months~ 1 year~ 2 weeks
50 ~ 1 week~ 1 month~ 1 day

Table 2: Hypothetical Percentage Degradation of this compound in Aqueous Solution after 24 hours.

ConditionTemperature (°C)% Degradation (Hypothetical)Primary Degradation Product
0.1 M HCl 5015%3-hydroxyhexanoic acid
Water (pH ~7) 50< 2%-
0.1 M NaOH 2525%3-hydroxyhexanoic acid
3% H₂O₂ 255%Methyl 3-oxohexanoate
Heat 7010%Methyl 3-hexenoate

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile or methanol.

    • Spike the stock solution into the desired buffer (e.g., phosphate (B84403) buffer at various pH values) to the final working concentration.

    • Incubate the samples under the desired stress conditions (e.g., different temperatures).

    • At specified time points, withdraw an aliquot and quench the degradation by diluting it with the mobile phase and cooling it on ice.

  • Analysis: Inject the prepared samples into the HPLC system. Quantify the peak area of this compound and any appearing degradation products.

Protocol 2: GC-MS Method for Analysis of Volatile Degradants
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Sample Preparation:

    • Incubate the sample solution under the desired stress conditions in a sealed vial.

    • After the specified time, cool the vial.

    • Perform a liquid-liquid extraction with a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject the organic layer into the GC-MS.

  • Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

Visualizations

cluster_degradation Degradation Pathways MHH This compound HHA 3-Hydroxyhexanoic Acid + Methanol MHH->HHA Hydrolysis (Acid/Base) MH Methyl 3-hexenoate MHH->MH Dehydration (Heat/Acid/Base) MOH Methyl 3-oxohexanoate MHH->MOH Oxidation cluster_workflow Experimental Workflow for Stability Study prep Prepare Solution in Buffer stress Incubate under Stress Conditions (pH, Temp, Light) prep->stress sample Withdraw Aliquots at Time Points stress->sample quench Quench Reaction (Cool & Dilute) sample->quench analyze Analyze by HPLC or GC-MS quench->analyze data Quantify Compound & Degradants analyze->data cluster_troubleshooting Troubleshooting Logic issue Inconsistent Results or Unexpected Peaks check_purity Check Initial Purity of Compound issue->check_purity check_conditions Review Storage & Experimental Conditions issue->check_conditions id_peaks Identify Unknown Peaks (LC-MS/GC-MS) issue->id_peaks optimize Optimize Conditions (pH, Temp, Solvent) check_conditions->optimize forced_degradation Perform Forced Degradation Study id_peaks->forced_degradation Confirm Identity forced_degradation->optimize

References

Technical Support Center: Troubleshooting Poor Signal in Methyl 3-hydroxyhexanoate Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the mass spectrometry analysis of Methyl 3-hydroxyhexanoate (B1247844). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues leading to poor signal intensity during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for Methyl 3-hydroxyhexanoate in my GC-MS analysis. What are the common causes?

A complete loss of signal in GC-MS can be frustrating. A systematic check of your instrument and sample is the best approach. Here are the most common culprits:

  • Sample Preparation Issue: The concentration of this compound in your sample may be too low. Consider concentrating your sample if possible. Also, ensure the solvent used is compatible with your GC-MS system.

  • Injection Problem: Check for issues with the autosampler, such as a bent needle or incorrect injection volume settings. Ensure the syringe is drawing and injecting the sample correctly.

  • GC Method Issues:

    • Inlet Temperature: An inappropriate inlet temperature can cause thermal degradation of the analyte. For methyl esters, a starting point of 250°C is common, but optimization may be required.

    • Column Bleed: High column bleed can obscure the analyte signal. Ensure your column is properly conditioned and operated within its temperature limits.

    • Carrier Gas Flow: Incorrect flow rates can lead to poor peak shape and reduced sensitivity. Verify your carrier gas flow rate is optimal for your column dimensions.

  • Mass Spectrometer Issues:

    • Ion Source Contamination: A dirty ion source is a frequent cause of poor signal. Regular cleaning is essential.[1]

    • Tuning and Calibration: An out-of-date or poor tune will significantly impact sensitivity. Ensure your instrument is recently and successfully tuned and calibrated.

Q2: My signal for this compound is very low in my LC-MS (ESI) analysis. What should I check?

Low signal intensity in LC-MS is a common problem, especially for small polar molecules like this compound. Here’s a checklist of potential issues:

  • Ionization Efficiency: this compound, being a small polar molecule, might not ionize efficiently under standard ESI conditions.

    • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization of your analyte. For positive ion mode, adding a small amount of an acid like formic acid can promote protonation ([M+H]+).[2]

    • Adduct Formation: This compound may preferentially form adducts with sodium ([M+Na]+) or potassium ([M+K]+) over the protonated molecule ([M+H]+).[3][4] Look for these adducts in your mass spectrum. If they are prominent, it might explain the low abundance of your target ion. The presence of these adducts can be influenced by glassware, solvents, and reagents.[3][5]

  • Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, leading to a suppressed signal.[6]

    • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.

    • Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering substances.

  • Instrument Parameters:

    • Source Settings: Optimize ion source parameters such as capillary voltage, gas flows (nebulizer and drying gas), and source temperature.

    • Mass Analyzer Settings: Ensure the mass analyzer is correctly calibrated and that the settings are appropriate for your target m/z.

  • Analyte Concentration: The concentration of your analyte may be below the instrument's limit of detection.

Q3: I see a peak at the correct retention time, but the mass spectrum doesn't look right for this compound in GC-MS. What could be the issue?

If the retention time is correct, but the mass spectrum is unexpected, it's likely due to fragmentation patterns or contamination.

  • Expected Fragmentation: In Electron Ionization (EI) GC-MS, this compound will fragment in a characteristic way. The most abundant fragment ions are typically observed at m/z = 43 and m/z = 71. The molecular ion peak (M+) at m/z = 146 is often weak or absent.[7]

  • Contamination: Co-eluting contaminants can interfere with the mass spectrum. Common contaminants in GC-MS include column bleed (polysiloxanes), phthalates from plastics, and pump oil.

  • Derivatization Issues: If you are using a derivatization procedure (e.g., silylation of the hydroxyl group), incomplete derivatization can lead to multiple peaks or unexpected fragmentation.

Q4: Should I consider derivatization to improve the signal of this compound?

Yes, derivatization can be a very effective strategy to improve the signal for compounds with hydroxyl groups.

  • For GC-MS: Derivatizing the hydroxyl group of this compound, for example, through silylation to form a trimethylsilyl (B98337) (TMS) ether, can increase its volatility and thermal stability, leading to better peak shape and higher sensitivity.[8][9]

  • For LC-MS (ESI): While less common for this specific compound, derivatization can be used to introduce a readily ionizable group, which can significantly enhance the signal in ESI-MS.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor GC-MS Signal

This guide provides a step-by-step workflow to diagnose the root cause of a poor or absent signal for this compound in your GC-MS analysis.

G start Start: Poor or No Signal check_sample 1. Verify Sample - Concentration - Solvent - Integrity start->check_sample check_injection 2. Inspect Injection System - Syringe - Injection Volume - Septum check_sample->check_injection Sample OK fail Issue Persists Consult Instrument Specialist check_sample->fail Sample Issue Found check_gc 3. Review GC Method - Inlet Temperature - Flow Rate - Oven Program check_injection->check_gc Injection OK check_injection->fail Injection Issue Found check_ms 4. Evaluate MS Performance - Tune Report - Ion Source Cleaning - Calibration check_gc->check_ms GC Method OK check_gc->fail GC Issue Found derivatize Consider Derivatization (e.g., Silylation) check_ms->derivatize MS Performance OK check_ms->fail MS Issue Found success Signal Restored derivatize->success derivatize->fail No Improvement

GC-MS troubleshooting workflow.
Guide 2: Diagnosing Low Signal Intensity in LC-MS (ESI)

This guide outlines a logical progression for identifying the cause of a weak signal for this compound in LC-MS with electrospray ionization.

G start Start: Low ESI Signal check_ionization 1. Assess Ionization - Look for [M+H]+, [M+Na]+, [M+K]+ - Optimize Mobile Phase pH start->check_ionization check_suppression 2. Investigate Ion Suppression - Improve Chromatography - Enhance Sample Cleanup check_ionization->check_suppression Ionization Understood fail Issue Persists Consult Specialist check_ionization->fail No Ions Observed check_source 3. Optimize Ion Source - Capillary Voltage - Gas Flows - Temperature check_suppression->check_source Suppression Addressed check_suppression->fail Matrix Effects Severe check_ms_params 4. Verify MS Settings - Mass Calibration - Scan Range - Collision Energy (for MS/MS) check_source->check_ms_params Source Optimized check_source->fail No Improvement consider_derivatization Consider Derivatization for Signal Enhancement check_ms_params->consider_derivatization Settings Correct check_ms_params->fail Settings Issue Found success Signal Improved consider_derivatization->success consider_derivatization->fail No Improvement

LC-MS (ESI) troubleshooting workflow.

Data Presentation

Table 1: Key Mass Spectrometric Data for this compound
ParameterValueSource
Molecular FormulaC₇H₁₄O₃--INVALID-LINK--
Molecular Weight146.18 g/mol --INVALID-LINK--
Electron Ionization (EI) Major Fragments (m/z)
Base Peak43--INVALID-LINK--
Other Significant Peaks71, 103, 115--INVALID-LINK--
Molecular Ion (M+)146 (often low abundance or absent)--INVALID-LINK--
Electrospray Ionization (ESI) Common Adducts (Positive Mode)
Protonated ([M+H]⁺)147.0965Calculated
Sodiated ([M+Na]⁺)169.0784Calculated[3][10]
Potassiated ([M+K]⁺)185.0523Calculated[3][10]
Table 2: Common Adducts in Positive Ion Electrospray Mass Spectrometry
AdductMass Difference (Da)Common Sources
[M+H]⁺+1.0073Acidic mobile phase
[M+NH₄]⁺+18.0338Ammonium salts in mobile phase
[M+Na]⁺+22.9892Glassware, reagents, solvents[3][5]
[M+K]⁺+38.9632Glassware, reagents, solvents[3][5]
[M+CH₃OH+H]⁺+33.0335Methanol in mobile phase
[M+ACN+H]⁺+42.0338Acetonitrile in mobile phase
[2M+H]⁺M + 1.0073High analyte concentration
[2M+Na]⁺M + 22.9892High analyte concentration

Data compiled from multiple sources.[10][11][12][13]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of the hydroxyl group of this compound to its trimethylsilyl (TMS) ether to improve its volatility and thermal stability for GC-MS analysis.[8][9][14]

Materials:

  • Dried sample containing this compound

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Ensure the sample is completely dry, as moisture will react with the silylating reagent.

  • To the dried sample in a GC vial, add 50 µL of anhydrous solvent.

  • Add 50 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Note: The reaction time and temperature may need to be optimized depending on the sample matrix. Always run a blank and a derivatized standard to confirm the reaction completion and retention time of the TMS-derivatized product.

Protocol 2: LC-MS Method Optimization for Polar Analytes

This protocol provides a starting point for developing an LC-MS method for a small polar molecule like this compound, focusing on improving retention on a reversed-phase column and enhancing ESI signal.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 column with good end-capping is a suitable starting point. For highly polar analytes, a column with an embedded polar group or a HILIC column could be considered.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

  • Gradient: Start with a low percentage of organic mobile phase (e.g., 5-10% B) and gradually increase to elute the analyte. A shallow gradient may be necessary to achieve good separation from other polar components.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: Start at 40°C and optimize if needed to improve peak shape.

Mass Spectrometry (MS) Parameters (Positive ESI):

  • Capillary Voltage: Optimize in the range of 3-4.5 kV.

  • Drying Gas Flow: Typically 8-12 L/min.

  • Drying Gas Temperature: 300-350°C.

  • Nebulizer Pressure: 30-50 psi.

  • Scan Range: A range that includes the expected m/z of the protonated molecule and common adducts (e.g., m/z 100-250).

  • Fragmentation (for MS/MS): If performing MS/MS, infuse a standard solution of this compound to determine the optimal collision energy for the fragmentation of the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺).

Note: These are starting parameters and should be optimized for your specific instrument and application to achieve the best sensitivity and peak shape.[2]

References

"minimizing byproducts in Methyl 3-hydroxyhexanoate fermentation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Methyl 3-hydroxyhexanoate (B1247844). The focus is on minimizing byproduct formation and optimizing the production of the target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process for 3-hydroxyhexanoate, the precursor to Methyl 3-hydroxyhexanoate.

Issue 1: Low Yield of 3-Hydroxyhexanoate

Q: My fermentation is resulting in a low final titer of 3-hydroxyhexanoate. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common challenge that can stem from several factors. Here's a systematic approach to identify and resolve the issue:

  • Nutrient Limitation: The carbon-to-nitrogen (C/N) ratio is a critical factor in polyhydroxyalkanoate (PHA) production, which is the class of compounds 3-hydroxyhexanoate belongs to. Production is often favored under nitrogen-limiting conditions with an excess of carbon.[1]

    • Solution: Optimize the C/N ratio in your fermentation medium. Different microorganisms have different optimal C/N ratios. For instance, a C/N ratio of 20:1 has been reported as optimal for the accumulation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) in Ralstonia eutropha.[2] It is recommended to perform a design of experiments (DoE) to determine the optimal C/N ratio for your specific strain and conditions.

  • Suboptimal Fermentation Conditions: Temperature, pH, and dissolved oxygen (DO) levels significantly impact microbial growth and product formation.

    • Solution:

      • Temperature: Maintain the optimal temperature for your production strain. For Pseudomonas putida, a common producer of medium-chain-length PHAs, this is typically around 30°C.[3]

      • pH: Control the pH of the culture medium. A pH around 7.0 is generally suitable for P. putida.[4]

      • Dissolved Oxygen (DO): While aerobic respiration is necessary for cell growth, oxygen limitation can sometimes trigger PHA accumulation.[5] However, severe oxygen limitation can hinder overall biomass production and, consequently, the total product yield.[6] Maintaining a DO level of at least 20-30% is often a good starting point.[7][8]

  • Inadequate Precursor Supply: The synthesis of 3-hydroxyhexanoate is dependent on the intracellular availability of its precursor, (R)-3-hydroxyacyl-CoA.

    • Solution: Ensure your chosen carbon source can be efficiently converted to the necessary precursors. For example, when using fatty acids as a carbon source, the β-oxidation pathway is crucial.[8] Metabolic flux analysis can help identify bottlenecks in the precursor supply pathway.[9][10]

Issue 2: High Concentration of Byproducts

Q: My fermentation broth contains a high concentration of unwanted byproducts. How can I identify them and minimize their formation?

A: Byproduct formation reduces the purity of your target product and can complicate downstream processing. Common byproducts in 3-hydroxyhexanoate fermentation include other 3-hydroxyalkanoates (with different chain lengths), organic acids, and alcohols.[11][12]

  • Identification of Byproducts:

    • Solution: The primary method for identifying and quantifying 3-hydroxyalkanoates and other organic acid byproducts is Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation or silylation).[10][13] High-Performance Liquid Chromatography (HPLC) can also be used.[10]

  • Minimizing Byproduct Formation:

    • Carbon Source Selection: The choice of carbon source significantly influences the byproduct profile.

      • Solution: If you are observing a mixture of 3-hydroxyalkanoates, consider using a more defined fatty acid as your carbon source that preferentially leads to the formation of 3-hydroxyhexanoate. For instance, using nonanoic acid as a carbon source can lead to the production of MCL-PHA with a high proportion of 3-hydroxynonanoate.[7][14] A similar targeted approach can be used for 3-hydroxyhexanoate.

    • Metabolic Engineering: Byproducts often arise from competing metabolic pathways.

      • Solution: Metabolic engineering strategies can be employed to redirect metabolic flux towards your desired product. This can involve knocking out genes responsible for byproduct formation or overexpressing genes in the target pathway.[2][10] For example, inactivating the glucose dehydrogenase gene in P. putida has been shown to reduce the formation of gluconate as a byproduct and increase mcl-PHA production.[10][15]

    • Control of Fermentation Parameters:

      • Solution: Fine-tuning fermentation parameters like dissolved oxygen can influence the metabolic state of the cells and affect byproduct formation. For example, in glutamic acid fermentation, insufficient oxygen supply leads to the production of lactic acid and succinic acid.[7] A similar principle applies to 3-hydroxyhexanoate fermentation, where optimal oxygen levels can favor the desired metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of the fermentation medium for 3-hydroxyhexanoate production?

A1: A defined minimal medium, such as M9 medium, is often used for the production of 3-hydroxyalkanoates.[3] The medium typically contains a primary carbon source (e.g., glucose, glycerol, or a specific fatty acid), a nitrogen source (e.g., ammonium (B1175870) chloride or ammonium sulfate), phosphate (B84403) salts, and a solution of trace elements.[4][11] The exact composition should be optimized for the specific microbial strain being used.

Q2: Which microorganisms are commonly used for 3-hydroxyhexanoate production?

A2: Pseudomonas putida is a well-studied and commonly used bacterium for the production of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which include 3-hydroxyhexanoate.[15][16] Other bacteria such as Cupriavidus necator (formerly Ralstonia eutropha) and metabolically engineered Escherichia coli are also used.[17][18]

Q3: How can I accurately quantify the concentration of this compound and its byproducts?

A3: The standard method is Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This requires extraction of the 3-hydroxyalkanoates from the biomass, followed by a derivatization step (typically methanolysis to form the methyl esters) before injection into the GC.[10] An internal standard is used for accurate quantification.

Q4: What is the role of the C/N ratio in the fermentation process?

A4: The Carbon-to-Nitrogen (C/N) ratio is a critical regulatory factor for PHA biosynthesis. A high C/N ratio, meaning an excess of the carbon source and a limitation of the nitrogen source, generally triggers the cells to channel excess carbon towards the synthesis and storage of PHAs, including 3-hydroxyhexanoate.[2][9][19]

Q5: How does dissolved oxygen concentration affect the fermentation?

A5: Dissolved oxygen (DO) has a dual role. Sufficient oxygen is required for cell growth and biomass accumulation.[6] However, in some cases, a slight oxygen limitation can enhance the accumulation of PHAs.[5] The optimal DO level needs to be determined experimentally for each specific process, as excessive oxygen can sometimes lead to lower product yields, while severe limitation can inhibit cell growth.[6][20]

Quantitative Data Summary

Table 1: Effect of C/N Ratio on Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Production

MicroorganismCarbon SourceNitrogen SourceC/N RatioP(3HB-co-3HHx) Content (% of cell dry weight)Reference
Aeromonas sp. KC014Dodecanoic acid + Sodium gluconateSoytone30/136.0[21]
Ralstonia eutrophaCoffee waste oilAmmonium chloride20:167[2]

Table 2: Fed-Batch Fermentation Parameters for mcl-PHA Production by Pseudomonas putida

StrainCarbon SourceFeeding StrategyFinal Biomass (g/L)mcl-PHA Content (%)Volumetric Productivity (g/L/h)Reference
P. putida KT2440Crude GlycerolConstant feeding~50~20~0.16[3][12]
P. putida KT2440 ΔphaZCrude GlycerolConstant feeding~50~25~0.21[3][12]
P. putida KT2440Nonanoic acidExponential feeding70751.8[7]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Pseudomonas putida for 3-Hydroxyhexanoate Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Inoculate a single colony of P. putida into a 50 mL shake flask containing 10 mL of Luria-Bertani (LB) medium.

    • Incubate at 30°C with shaking at 180 rpm overnight.

    • Use this culture to inoculate a larger volume of defined minimal medium (e.g., M9 medium) with a suitable carbon source for a second pre-culture.[3]

  • Bioreactor Setup and Batch Phase:

    • Prepare the bioreactor with a defined minimal medium. A typical M9 medium consists of Na₂HPO₄·7H₂O (12.8 g/L), KH₂PO₄ (3 g/L), (NH₄)₂SO₄ (4.7 g/L), and NaCl (0.5 g/L).[3]

    • Supplement the medium with a carbon source (e.g., glucose or a specific fatty acid) and a trace element solution.

    • Set the initial working volume (e.g., 4 L in a 7 L bioreactor).

    • Autoclave the bioreactor.

    • Aseptically add any heat-sensitive components (e.g., vitamins, antibiotics).

    • Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.1.

    • Maintain the temperature at 30°C and pH at 7.0 (controlled with an automated addition of an acid/base).

    • Maintain the dissolved oxygen (DO) level above 30% by controlling the agitation speed and airflow rate.

    • Run the batch phase until the initial carbon source is nearly depleted.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated carbon source solution. The feeding strategy can be exponential to maintain a constant specific growth rate or a constant feed rate.[3][7]

    • To induce 3-hydroxyhexanoate accumulation, the feeding solution should be designed to create nitrogen-limiting conditions.

    • Monitor cell density (OD₆₀₀), substrate consumption, and product formation at regular intervals.

  • Harvesting:

    • Once the desired cell density or product concentration is reached, cool down the bioreactor.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer or water and store it at -20°C or -80°C for further analysis.

Protocol 2: Quantification of 3-Hydroxyhexanoate by GC-MS

  • Sample Preparation and Methanolysis:

    • Lyophilize a known amount of harvested cell biomass (e.g., 20-30 mg).

    • Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid to the dried biomass in a glass tube.

    • Add an internal standard (e.g., methyl benzoate).

    • Seal the tube and heat at 100°C for 4 hours in a heating block.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 1 mL of distilled water to the tube and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic (chloroform) phase containing the methyl esters of the 3-hydroxyalkanoates.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Set up a temperature gradient program for the GC oven to separate the different methyl esters.

    • The mass spectrometer will identify the compounds based on their mass spectra, and the flame ionization detector (FID) or the total ion chromatogram (TIC) can be used for quantification based on the peak areas relative to the internal standard.

Visualizations

Metabolic_Pathway_for_3_Hydroxyhexanoate Carbon_Source Carbon Source (e.g., Fatty Acids, Glucose) Fatty_Acid_Degradation Fatty Acid β-Oxidation Carbon_Source->Fatty_Acid_Degradation De_Novo_Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Carbon_Source->De_Novo_Fatty_Acid_Synthesis R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (Precursor Pool) Fatty_Acid_Degradation->R_3_Hydroxyacyl_CoA Acetyl_CoA Acetyl-CoA De_Novo_Fatty_Acid_Synthesis->Acetyl_CoA Acetyl_CoA->R_3_Hydroxyacyl_CoA TCA_Cycle TCA Cycle & Biomass Acetyl_CoA->TCA_Cycle C6_3_Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA (C6) R_3_Hydroxyacyl_CoA->C6_3_Hydroxyhexanoyl_CoA Other_3HAs Other (R)-3-Hydroxyacyl-CoAs (C8, C10, etc.) R_3_Hydroxyacyl_CoA->Other_3HAs PHA_Synthase PHA Synthase C6_3_Hydroxyhexanoyl_CoA->PHA_Synthase Other_3HAs->PHA_Synthase P_3HHx Poly(3-hydroxyhexanoate) (Target Product) PHA_Synthase->P_3HHx Other_PHAs Other PHAs (Byproducts) PHA_Synthase->Other_PHAs

Metabolic pathways for 3-hydroxyhexanoate synthesis.

Experimental_Workflow Inoculum Inoculum Preparation Bioreactor Bioreactor Fermentation (Batch & Fed-Batch) Inoculum->Bioreactor Harvesting Cell Harvesting (Centrifugation) Bioreactor->Harvesting Biomass_Quantification Biomass Quantification (Dry Cell Weight) Harvesting->Biomass_Quantification Product_Extraction Product Extraction & Derivatization Harvesting->Product_Extraction Analysis Analysis Data_Analysis Data Analysis & Yield Calculation Biomass_Quantification->Data_Analysis GCMS GC-MS Analysis Product_Extraction->GCMS GCMS->Data_Analysis

General experimental workflow for fermentation and analysis.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, High Byproducts) Check_Conditions Check Fermentation Conditions (Temp, pH, DO) Problem->Check_Conditions Check_Medium Check Medium Composition (C/N Ratio, Carbon Source) Problem->Check_Medium Analyze_Byproducts Analyze Byproduct Profile (GC-MS) Problem->Analyze_Byproducts Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Optimize_Medium Optimize Medium Check_Medium->Optimize_Medium Analyze_Byproducts->Optimize_Medium Metabolic_Engineering Consider Metabolic Engineering Analyze_Byproducts->Metabolic_Engineering

A logical approach to troubleshooting common fermentation issues.

References

Technical Support Center: Methyl 3-hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-hydroxyhexanoate (B1247844).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up production of Methyl 3-hydroxyhexanoate via common synthetic routes.

Issue 1: Low or No Yield in Reformatsky Reaction

Question: We are attempting to synthesize this compound via the Reformatsky reaction of butanal and methyl bromoacetate (B1195939), but are experiencing very low to no product yield. What are the likely causes and how can we troubleshoot this?

Answer: Low or no yield in a Reformatsky reaction is a common scale-up challenge, often related to the quality of reagents and the reaction initiation. Key factors to investigate include:

  • Zinc Activation: The surface of the zinc metal can oxidize, preventing the reaction from starting. Ensure the zinc is activated immediately before use. Common activation methods include washing with dilute acid followed by rinsing with water and an organic solvent, or using iodine or 1,2-dibromoethane.

  • Reagent and Solvent Purity: The organozinc intermediate is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used. Butanal and methyl bromoacetate should be freshly distilled to remove any impurities.

  • Reaction Temperature: While the reaction is exothermic, gentle heating might be necessary to initiate it. However, on a larger scale, this must be done with extreme caution to avoid a runaway reaction.

Potential Side Reactions Leading to Low Yield:

  • Aldol Condensation: Butanal can undergo self-condensation under basic or acidic conditions, which can be inadvertently generated during the reaction.

  • Dehydration of Product: The β-hydroxy ester product can dehydrate to form methyl 3-hexenoate, especially at elevated temperatures or during an acidic workup.

Issue 2: Poor Purity of this compound

Question: Our scaled-up synthesis is producing this compound, but the purity is significantly lower than in our lab-scale experiments. What are the potential impurities and how can we improve the purity?

Answer: Poor purity upon scale-up is often due to inefficient heat transfer and challenges in purification.

  • Heat Transfer Limitations: The exothermic nature of the Reformatsky reaction can lead to localized overheating in larger reactors, promoting side reactions. Ensure efficient stirring and external cooling to maintain a consistent temperature.

  • Byproduct Formation: The primary byproducts to consider are:

    • Methyl 3-hexenoate: Formed from the dehydration of the desired product.

    • Unreacted starting materials: Butanal and methyl bromoacetate.

    • Products of butanal self-condensation.

  • Purification Challenges:

    • Distillation: While vacuum distillation is a common purification method, high temperatures can cause dehydration of the product. Careful control of pressure and temperature is crucial.

    • Chromatography: For high-purity requirements, column chromatography may be necessary, but this can be challenging and costly at a large scale.

Issue 3: Low Enantioselectivity in Asymmetric Hydrogenation

Question: We are using asymmetric hydrogenation of methyl 3-oxohexanoate (B1246410) to produce enantiomerically pure this compound, but the enantiomeric excess (ee) is low. What factors affect the enantioselectivity?

Answer: Achieving high enantioselectivity in asymmetric hydrogenation is highly dependent on the catalyst system and reaction conditions.

  • Catalyst Choice and Purity: The selection of the chiral ligand is critical. Ensure the catalyst and ligand are of high purity, as impurities can poison the catalyst.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the enantioselectivity. This parameter often requires optimization for a specific catalyst-substrate system.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance.

  • Temperature: While higher temperatures increase the reaction rate, they can negatively affect the enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthesis routes are the Reformatsky reaction and the asymmetric hydrogenation of a β-keto ester .

  • Reformatsky Reaction: This involves the reaction of an α-halo ester (methyl bromoacetate) with an aldehyde (butanal) in the presence of zinc metal.

  • Asymmetric Hydrogenation: This method involves the reduction of a β-keto ester (methyl 3-oxohexanoate) using a chiral catalyst to produce a specific enantiomer of the β-hydroxy ester.

Q2: What are the key scale-up challenges for the Reformatsky reaction?

A2: The main challenges include:

  • Initiation of the reaction: Due to the passivation of the zinc surface.

  • Heat management: The reaction is exothermic and can be difficult to control on a large scale.

  • Maintaining anhydrous conditions: The organozinc intermediate is moisture-sensitive.

  • Product purification: Separating the desired product from byproducts and unreacted starting materials can be challenging.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Common byproducts include:

  • From the Reformatsky reaction: Methyl 3-hexenoate (from dehydration), and products from the self-condensation of butanal.

  • From asymmetric hydrogenation: Residual methyl 3-oxohexanoate (unreacted starting material).

Q4: What methods are used for the large-scale purification of this compound?

A4: The primary method for large-scale purification is vacuum distillation . This is used to separate the product from less volatile impurities. However, care must be taken to avoid high temperatures that can lead to product degradation. For very high purity requirements, preparative chromatography may be employed, although this is more expensive and complex to scale up.

Data Presentation

Table 1: Comparison of Synthesis Routes for β-Hydroxy Esters *

ParameterReformatsky ReactionAsymmetric Hydrogenation of β-Keto Ester
Starting Materials Butanal, Methyl bromoacetate, ZincMethyl 3-oxohexanoate, H₂, Chiral Catalyst
Typical Yield 60-90%>95%
Purity (post-purification) >97%>99%
Key Advantage Readily available starting materialsHigh enantioselectivity
Key Disadvantage Exothermic, moisture-sensitiveExpensive chiral catalysts

*Note: The quantitative data presented is based on typical yields for these reaction types and may vary for the specific synthesis of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
Boiling Point 220-221 °C @ 760 mmHg[1]
Density ~1 g/mL at 25 °C[2]
Refractive Index ~1.43 at 20 °C[2]
Solubility Insoluble in water[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky Reaction

This protocol is a general representation and may require optimization.

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add zinc dust (1.2 eq). Activate the zinc by adding a small crystal of iodine and gently warming until the iodine color disappears.

  • Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Initiation: Add a small portion of a mixture of butanal (1.0 eq) and methyl bromoacetate (1.1 eq) to the zinc suspension. The reaction should initiate, indicated by a gentle reflux. If not, gentle heating may be applied.

  • Addition: Once the reaction has started, add the remaining butanal and methyl bromoacetate mixture dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue stirring at reflux for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Asymmetric Hydrogenation of Methyl 3-oxohexanoate

This protocol is a general representation and requires specific details based on the chosen catalyst system.

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure reactor with the chiral ruthenium-based catalyst and the appropriate solvent (e.g., methanol).

  • Substrate Addition: Add methyl 3-oxohexanoate to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure. Heat the reaction to the optimized temperature and stir for the required time.

  • Reaction Completion: Monitor the reaction by a suitable analytical technique (e.g., GC or HPLC) until the starting material is consumed.

  • Work-up: Cool the reactor, carefully vent the hydrogen, and concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography.

Visualizations

reformatsky_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification zinc_activation Zinc Activation initiation Initiation zinc_activation->initiation reagent_prep Prepare Anhydrous Reagents & Solvents reagent_prep->initiation addition Slow Addition of Butanal & Me-Bromoacetate initiation->addition reflux Reflux addition->reflux quench Quench with aq. NH4Cl reflux->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Vacuum Distillation) extraction->purification product Methyl 3-hydroxyhexanoate purification->product

Caption: Experimental workflow for the Reformatsky synthesis.

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Prepare Chiral Catalyst (Inert Atmosphere) charge_reactor Charge Reactor catalyst_prep->charge_reactor substrate_prep Prepare Methyl 3-oxohexanoate Solution substrate_prep->charge_reactor hydrogenation Hydrogenation (Controlled T & P) charge_reactor->hydrogenation monitoring Monitor Reaction (GC/HPLC) hydrogenation->monitoring workup Solvent Removal monitoring->workup purification Purification (if necessary) workup->purification product Enantiopure Methyl 3-hydroxyhexanoate purification->product

Caption: Experimental workflow for asymmetric hydrogenation.

troubleshooting_logic cluster_synthesis Synthesis Route cluster_reformatsky_issues Reformatsky Troubleshooting cluster_hydrogenation_issues Hydrogenation Troubleshooting start Low Yield or Purity in Scale-up reformatsky Reformatsky start->reformatsky hydrogenation Asymmetric Hydrogenation start->hydrogenation zinc Check Zinc Activation reformatsky->zinc reagents Check Reagent Purity (Anhydrous) reformatsky->reagents temp Optimize Temperature Control reformatsky->temp catalyst Check Catalyst Purity & Loading hydrogenation->catalyst conditions Optimize Pressure, Temperature & Solvent hydrogenation->conditions

Caption: Logical workflow for troubleshooting production issues.

References

Validation & Comparative

Differentiating Methyl 3-hydroxyhexanoate and Methyl 2-hydroxyhexanoate: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of structural isomers is a critical step in chemical synthesis, quality control, and biological activity assessment. Methyl 3-hydroxyhexanoate (B1247844) and methyl 2-hydroxyhexanoate, with the same molecular formula (C7H14O3) and molecular weight (146.18 g/mol ), present a common analytical challenge.[1] This guide provides a detailed comparison of analytical techniques to effectively differentiate between these two positional isomers, supported by experimental data and protocols.

Core Analytical Techniques

The primary methods for distinguishing between methyl 3-hydroxyhexanoate and methyl 2-hydroxyhexanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques exploit the differences in the physical properties and the local chemical environments of the atoms within each molecule.

Data Presentation: A Comparative Overview

The following table summarizes the key analytical data points for the differentiation of this compound and methyl 2-hydroxyhexanoate.

Analytical TechniqueParameterThis compoundMethyl 2-hydroxyhexanoate
GC-MS Kovats Retention Index (Standard Polar)1631 - 1643[1]1574[2]
Key Mass Spectral Fragments (m/z)103, 74, 4374, 87, 45
¹H NMR Chemical Shift (ppm) of -CH(OH)-~4.0-4.2~4.1-4.3
Chemical Shift (ppm) of -OCH₃~3.67~3.75
Chemical Shift (ppm) of -CH₂- adjacent to C=O~2.4-2.5N/A
¹³C NMR Chemical Shift (ppm) of -CH(OH)-~67~70
Chemical Shift (ppm) of C=O~172~174

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the GC column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of each isomer in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl phase, is recommended for the separation of these isomers.[3][4]

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 240 °C.

Expected Results:

Due to the difference in the position of the hydroxyl group, the two isomers will exhibit different retention times. Methyl 2-hydroxyhexanoate, being slightly less polar, is expected to elute earlier than this compound on a polar column. The mass spectra will also show distinct fragmentation patterns. For this compound, a characteristic fragment at m/z 103 results from the cleavage between C3 and C4. For methyl 2-hydroxyhexanoate, a key fragment at m/z 87 is expected from the alpha-cleavage adjacent to the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for distinguishing between these isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

    • Reference: CDCl₃ at 77.16 ppm.

Expected Results:

The position of the hydroxyl group significantly influences the chemical shifts of nearby protons and carbons.

  • ¹H NMR: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) will have a distinct chemical shift and coupling pattern in each isomer. In this compound, this proton will be a multiplet around 4.0-4.2 ppm, coupled to the adjacent CH₂ groups. In methyl 2-hydroxyhexanoate, this proton will appear as a multiplet around 4.1-4.3 ppm, coupled to the adjacent CH₂ and CH₃ groups. Furthermore, the protons of the methylene (B1212753) group adjacent to the carbonyl group (-CH₂-C=O) in this compound will have a characteristic chemical shift around 2.4-2.5 ppm, which is absent in the 2-hydroxy isomer.

  • ¹³C NMR: The carbon atom attached to the hydroxyl group (-CH(OH)-) will have a different chemical shift in each isomer. This carbon will be more deshielded in methyl 2-hydroxyhexanoate (around 70 ppm) compared to this compound (around 67 ppm) due to the proximity of the electron-withdrawing ester group. The carbonyl carbon (C=O) will also show a slight difference in chemical shift.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the analytical differentiation of this compound and methyl 2-hydroxyhexanoate.

Analytical_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Identification Sample Mixture of Isomers or Unknown Sample GC_Separation Gas Chromatography (Polar Column) Sample->GC_Separation H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR MS_Detection Mass Spectrometry (EI, 70 eV) GC_Separation->MS_Detection Separated Isomers Data_Comparison Compare Retention Times, Mass Spectra, and Chemical Shifts MS_Detection->Data_Comparison H_NMR->Data_Comparison C_NMR->Data_Comparison Identification Positive Identification of This compound and Methyl 2-hydroxyhexanoate Data_Comparison->Identification

Caption: Logical workflow for the analytical differentiation of isomeric compounds.

Chiral Separation: An Additional Consideration

It is important to note that both this compound and methyl 2-hydroxyhexanoate are chiral molecules and exist as a pair of enantiomers. While the aforementioned techniques are excellent for differentiating the positional isomers, they will not separate the enantiomers. For enantiomeric separation, chiral chromatography, such as chiral GC or chiral High-Performance Liquid Chromatography (HPLC), would be necessary.[5][6] This is a critical consideration in drug development, where the biological activity of enantiomers can differ significantly.

References

A Comparative Guide to the Quantification of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Methyl 3-hydroxyhexanoate (B1247844), a chiral molecule with significance in various research and development sectors, necessitates robust and reliable analytical methodologies. This guide provides a comparative overview of the primary chromatographic techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While validated methods for many structurally similar compounds are well-established, this guide adapts those principles to Methyl 3-hydroxyhexanoate, offering a foundational framework for method development and validation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the quantification of short-chain β-hydroxy esters. These values are derived from literature on analogous compounds and should be considered as expected performance metrics. Method validation is essential to determine the precise performance for this compound analysis.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.5 - 10 ng/mL0.1 - 5 µg/mL
Limit of Quantitation (LOQ) 2 - 30 ng/mL0.5 - 15 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polar hydroxyl group in this compound, derivatization is a critical step to improve its volatility and chromatographic performance.

a. Sample Preparation and Derivatization (Silylation)

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile). Create a series of calibration standards by serial dilution.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to all samples and standards.

  • Derivatization:

    • Evaporate the solvent from the sample or standard solution under a gentle stream of nitrogen.

    • Add 50 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for the TMS-derivative of this compound would be selected based on its mass spectrum. A full scan can be used for initial identification. The mass spectrum of underivatized this compound shows characteristic ions that can be used for its identification[1].

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for the analysis of a wide range of compounds. For molecules like this compound that lack a strong chromophore, UV detection at low wavelengths is typically employed. Chiral HPLC can also be utilized for the separation and quantification of its enantiomers.

a. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. Create a series of calibration standards by serial dilution.

  • Internal Standard: If necessary, add a suitable internal standard.

  • Sample Dilution: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection.

b. HPLC Instrumentation and Conditions (Reversed-Phase)

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

c. Chiral HPLC Instrumentation and Conditions

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will depend on the specific CSP and may require optimization.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Add_IS Add Internal Standard Sample->Add_IS Evaporate Evaporate Solvent Add_IS->Evaporate Derivatize Derivatization (Silylation) Evaporate->Derivatize Inject Inject into GC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing This compound Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Reversed-Phase or Chiral) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of this compound using HPLC.

References

A Comparative Guide to the Validation of Methyl 3-hydroxyhexanoate as a Microbial Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl 3-hydroxyhexanoate (B1247844) as a microbial biomarker against other established alternatives. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for microbial detection and quantification.

Introduction to Methyl 3-hydroxyhexanoate as a Microbial Biomarker

This compound is the methyl ester form of 3-hydroxyhexanoic acid, a type of 3-hydroxy fatty acid (3-OH FA). 3-OH FAs are integral components of the Lipid A moiety of lipopolysaccharide (LPS), a major constituent of the outer membrane of Gram-negative bacteria. Consequently, the presence and quantification of specific 3-OH FAs, such as 3-hydroxyhexanoic acid, serve as a chemical marker for the presence of Gram-negative bacteria. In analytical procedures like Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their methyl ester forms, like this compound, to enhance volatility and improve chromatographic separation.

Performance Comparison of Microbial Biomarkers

The validation of a microbial biomarker relies on several key performance indicators, including specificity, sensitivity (limit of detection and quantification), linearity, and reproducibility. This section compares this compound (as part of the 3-OH FA group) with other common microbial biomarkers.

BiomarkerTarget Microbe(s)Analytical MethodLimit of Detection (LOD)Reproducibility (CV%)Key Findings & Correlations
3-Hydroxy Fatty Acids (3-OH FAs) Gram-negative bacteriaGC-MS0.2 ng for a single isomer[1]1.0–13.3%[2]High correlation with endotoxin (B1171834) activity (r=0.88)[3][4]
Ergosterol (B1671047) FungiGC-MS, HPLC~2 ng/mg of dust[3][4]Correlation of 0.91 in replicate analyses[3][4]Correlates well with total culturable fungi (r=0.65)[3][4]
Muramic Acid Peptidoglycan (most bacteria)GC-MSNot specified in searched resultsNot specified in searched resultsA general marker for bacterial presence.
16S rRNA gene Bacteria (species/group specific)qPCR~10^3 - 10^4 cells/g fecesNot specified in searched resultsHigh sensitivity and specificity for targeted organisms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker analysis. Below are representative protocols for the analysis of 3-hydroxy fatty acids and an alternative biomarker, ergosterol.

Protocol 1: Analysis of 3-Hydroxy Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological and environmental samples.

1. Sample Preparation and Hydrolysis:

  • To 500 µL of sample (e.g., plasma, cell culture medium, or environmental extract), add internal standards (stable isotope-labeled 3-OH FAs).

  • For total 3-OH FA content, hydrolyze the sample by adding an equal volume of 10 M NaOH and incubating for 30 minutes. This step liberates ester-bound 3-OH FAs from Lipid A.

  • Acidify the sample with 6 M HCl.

2. Extraction:

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Combine the organic layers and dry the extract under a stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methanolic HCl to form methyl esters.

  • Incubate at 80°C for 1 hour to ensure complete derivatization to form trimethylsilyl (B98337) (TMS) ethers of the hydroxyl group and methyl esters of the carboxylic acid group (if not already in methyl ester form).

4. GC-MS Analysis:

  • Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C for 5 minutes, ramp at 3.8°C/min to 200°C, then at 15°C/min to 290°C and hold for 6 minutes.

  • Mass Spectrometry: Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized 3-OH FAs and their internal standards.

Protocol 2: Analysis of Ergosterol by GC-MS

This protocol outlines a common procedure for the quantification of ergosterol as a fungal biomarker.

1. Saponification and Extraction:

  • To a known amount of sample (e.g., dust, soil), add an internal standard (e.g., deuterated ergosterol).

  • Add alcoholic potassium hydroxide (B78521) and heat at 80°C for 1 hour to saponify lipids and release ergosterol.

  • After cooling, add water and perform a liquid-liquid extraction with hexane (B92381) or cyclohexane.

  • Vortex and centrifuge to separate the phases.

  • Collect the organic phase and repeat the extraction.

  • Combine the organic extracts and evaporate to dryness.

2. Derivatization:

  • Re-dissolve the dried extract in a suitable solvent (e.g., toluene).

  • Add a silylating reagent such as BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form the TMS ether of ergosterol.

3. GC-MS Analysis:

  • Instrument: GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 270°C.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometry: Operate in SIM mode, monitoring for characteristic ions of TMS-derivatized ergosterol and its internal standard.

Visualizing the Validation Workflow and Biological Pathway

Logical Workflow for Biomarker Validation

The following diagram illustrates a generalized workflow for the validation of a microbial biomarker like this compound.

biomarker_validation_workflow cluster_discovery Biomarker Discovery cluster_analytical_validation Analytical Validation cluster_clinical_validation Clinical/Applied Validation discovery Hypothesize Biomarker (e.g., 3-OH FAs for G- bacteria) identification Analytical Method Development (GC-MS) discovery->identification Develop Assay specificity Specificity & Selectivity identification->specificity Validate Assay lod_loq LOD & LOQ Determination specificity->lod_loq linearity Linearity & Range lod_loq->linearity precision Precision (Repeatability & Reproducibility) linearity->precision accuracy Accuracy & Recovery precision->accuracy correlation Correlation with Existing Methods accuracy->correlation Apply Assay roc ROC Curve Analysis (Diagnostic Accuracy) correlation->roc robustness Robustness in Diverse Matrices roc->robustness

Caption: A generalized workflow for microbial biomarker validation.

Signaling Pathway of Lipid A (Containing 3-Hydroxy Fatty Acids)

This compound is a derivative of a component of Lipid A, the bioactive center of LPS. Lipid A is recognized by the Toll-like receptor 4 (TLR4) signaling complex, initiating an innate immune response.

lipid_a_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular lps LPS (Lipid A) lbp LBP lps->lbp binds cd14 CD14 lbp->cd14 transfers to tlr4_md2 TLR4/MD-2 Complex cd14->tlr4_md2 presents to myd88 MyD88 tlr4_md2->myd88 recruits traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines induces transcription

Caption: Simplified TLR4 signaling pathway initiated by Lipid A.

Conclusion

This compound, as a derivative of a key component of Gram-negative bacterial LPS, is a specific and sensitive biomarker for the detection and quantification of these microbes. Its analysis by GC-MS is a well-established and reproducible method. When compared to other biomarkers, it offers a distinct advantage in its direct chemical link to a specific and abundant class of microbes. While methods like qPCR may offer higher sensitivity for specific targets, the analysis of 3-hydroxy fatty acids provides a broader measure of the Gram-negative bacterial load. The choice of biomarker will ultimately depend on the specific research or diagnostic question, the sample matrix, and the required level of specificity and sensitivity. This guide provides the foundational information to make an informed decision on the validation and application of this compound in your work.

References

A Comparative Guide to Monomers in Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Synthesis: Alternatives to Methyl 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters, offers a promising alternative to conventional plastics. The properties of these biopolymers are largely determined by their monomeric composition. While methyl 3-hydroxyhexanoate (B1247844) has been a common monomer for producing medium-chain-length PHAs (mcl-PHAs), a diverse range of alternatives can be utilized to tailor the polymer's characteristics for specific applications, from drug delivery systems to biomedical implants. This guide provides an objective comparison of the performance of various monomers in mcl-PHA synthesis, supported by experimental data and detailed methodologies.

Performance Comparison of Alternative Monomers

The selection of a monomer precursor significantly impacts the resulting PHA's molecular weight, thermal properties, and mechanical strength. Various studies have demonstrated the successful incorporation of different 3-hydroxyalkanoate monomers into the PHA backbone, primarily by utilizing different carbon sources during microbial fermentation. Below is a summary of the performance of several key alternatives to methyl 3-hydroxyhexanoate.

Carbon Source (Monomer Precursor)Predominant Monomer(s) in PHAPHA Content (% of cell dry weight)Weight-Average Molecular Weight (Mw, kDa)Glass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Tensile Strength (MPa)Elongation at Break (%)
Octanoic Acid3-Hydroxyoctanoate (3HO), 3-Hydroxyhexanoate (3HHx)31.4 - 42.2[1]High[2]-36 to -39.4[2][3]43.2 - 53[2][3]2.98 - 4.3[2][3]161 - 162[2][3]
Nonanoic Acid3-Hydroxynonanoate (3HN), 3-Hydroxyheptanoate (3HHp)~35[1]High[2]-45.1[2]45.8[2]~3[2]~184[2]
Decanoic Acid3-Hydroxydecanoate (3HD), 3-Hydroxyoctanoate (3HO)~40[1]High[2]-46.2[2]47.5[2]~3.5[2]~170[2]
Long-chain fatty acids (e.g., from Canola oil)Longer-chain monomers (e.g., C12, C14), some unsaturated-Low[2]-52.7 to -53[2][3]Amorphous (no Tm)[2][3]Low[2]-
Glucose3-Hydroxydecanoate (3HD), 3-Hydroxyoctanoate (3HO)-Low[2]-48.5[2]Amorphous (no Tm)[2]Low[2]Low[2]

Note: The data presented is a synthesis from multiple studies and variations may occur depending on the specific microbial strain, fermentation conditions, and analytical methods used.

Experimental Protocols

Microbial Synthesis of mcl-PHAs

This protocol describes a general method for the production of mcl-PHAs using Pseudomonas putida, a commonly used bacterial strain for this purpose. The specific carbon source can be varied to produce PHAs with different monomer compositions.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Mineral salts medium (MSM)

  • Carbon source (e.g., octanoic acid, nonanoic acid, decanoic acid, or plant oil)

  • Nitrogen source (e.g., ammonium (B1175870) chloride)

  • Shake flasks or bioreactor

  • Incubator shaker

  • Centrifuge

Procedure:

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of P. putida into a nutrient-rich medium and incubating it overnight at 30°C with shaking.

  • Fermentation: Inoculate the production medium (MSM with the chosen carbon source and a limiting amount of nitrogen) with the seed culture. The carbon-to-nitrogen ratio is critical for inducing PHA accumulation.

  • Incubation: Incubate the culture in a shake flask or bioreactor at 30°C with vigorous shaking for 48-72 hours.

  • Cell Harvesting: After the incubation period, harvest the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet with distilled water to remove residual medium components.

  • Lyophilization: Freeze-dry the washed cell pellet to obtain the dry cell biomass containing the PHA.

PHA Extraction and Quantification

Materials:

Procedure:

  • Extraction: Resuspend the lyophilized biomass in chloroform and stir for several hours at room temperature to dissolve the PHA.

  • Cell Debris Removal: Centrifuge the mixture to pellet the non-PHA cell material.

  • Precipitation: Collect the chloroform supernatant and precipitate the PHA by adding cold methanol.

  • Purification: The precipitated PHA can be further purified by redissolving in chloroform and re-precipitating with methanol.

  • Drying: Dry the purified PHA under vacuum.

  • Quantification: The PHA content is typically determined gravimetrically as the percentage of the dry weight of the polymer relative to the dry cell weight.

Characterization of PHA Monomer Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Purified PHA sample

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Internal standard (e.g., benzoic acid methyl ester)

  • GC-MS system

Procedure:

  • Methanolysis: Place a known amount of the dried PHA sample in a screw-capped test tube. Add a mixture of chloroform and acidic methanol.

  • Reaction: Heat the mixture at 100°C for 2-4 hours to convert the hydroxyalkanoate monomers into their corresponding methyl esters.

  • Extraction: After cooling, add water to the mixture to induce phase separation. The methyl esters will be in the organic (chloroform) phase.

  • Analysis: Inject an aliquot of the organic phase into the GC-MS system. The different methyl esters are separated based on their boiling points and identified by their mass spectra. The relative peak areas are used to determine the molar composition of the PHA.[4][5]

Metabolic Pathways and Experimental Workflow

The biosynthesis of mcl-PHAs from different carbon sources involves distinct metabolic pathways. When fatty acids are used as the carbon source, the β-oxidation pathway is the primary route for generating the 3-hydroxyacyl-CoA monomers.[6][7] In contrast, when sugars like glucose are the substrate, the monomers are synthesized via the de novo fatty acid biosynthesis pathway.[8]

Metabolic_Pathways cluster_0 Fatty Acid Substrates cluster_1 Sugar Substrates FattyAcids Fatty Acids (e.g., Octanoic Acid) BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation Sugars Sugars (e.g., Glucose) DeNovoFAS De Novo Fatty Acid Biosynthesis Sugars->DeNovoFAS Monomers 3-Hydroxyacyl-CoA Monomers BetaOxidation->Monomers DeNovoFAS->Monomers PHA_Synthase PHA Synthase (PhaC) Monomers->PHA_Synthase mclPHA mcl-PHA PHA_Synthase->mclPHA

Caption: Metabolic pathways for mcl-PHA synthesis from different carbon sources.

The following diagram illustrates a typical experimental workflow for comparing the synthesis of PHAs from different monomer precursors.

Experimental_Workflow cluster_char Characterization Techniques Start Select Monomer Precursors (e.g., Methyl Esters of 3-Hydroxyalkanoates) Fermentation Microbial Fermentation (e.g., P. putida) Start->Fermentation Harvesting Cell Harvesting & Lysis Fermentation->Harvesting Extraction PHA Extraction & Purification Harvesting->Extraction Characterization Polymer Characterization Extraction->Characterization GCMS GC-MS (Monomer Composition) Characterization->GCMS GPC GPC (Molecular Weight) Characterization->GPC DSC DSC/TGA (Thermal Properties) Characterization->DSC Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile

Caption: Experimental workflow for comparing PHA synthesis from different precursors.

References

A Comparative Analysis of Natural vs. Synthetic Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct characteristics, synthesis, and potential biological implications of natural and synthetic Methyl 3-hydroxyhexanoate (B1247844).

Methyl 3-hydroxyhexanoate, a volatile ester, is a chiral molecule recognized for its distinct fruity and sweet aroma. It is found naturally in a variety of tropical fruits and is also synthesized for use in the flavor and fragrance industry. The key differentiator between the natural and synthetic forms of this compound lies in their stereochemistry—the spatial arrangement of atoms within the molecule. This guide provides a detailed comparative analysis of natural versus synthetic this compound, presenting key data, experimental protocols, and visualizations to aid in research and development.

Physicochemical Properties: A Tale of Two Enantiomers

The physical and chemical properties of this compound are well-documented for the synthetic, racemic mixture (an equal mixture of both enantiomers). However, the properties of the individual enantiomers, which are often found in unequal proportions in nature, can differ significantly, particularly in their sensory perception.

PropertyNatural (Presumed)Synthetic (Racemic)Method of Analysis
Appearance Colorless to pale yellow liquid[1]Colorless to pale yellow liquid[1]Visual Inspection
Odor Profile Predominantly sweet, woody, and fruity (likely enriched in the (R)-enantiomer)[2]Sweet, woody, overripe, fruity, pineapple, juicy, and oily[3]Olfactometry
Boiling Point (°C) 220.0 - 221.0 @ 760 mmHg[1]220.0 - 221.0 @ 760 mmHg[1]Distillation
Density (g/mL at 25°C) 0.994 - 1.010[1]0.994 - 1.010[1]Densitometry
Refractive Index (n20/D) 1.410 - 1.440[1]1.410 - 1.440[1]Refractometry
Enantiomeric Excess (%) Expected to be non-racemic0% (racemic)Chiral GC/HPLC

The distinct odor profiles of the individual enantiomers highlight the importance of stereochemistry. The (R)-enantiomer is described as sweet, woody, and fruity, with a low odor threshold, making it a significant contributor to the aroma of fruits where it is present. In contrast, the (S)-enantiomer has a much weaker, aldehyde-like scent.[2]

Natural Occurrence and Isolation

This compound has been identified as a volatile component in several tropical fruits, including soursop (Annona muricata) and papaya (Carica papaya).[4] The biosynthetic pathways in these plants are expected to produce the compound in a non-racemic form, meaning one enantiomer is likely present in excess. However, specific data on the enantiomeric distribution of this compound in these natural sources is currently limited in the scientific literature.

Experimental Protocol: Isolation of Volatile Compounds from Annona muricata

A general method for the extraction of volatile compounds from soursop fruit pulp involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • Ripe soursop fruit pulp

  • Sodium chloride (NaCl)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Homogenize the soursop pulp.

  • Place a known amount of the homogenate into a headspace vial.

  • Add a specific concentration of NaCl to the vial to enhance the release of volatile compounds.

  • Seal the vial and allow the headspace to equilibrate at a controlled temperature.

  • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.[5]

  • Retract the fiber and inject it into the GC-MS for analysis.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis pulp Soursop Pulp homogenate Homogenize pulp->homogenate vial Headspace Vial with NaCl homogenate->vial equilibration Equilibration vial->equilibration spme HS-SPME equilibration->spme gcms Chiral GC-MS spme->gcms data Data Analysis gcms->data

Workflow for the isolation and analysis of volatile compounds.

Synthetic Routes: From Racemic to Enantiopure

The primary industrial method for synthesizing this compound is the Reformatsky reaction, which typically yields a racemic mixture. This reaction involves the condensation of an α-halo ester with a ketone in the presence of zinc metal.

For comparative studies and to investigate the biological activity of individual enantiomers, enantioselective synthesis or chiral resolution of the racemic mixture is necessary.

Experimental Protocol: Synthesis of Racemic this compound via Reformatsky Reaction

Materials:

  • Butanal

  • Methyl bromoacetate (B1195939)

  • Activated Zinc dust

  • Anhydrous solvent (e.g., Toluene or Diethyl ether)

  • Iodine (for activation)

Procedure:

  • Activate the zinc dust with a small crystal of iodine in a flame-dried flask under an inert atmosphere.

  • Add the anhydrous solvent to the activated zinc.

  • Add a mixture of butanal and methyl bromoacetate dropwise to the zinc suspension.

  • Gently heat the reaction mixture to initiate the reaction.

  • After the initial exothermic reaction subsides, reflux the mixture to ensure complete reaction.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Enantioselective Synthesis and Chiral Resolution
  • Stereoselective Reduction of Methyl 3-oxohexanoate: The precursor, Methyl 3-oxohexanoate, can be reduced to this compound using a chiral reducing agent or a biocatalyst (e.g., baker's yeast or isolated enzymes) to favor the formation of one enantiomer.

  • Lipase-Catalyzed Kinetic Resolution: A racemic mixture of this compound can be resolved using a lipase (B570770) enzyme. The enzyme will selectively acylate one enantiomer at a faster rate, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric excess.[1][6][7]

G cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Pathways reformatsky Reformatsky Reaction (Butanal + Methyl Bromoacetate) racemate Racemic Methyl 3-hydroxyhexanoate reformatsky->racemate resolution Lipase-Catalyzed Kinetic Resolution racemate->resolution reduction Stereoselective Reduction of Methyl 3-oxohexanoate enantiomers (R)- and (S)-Methyl 3-hydroxyhexanoate reduction->enantiomers resolution->enantiomers G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enantiomers Pure (R)- and (S)- Enantiomers dilutions Serial Dilutions in 96-well Plate enantiomers->dilutions inoculation Inoculation with Microorganism dilutions->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Visual/Spectrophotometric) incubation->mic

References

A Comparative Guide to the Inter-laboratory Validation of Methyl 3-hydroxyhexanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 3-hydroxyhexanoate (B1247844), framed within the context of a hypothetical inter-laboratory validation study. The experimental data presented herein is illustrative, designed to model the expected outcomes of such a study and to guide researchers in establishing robust analytical protocols. The methodologies are based on established techniques for similar compounds, offering a strong starting point for method development and validation.

Introduction

Methyl 3-hydroxyhexanoate is a 3-hydroxy carboxylic acid methyl ester with applications as a flavoring agent and in the synthesis of various organic compounds.[1][2] Accurate and precise quantification of this analyte is critical for quality control, metabolic studies, and regulatory compliance. An inter-laboratory validation study is the gold standard for assessing the ruggedness and reproducibility of an analytical method, providing a comprehensive evaluation of its performance across different laboratories, equipment, and analysts.

This guide explores two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific inter-laboratory validation data for this compound is not publicly available, this document presents a framework and hypothetical data to compare these methods.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and HPLC are outlined below. These protocols are based on methods for structurally similar compounds and serve as a template for laboratory implementation.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For hydroxylated compounds like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.[4]

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the sample containing this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as ethyl acetate.

  • Add 100 µL of a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (B98337) (TMS) ether.

  • Cool the sample to room temperature and dilute with hexane (B92381) prior to injection.

2. Instrumentation and Conditions:

  • Instrument: Agilent HP6890 GC with 5975I MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[5][6]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Mass Range: m/z 40-600.[6]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is well-suited for non-volatile and thermally labile compounds, offering an alternative to GC-MS that may not require derivatization.[4]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range (e.g., 1 mg/mL).[4]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[3][4]

2. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV detector set to a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in this compound.[3]

Inter-laboratory Validation Data

The following tables summarize hypothetical data from a simulated inter-laboratory study involving three laboratories. These tables provide a framework for comparing the performance of GC-MS and HPLC for the analysis of this compound.

Table 1: Comparison of GC-MS Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3MeanInter-laboratory RSD (%)
Accuracy (% Recovery) 98.5101.299.399.71.37
Precision (RSD %)
- Repeatability2.11.92.32.19.52
- Reproducibility4.55.14.84.86.25
Linearity (R²) 0.99920.99890.99950.99920.03
LOD (µg/mL) 0.050.060.040.0520.0
LOQ (µg/mL) 0.150.180.120.1520.0

Table 2: Comparison of HPLC Performance Across Laboratories

ParameterLaboratory 1Laboratory 2Laboratory 3MeanInter-laboratory RSD (%)
Accuracy (% Recovery) 99.197.8100.599.11.36
Precision (RSD %)
- Repeatability1.82.01.71.88.33
- Reproducibility4.24.94.54.57.78
Linearity (R²) 0.99960.99910.99980.99950.04
LOD (µg/mL) 0.50.60.40.520.0
LOQ (µg/mL) 1.51.81.21.520.0

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory method validation study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Single Laboratory Validation cluster_interlab Phase 3: Inter-Laboratory Study cluster_analysis Phase 4: Data Analysis and Reporting A Define Analytical Requirements (Analyte, Matrix, Performance Criteria) B Develop and Optimize Analytical Method A->B C Prepare Detailed Validation Protocol B->C D Validate Method In-House (Accuracy, Precision, Linearity, etc.) C->D E Select Participating Laboratories D->E F Distribute Protocol, Samples, and Reference Standards E->F G Laboratories Perform Analysis F->G H Submit Data to Coordinating Lab G->H I Statistical Analysis of Data (Repeatability, Reproducibility) H->I J Prepare Final Validation Report I->J

Caption: Workflow for an inter-laboratory method validation study.

Comparison and Conclusion

Based on the hypothetical data, both GC-MS and HPLC are viable techniques for the analysis of this compound.

  • GC-MS appears to offer superior sensitivity with lower limits of detection (LOD) and quantification (LOQ). However, it requires a derivatization step, which can add time and potential variability to the sample preparation process.[4]

  • HPLC provides a more direct analysis without the need for derivatization, which can be advantageous for high-throughput screening.[4] While the hypothetical sensitivity is lower than that of GC-MS, it may be sufficient for many applications.

The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and desired sample throughput. The data presented in this guide, although hypothetical, demonstrates the importance of an inter-laboratory study to establish the reproducibility and robustness of the chosen method. It is recommended that researchers perform a single-laboratory validation before engaging in a broader inter-laboratory study.

References

A Comparative Guide to the Quantification of Methyl 3-hydroxyhexanoate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like Methyl 3-hydroxyhexanoate (B1247844) in complex biological matrices is a critical task. This guide provides a comparative overview of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.

This document outlines detailed experimental protocols for both GC-MS and LC-MS/MS-based approaches, supported by expected performance data derived from the analysis of analogous compounds.

Method Comparison at a Glance

The following table summarizes the key quantitative performance characteristics of the two proposed methods for the analysis of Methyl 3-hydroxyhexanoate. These values are based on typical performance for similar analytes and should be validated for specific laboratory applications.

ParameterMethod 1: GC-MS with TMS DerivatizationMethod 2: LC-MS/MS with 3-NPH Derivatization
Principle Separation of volatile TMS-derivatized analyte by gas chromatography and detection by mass spectrometry.Separation of 3-NPH derivatized analyte by liquid chromatography and highly selective detection by tandem mass spectrometry.
Sample Throughput ModerateHigh
Limit of Detection (LOD) Low ng/mL rangeHigh pg/mL to low ng/mL range
Limit of Quantification (LOQ) Low to mid ng/mL rangeLow ng/mL range
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy/Recovery 85-115%90-110%
Internal Standard Deuterated this compound or similar deuterated fatty acid ester.Deuterated this compound or 13C-labeled analog.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Trimethylsilyl (TMS) Derivatization

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. Trimethylsilylation, which replaces the active hydrogen on the hydroxyl group with a TMS group, is a common and effective approach.

Experimental Protocol

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., this compound-d3).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect the ketone group, if any isomeric interference is expected. Incubate at 60°C for 30 minutes.

  • Trimethylsilylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet: Splitless injection at 250°C.

  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound-TMS derivative (e.g., m/z 175, 145) and its internal standard.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample precip Protein Precipitation (Methanol + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry methox Methoximation dry->methox silylation Trimethylsilylation (BSTFA) methox->silylation gcms GC-MS Analysis (SIM) silylation->gcms

GC-MS with TMS Derivatization Workflow

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Nitrophenylhydrazine (B1228671) (3-NPH) Derivatization

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of low-abundance metabolites in complex matrices. Derivatization with 3-nitrophenylhydrazine (3-NPH) targets the carboxyl group of the hydrolyzed ester, enhancing ionization efficiency and improving chromatographic retention on reversed-phase columns.

Experimental Protocol

1. Sample Preparation (Urine)

  • Hydrolysis: To 100 µL of urine, add 20 µL of 1 M NaOH and the internal standard (e.g., 13C-labeled this compound). Incubate at 60°C for 30 minutes to hydrolyze the ester to 3-hydroxyhexanoic acid.

  • Neutralization and Acidification: Add 20 µL of 1 M HCl to neutralize, followed by 10 µL of formic acid.

  • Liquid-Liquid Extraction: Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Collection and Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

2. Derivatization

  • 3-NPH Reaction: To the dried residue, add 50 µL of 10 mg/mL 3-NPH in 50% acetonitrile/water and 50 µL of 6 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in pyridine.

  • Incubation: Incubate at 40°C for 30 minutes.

  • Quenching: Add 10 µL of a quenching solution (e.g., ascorbic acid) to stop the reaction.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 5 minutes.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-product ion transitions for the 3-NPH derivative of 3-hydroxyhexanoic acid and its internal standard.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample hydrolysis Alkaline Hydrolysis (+ IS) urine->hydrolysis extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->extraction dry Evaporate to Dryness extraction->dry nph 3-NPH Derivatization dry->nph lcmsms LC-MS/MS Analysis (MRM) nph->lcmsms

LC-MS/MS with 3-NPH Derivatization Workflow

Concluding Remarks

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in complex matrices. The GC-MS method, following TMS derivatization, is a reliable and well-established approach, particularly for broader metabolic profiling studies. The LC-MS/MS method, with 3-NPH derivatization, offers superior sensitivity and selectivity, making it the preferred choice for applications requiring the detection of trace levels of the analyte. The selection of the most appropriate method will ultimately be guided by the specific research question, the available instrumentation, and the required analytical performance. It is imperative to perform a thorough method validation in the target matrix to ensure data quality and reliability.

A Comparative Guide to Chiral Columns for the Enantioselective Separation of Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful enantioselective separation of chiral molecules is a critical aspect of pharmaceutical development, fragrance analysis, and stereoselective synthesis. Methyl 3-hydroxyhexanoate (B1247844), a valuable chiral building block and flavor component, requires robust analytical methods to resolve its enantiomers. This guide provides a comparative overview of the expected performance of different polysaccharide-based chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of Methyl 3-hydroxyhexanoate.

Due to the limited availability of direct experimental data for this compound, this guide leverages established methodologies and performance data from the separation of structurally analogous β-hydroxy esters. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high selectivity for this class of compounds.[1]

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantioselective separation. The following table summarizes the anticipated performance of three widely used polysaccharide-based CSPs for the separation of a generic β-hydroxy ester, which serves as a strong predictive model for this compound.[1]

Chiral Stationary PhaseTypical Mobile PhaseFlow Rate (mL/min)Temperature (°C)Expected Retention Factor (k')Expected Separation Factor (α)Expected Resolution (Rs)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.0251.5 - 4.0> 1.2> 1.5
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.0252.0 - 5.0> 1.3> 2.0
Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.0251.8 - 4.5> 1.2> 1.5

Note: The expected performance metrics are estimations based on the separation of structurally similar compounds. Actual values for this compound may vary and will require experimental optimization.[1]

Experimental Workflow and Logical Relationships

The process of chiral separation method development follows a logical progression from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

G A Sample Preparation (Racemic this compound in Mobile Phase) B HPLC System with Chiral Column A->B C Set Chromatographic Conditions (Mobile Phase, Flow Rate, Temperature) B->C D Inject Sample C->D E Data Acquisition (UV Detector) D->E F Data Analysis (Calculate k', α, Rs) E->F

Figure 1. Experimental workflow for chiral HPLC separation.

Detailed Experimental Protocols

The following provides a general yet detailed methodology that can be adapted for the chiral separation of this compound using polysaccharide-based CSPs.[1]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or Lux® Amylose-1) with typical dimensions of 250 mm x 4.6 mm and a 5 µm particle size.[1]

2. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage and instrument damage.[1]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier such as 2-Propanol or Ethanol is typically used. A common starting composition is 90:10 (v/v) n-Hexane/2-Propanol. The ratio should be optimized to achieve the desired retention and resolution.[1]

  • Flow Rate: For a 4.6 mm internal diameter column, a typical flow rate is 1.0 mL/min.[1]

  • Temperature: The column temperature is generally maintained at 25 °C. Temperature can be varied to influence selectivity.[1]

  • Detection: UV detection at a low wavelength, typically between 210-220 nm, is suitable for esters like this compound which lack a strong chromophore.

  • Injection Volume: A typical injection volume is between 5-20 µL.

4. Data Analysis:

  • To evaluate the performance of the chiral separation, calculate the following parameters:

    • Retention Factor (k'): k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time.

    • Separation Factor (α): α = k'_2 / k'_1, where k'_2 and k'_1 are the retention factors of the two enantiomers.

    • Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R1 and t_R2 are the retention times of the two enantiomers, and w_1 and w_2 are their peak widths at the base. A resolution of >1.5 indicates baseline separation.

While specific application notes for the chiral separation of this compound are not abundant, the well-established performance of polysaccharide-based chiral stationary phases for analogous β-hydroxy esters provides a reliable starting point for method development. Columns such as Chiralpak® AD-H and Chiralcel® OD-H are excellent candidates, with the latter often providing superior resolution for this class of compounds. Researchers can adapt the provided experimental protocols and expected performance metrics to efficiently develop a robust and effective method for the enantioselective analysis of this compound.

References

A Comparative Analysis of the Biological Activity of Methyl 3-Hydroxyhexanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemistry-activity relationship is a critical aspect of molecular evaluation. This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of methyl 3-hydroxyhexanoate (B1247844), focusing on the available experimental data.

Sensory Perception: A Tale of Two Odors

The chirality of methyl 3-hydroxyhexanoate plays a pivotal role in its interaction with olfactory receptors, resulting in markedly different odor characteristics and potencies for each enantiomer. The (R)-enantiomer is perceived as having a pleasant, sweet, and fruity aroma, whereas the (S)-enantiomer possesses a significantly weaker and less distinct aldehyde-like scent.[1] This difference is quantified by their odor thresholds, which is the lowest concentration of a substance in the air that can be detected by the human sense of smell.

Quantitative Sensory Data
EnantiomerOdor DescriptionOdor Threshold (in air)Odor Threshold (in water)
(R)-(-)-Methyl 3-hydroxyhexanoateSweet, woody, fruity2.1 ng/L3.76 ppm
(S)-(+)-Methyl 3-hydroxyhexanoateWeak and aldehyde-like4380 ng/LNot Reported

Data sourced from Leffingwell & Associates.[1]

The dramatically lower odor threshold of the (R)-enantiomer indicates a much higher potency in eliciting an olfactory response compared to its (S)-counterpart. This highlights a high degree of stereospecificity in the human olfactory receptors that bind to this molecule.

Experimental Protocols

Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)

The determination of odor thresholds and descriptors for the enantiomers of this compound is typically performed using a technique called Gas Chromatography-Olfactometry (GC-O).

Objective: To separate volatile compounds and assess the odor of each component as it elutes from the gas chromatograph.

Methodology:

  • Sample Preparation: Dilutions of the purified (R)- and (S)-enantiomers are prepared in a suitable solvent.

  • Gas Chromatography: A sample of the diluted enantiomer is injected into a gas chromatograph equipped with a chiral column to ensure the separation of the enantiomers. The column is heated according to a specific temperature program to allow for the separation of the compounds based on their boiling points and interaction with the stationary phase.

  • Olfactometry: The effluent from the GC column is split. One portion goes to a chemical detector (like a flame ionization detector or mass spectrometer) for chemical identification and quantification, and the other portion is directed to a sniffing port.

  • Human Panelist: A trained human panelist sniffs the effluent at the sniffing port and records the time, duration, intensity, and description of any detected odor.

  • Threshold Determination: By analyzing a series of decreasing concentrations of the sample, the lowest concentration at which the odor can be reliably detected by a certain percentage of the panelists is determined as the odor threshold.

Logical Workflow for Sensory Analysis

Sensory_Evaluation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_acq Data Acquisition & Analysis Enantiomers Pure (R)- and (S)- Enantiomers Dilution Serial Dilution Enantiomers->Dilution GC Gas Chromatography (Chiral Column) Dilution->GC Split Column Effluent Split GC->Split Detector Chemical Detector (FID/MS) Split->Detector SniffingPort Sniffing Port Split->SniffingPort ThresholdCalc Odor Threshold Calculation Detector->ThresholdCalc Panelist Trained Human Panelist SniffingPort->Panelist DataRecording Record Odor (Descriptor, Intensity, Duration) Panelist->DataRecording DataRecording->ThresholdCalc

Caption: Workflow for the sensory analysis of chiral compounds using GC-O.

Other Biological Activities: An Area for Future Research

A comprehensive search of scientific literature reveals a lack of comparative studies on other biological activities of this compound enantiomers. While the importance of stereochemistry in the biological activity of molecules is well-established, particularly in areas like insect pheromones and drug-receptor interactions, specific data for this compound is not available.

Studies on derivatives, such as methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoates, have shown anti-inflammatory and antibacterial properties. However, these findings cannot be directly extrapolated to the parent enantiomers.

The profound difference in odor perception between the (R)- and (S)-enantiomers of this compound strongly suggests that other biological interactions could also be stereospecific. This presents a compelling case for further research into the antimicrobial, cytotoxic, anti-inflammatory, and pheromonal activities of the individual enantiomers. Such studies would not only enhance our fundamental understanding of this molecule but could also unveil novel applications in the pharmaceutical, agricultural, and biotechnology sectors.

References

Safety Operating Guide

Proper Disposal of Methyl 3-Hydroxyhexanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like methyl 3-hydroxyhexanoate (B1247844) are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of methyl 3-hydroxyhexanoate, grounded in safety data sheet recommendations.

Immediate Safety and Handling Information

This compound is a combustible liquid that can cause serious eye damage.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear protective gloves and clothing.[4]

  • Respiratory Protection: In case of inadequate ventilation or if exposure limits are surpassed, use NIOSH/MSHA-approved respiratory protection.[4]

Quantitative Data Summary

A clear understanding of the chemical's properties is vital for its safe management.

PropertyValue
Flash Point 85 °C / 185 °F (closed cup)[1][2]
Density 1 g/mL at 25 °C[1][2]
Molecular Weight 146.18 g/mol [1][2][5]
Hazard Class Combustible Liquid[1][2][3]
GHS Signal Word Danger[1][2]

Step-by-Step Disposal Protocol

Disposal of this compound must always be in compliance with local, regional, and national regulations.[4] The following protocol outlines the general steps for its safe disposal.

Waste Collection and Storage
  • Original Containers: Whenever possible, keep the chemical waste in its original container.[6]

  • No Mixing: Do not mix this compound waste with other chemical waste.[6]

  • Labeling: Ensure the container is clearly and accurately labeled.

  • Storage Area: Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]

Accidental Spill and Leak Cleanup

In the event of a spill, immediate and appropriate action is crucial.

  • Ventilation: Ensure the area is well-ventilated.[4][6]

  • Ignition Sources: Remove all sources of ignition from the vicinity.[3][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4][6] Use non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) to contain the spill.[6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4][6]

  • Environmental Protection: Do not allow the product to enter drains or water courses.[3][6]

Final Disposal Procedure
  • Licensed Disposal Company: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[3][4][6]

  • Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Contaminated Packaging: Treat contaminated packaging and uncleaned containers with the same precautions as the product itself and dispose of them as unused product.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_collection Collection & Segregation cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Well-Ventilated Area A->B C Unused/Surplus Chemical B->C D Contaminated Materials (e.g., absorbent, empty containers) B->D E Collect in Original or Designated Waste Container C->E D->E F Do Not Mix with Other Waste E->F G Label Container Clearly F->G L Store Waste in Cool, Dry, Well-Ventilated Area G->L H Spill Occurs I Remove Ignition Sources H->I J Contain with Absorbent Material I->J K Collect into Labeled Container J->K K->G M Contact Licensed Waste Disposal Company L->M N Arrange for Pickup and Disposal M->N

References

Personal protective equipment for handling Methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 3-hydroxyhexanoate (B1247844) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical.

Chemical Properties and Hazards

Methyl 3-hydroxyhexanoate is a combustible liquid that can cause serious eye damage.[1][2] While it has applications in flavors and fragrances, proper handling is crucial to mitigate risks.[1][3]

Data Presentation: Physical and Chemical Properties

PropertyValue
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 220-221 °C at 760 mmHg
Flash Point 85 °C (185 °F) - closed cup[1][2]
Density Approximately 1 g/mL at 25 °C[1]
Solubility Insoluble in water, soluble in ethanol.[4]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Always wear ANSI-approved, properly fitting safety glasses with side shields or chemical splash goggles.[1] A face shield may be necessary when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. For low-volume applications or incidental contact, nitrile gloves (minimum 4mil thickness) are generally suitable.[5] For handling larger volumes (>1 liter) or when prolonged contact is likely, heavy-duty gloves such as butyl rubber are recommended.[1] Always consult the glove manufacturer's resistance chart for specific chemicals.

    • Lab Coat: A flame-resistant lab coat is essential, especially when handling volumes greater than 1 liter.[5]

    • Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[5] For tasks with a high risk of splashing, additional protective clothing like aprons or oversleeves may be necessary.[5]

  • Respiratory Protection:

    • Work should be conducted in a certified chemical fume hood to minimize vapor inhalation.[1][5]

    • If work must be performed outside of a fume hood and there is a potential for vapor concentrations to exceed exposure limits, respiratory protection is required. An organic vapor respirator cartridge (black label) is appropriate for this compound.[3][4][6] A full-face respirator will also provide eye protection. All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
  • Verify that a certified chemical fume hood is available and functioning correctly.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Have a chemical spill kit readily accessible.
  • Ensure an ANSI-approved eyewash station and safety shower are unobstructed and within a 10-second travel distance.[5]

2. Handling:

  • Conduct all work with this compound inside a chemical fume hood.[5]
  • Use the smallest practical quantity for the experiment.[1]
  • Keep containers tightly closed when not in use.[1]
  • Avoid heating with an open flame; use heating mantles, water baths, or other controlled heating sources.[5][7]
  • When transferring the liquid, pour carefully to avoid splashing. For transfers from bulk containers, ensure proper bonding and grounding to prevent static discharge.[7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizers.[8]
  • Keep containers tightly sealed and store them in a designated flammable liquids storage cabinet.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this chemical in a clearly labeled, sealed, and appropriate waste container.

    • Do not dispose of this compound down the drain.

    • The container should be labeled as "Hazardous Waste" and include the full chemical name.

  • Solid Waste:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and contaminated disposable PPE (e.g., gloves) must be collected in a sealed bag or container.

    • This solid waste must also be labeled as "Hazardous Waste" with the chemical name.

  • Disposal Procedure:

    • Store waste containers in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Emergency Response Plan

1. Spills:

  • Minor Spill (inside a fume hood):
  • Alert others in the immediate area.
  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for combustible liquids (e.g., vermiculite, sand).
  • Carefully collect the absorbed material using non-sparking tools.
  • Place the collected waste in a sealed, labeled hazardous waste container.
  • Clean the spill area with soap and water.
  • Major Spill (outside a fume hood or a large volume):
  • Evacuate the immediate area and alert others.
  • If the spill is flammable, turn off all ignition sources.
  • Close the laboratory doors and prevent entry.
  • Contact your institution's EHS or emergency response team immediately.
  • Provide them with the details of the spilled chemical.

2. Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
  • Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

start Start: Prepare for Handling sds Read SDS start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Verify Fume Hood Operation ppe->hood spill_kit Locate Spill Kit & Safety Shower/Eyewash hood->spill_kit handling Handling in Fume Hood spill_kit->handling waste_collection Collect Waste handling->waste_collection decontamination Decontaminate & Clean handling->decontamination liquid_waste Liquid Waste in Sealed Container waste_collection->liquid_waste solid_waste Contaminated Solids in Sealed Bag waste_collection->solid_waste remove_ppe Remove PPE decontamination->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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